molecular formula C17H13N B098661 2,5-Diphenylpyridine CAS No. 15827-72-2

2,5-Diphenylpyridine

Cat. No.: B098661
CAS No.: 15827-72-2
M. Wt: 231.29 g/mol
InChI Key: MOSQXYPUMBJMRR-UHFFFAOYSA-N
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Description

2,5-Diphenylpyridine, also known as this compound, is a useful research compound. Its molecular formula is C17H13N and its molecular weight is 231.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-diphenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N/c1-3-7-14(8-4-1)16-11-12-17(18-13-16)15-9-5-2-6-10-15/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSQXYPUMBJMRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376516
Record name 2,5-diphenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15827-72-2
Record name 2,5-diphenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Diphenylpyridine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Diphenylpyridine is a versatile biaryl heterocyclic compound that has garnered significant interest across various scientific disciplines, including organic synthesis, materials science, and medicinal chemistry. Its rigid, planar structure and unique electronic properties make it a valuable scaffold for the development of novel functional materials and therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key synthetic methodologies for this compound. Detailed experimental protocols for its preparation via Suzuki-Miyaura coupling and Kröhnke pyridine synthesis are presented. Furthermore, this guide summarizes its spectral data and discusses its emerging role in drug discovery, particularly as a DNA-interacting agent with potential anticancer activities.

Chemical Structure and Properties

This compound is an aromatic organic compound featuring a central pyridine ring substituted with phenyl groups at the 2 and 5 positions.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name This compound
CAS Number 15827-72-2
Molecular Formula C₁₇H₁₃N
Molecular Weight 231.29 g/mol
Appearance White to light yellow crystalline powder
Melting Point 171-175 °C
Boiling Point 255 °C at 2 mmHg
Solubility Soluble in organic solvents
Spectral Data

The structural identity and purity of this compound can be confirmed using various spectroscopic techniques. A summary of the expected spectral data is provided below.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.83 - 8.60m1HPyridine-H6
8.11 - 7.91m2HPhenyl-H (ortho)
7.84 - 7.65m2HPyridine-H3, Pyridine-H4
7.55 - 7.48m4HPhenyl-H (meta, para)
7.47 - 7.40m1HPhenyl-H (para)
7.37 - 7.15m3HPhenyl-H

Table 2: ¹³C NMR Spectral Data (CDCl₃, 101 MHz)

Chemical Shift (δ, ppm)Assignment
157.2Pyridine C2
149.7Pyridine C6
136.8, 136.6Phenyl C1
133.6, 133.4Pyridine C3, C5
128.7, 128.4Phenyl CH
127.6Phenyl CH
126.5, 126.2Phenyl CH
124.5Pyridine C4
122.1, 120.8Phenyl CH

Table 3: Mass Spectrometry Data

m/zInterpretation
231[M]⁺ (Molecular Ion)
230[M-H]⁺
202[M-C₂H₃]⁺
154[M-C₆H₅]⁺
77[C₆H₅]⁺

Table 4: FT-IR Spectral Data

Wavenumber (cm⁻¹)Assignment
3100 - 3000Aromatic C-H stretch
1600 - 1585Aromatic C=C stretch (in-ring)
1500 - 1400Aromatic C=C stretch (in-ring)
900 - 675Aromatic C-H out-of-plane bend

Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound. The most prominent methods include the Suzuki-Miyaura cross-coupling reaction and the Kröhnke pyridine synthesis.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds. For the synthesis of this compound, this typically involves the palladium-catalyzed coupling of a dihalopyridine (e.g., 2,5-dibromopyridine) with phenylboronic acid.

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_characterization Characterization Reactants Combine 2,5-Dihalopyridine, Phenylboronic Acid, Base, and Solvent in a Flask Degas Degas the Mixture (e.g., by bubbling with Argon) Reactants->Degas Catalyst Add Palladium Catalyst and Ligand Degas->Catalyst Heat Heat the Reaction Mixture (e.g., 80-110 °C) Catalyst->Heat Monitor Monitor Reaction Progress (TLC or GC-MS) Heat->Monitor Quench Quench the Reaction (e.g., with water) Monitor->Quench Extract Aqueous Work-up and Extraction with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Characterize Characterize the Product (NMR, MS, etc.) Purify->Characterize

Caption: General experimental workflow for the Suzuki-Miyaura synthesis.

Detailed Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2,5-dibromopyridine (1.0 equiv), phenylboronic acid (2.2 equiv), and a suitable base such as potassium carbonate (3.0 equiv).

  • Solvent Addition and Degassing: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). Degas the resulting mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Catalyst Addition: To the degassed mixture, add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a solid.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis provides a classical and efficient route to substituted pyridines. The synthesis of this compound via this method involves the reaction of a 1,5-dicarbonyl compound (or its precursor) with an ammonia source.

Krohnke_Synthesis_Workflow cluster_reactants Reactants & Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_characterization Characterization Reactants Combine α-pyridinium methyl ketone salt, α,β-unsaturated carbonyl compound, and Ammonium Acetate Solvent Add Solvent (e.g., Glacial Acetic Acid) Reactants->Solvent Heat Heat the Reaction Mixture to Reflux Solvent->Heat Monitor Monitor Reaction Progress (TLC) Heat->Monitor Cool Cool the Reaction Mixture Monitor->Cool Precipitate Pour into Ice Water to Induce Precipitation Cool->Precipitate Filter Collect the Solid by Vacuum Filtration Precipitate->Filter Recrystallize Recrystallize from a Suitable Solvent Filter->Recrystallize Characterize Characterize the Product (NMR, MS, etc.) Recrystallize->Characterize

Caption: General experimental workflow for the Kröhnke pyridine synthesis.

Detailed Experimental Protocol:

  • Preparation of the 1,5-dicarbonyl precursor: This can be achieved through a Michael addition of a chalcone derivative with an appropriate enolate.

  • Cyclization and Aromatization: In a round-bottom flask, dissolve the 1,5-dicarbonyl compound in a suitable solvent such as glacial acetic acid.

  • Ammonia Source: Add a source of ammonia, most commonly ammonium acetate, in excess.

  • Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

  • Work-up: Upon completion, cool the reaction mixture and pour it into ice-water. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol) to yield pure this compound.

Biological Activity and Applications in Drug Development

This compound and its derivatives have demonstrated a range of biological activities, with their potential as anticancer agents being a primary area of investigation.[1]

Interaction with DNA

Studies have shown that certain this compound derivatives can interact with DNA.[1] The planar aromatic structure of the molecule allows it to intercalate between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription processes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

DNA_Interaction Compound This compound Derivative DNA DNA Double Helix Compound->DNA Binds to Intercalation Intercalation between DNA Base Pairs Disruption Disruption of DNA Replication & Transcription Intercalation->Disruption CellCycleArrest Cell Cycle Arrest Disruption->CellCycleArrest Apoptosis Apoptosis (Programmed Cell Death) CellCycleArrest->Apoptosis

Caption: Proposed mechanism of action for this compound derivatives.

Cytotoxicity and Anticancer Potential

Several derivatives of this compound have exhibited significant cytotoxic activity against various cancer cell lines.[1] While the exact mechanism is still under investigation, it is believed to be linked to their ability to interact with DNA. However, it has been noted that in some cases, the antiproliferative activity does not directly correlate with DNA binding, suggesting that other cellular targets may be involved.[1] This opens up avenues for further research to elucidate the complete mechanism of action and to optimize the structure for enhanced potency and selectivity.

Other Applications

Beyond its medicinal chemistry applications, this compound is a valuable building block in other areas:

  • Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex heterocyclic and polyaromatic compounds.

  • Materials Science: Its rigid and planar structure, along with its electronic properties, makes it a suitable component for the design of organic light-emitting diodes (OLEDs), organic semiconductors, and functional polymers.

  • Catalysis: It can act as a ligand in the formation of metal complexes that are used as catalysts in various organic transformations.

Conclusion

This compound is a molecule of significant interest with a broad spectrum of applications. Its synthesis is well-established through robust methods like the Suzuki-Miyaura coupling and the Kröhnke pyridine synthesis. The promising biological activities of its derivatives, particularly their ability to interact with DNA and exhibit anticancer properties, make it a compelling scaffold for future drug discovery and development efforts. Further research into its mechanism of action and structure-activity relationships will be crucial in realizing its full therapeutic potential. Moreover, its utility in materials science and catalysis continues to expand, highlighting the versatility of this important heterocyclic compound.

References

Spectroscopic analysis of 2,5-Diphenylpyridine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,5-diphenylpyridine. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the analytical techniques used to elucidate and confirm the structure of this compound. This document outlines the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), provides detailed experimental protocols, and includes visualizations of analytical workflows and fragmentation pathways.

While this compound is a known compound, a comprehensive set of publicly available experimental spectroscopic data is limited. Therefore, this guide combines available data with predicted values based on established spectroscopic principles and data from analogous compounds.

Spectroscopic Data

The following sections summarize the expected quantitative data for this compound from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons on the pyridine and phenyl rings. The chemical shifts are influenced by the electronic environment of each proton.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.8 - 8.6Doublet1HPyridine-H6
8.0 - 7.8Multiplet3HPyridine-H3, Phenyl-H (ortho to pyridine at C2)
7.7 - 7.6Doublet of Doublets1HPyridine-H4
7.5 - 7.3Multiplet8HPhenyl-H (meta, para)

Note: These are predicted values and may vary based on the solvent and spectrometer frequency used.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The following data is based on the spectrum available from PubChem.[1]

Chemical Shift (δ, ppm)Assignment
~150Pyridine-C2
~148Pyridine-C6
~139Phenyl-C (ipso at C2)
~137Pyridine-C4
~136Phenyl-C (ipso at C5)
~134Pyridine-C5
~129Phenyl-C (ortho, meta, para)
~128Phenyl-C (ortho, meta, para)
~127Pyridine-C3

Note: Assignments are approximate and based on general chemical shift ranges for similar compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
1600 - 1585Medium-StrongAromatic C=C ring stretch
1500 - 1400Medium-StrongAromatic C=C ring stretch
770 - 730StrongC-H out-of-plane bend (monosubstituted phenyl)
710 - 690StrongC-H out-of-plane bend (monosubstituted phenyl)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and structural features.

m/zRelative Intensity (%)Assignment
231100[M]⁺ (Molecular Ion)
230~80[M-H]⁺
154Variable[M - C₆H₅]⁺ (Loss of a phenyl group)
77Variable[C₆H₅]⁺ (Phenyl cation)

Note: The molecular formula for this compound is C₁₇H₁₃N, with a molecular weight of approximately 231.29 g/mol .[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of solid this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be used if necessary.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • For ¹H NMR, acquire the spectrum using a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder to a pellet press.

  • Apply pressure to form a thin, transparent pellet.

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

Sample Preparation:

  • Dissolve a sub-milligram amount of this compound in a suitable volatile solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 µg/mL to 10 µg/mL.

Data Acquisition (Electrospray Ionization - ESI):

  • Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Apply a high voltage to the ESI needle to generate charged droplets.

  • Optimize source parameters such as capillary voltage, drying gas flow, and temperature to achieve a stable signal for the molecular ion.

  • The generated ions are then directed into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio.

  • The detector records the abundance of each ion to generate the mass spectrum. For fragmentation studies (MS/MS), the molecular ion is isolated and subjected to collision-induced dissociation (CID).

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and a plausible fragmentation pathway for this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Sample Dissolution Dissolution in Solvent (for NMR, MS) Sample->Dissolution Pellet KBr Pellet Preparation (for IR) Sample->Pellet NMR NMR Spectrometer Dissolution->NMR MS Mass Spectrometer Dissolution->MS IR FT-IR Spectrometer Pellet->IR NMR_Data NMR Spectra (¹H, ¹³C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structure Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure Fragmentation_Pathway M [C₁₇H₁₃N]⁺˙ m/z = 231 M_minus_H [C₁₇H₁₂N]⁺ m/z = 230 M->M_minus_H -H• M_minus_Ph [C₁₁H₈N]⁺ m/z = 154 M->M_minus_Ph -C₆H₅• Ph [C₆H₅]⁺ m/z = 77 M_minus_Ph->Ph Further Fragmentation

References

A Technical Guide to the Photophysical and Electronic Properties of Substituted Phenylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Substituted Phenylpyridines

Substituted phenylpyridines are a significant class of organic compounds composed of a pyridine ring linked to a phenyl group, featuring various substituents on either or both aromatic rings. The electronic relationship between the electron-poor pyridine ring and the electron-rich phenyl ring, which is modified by the nature and position of these substituents, results in a diverse range of photophysical properties.[1] This tunability makes them highly valuable candidates for numerous applications, including as emissive materials in Organic Light-Emitting Diodes (OLEDs) and as photosensitizers in Photodynamic Therapy (PDT).[1] Their versatility is further expanded when used as ligands in organometallic complexes, for instance, with iridium(III) or platinum(II), which often exhibit highly efficient phosphorescence.

Synthesis and Chemical Structures

The synthesis of substituted phenylpyridines can be accomplished through several organic chemistry methodologies. A prevalent method is the transition metal-catalyzed Suzuki cross-coupling reaction, which offers a versatile way to introduce a wide array of substituents. Another efficient method for creating highly substituted phenylpyridines is through a cascade 8π electrocyclization/benzannulation reaction.[1] The selection of a synthetic route is typically determined by the specific substitution pattern required for a particular application.

Core Photophysical & Electronic Properties

The interaction of light with substituted phenylpyridines is dictated by a series of fundamental photophysical processes. These processes determine the absorption and emission characteristics of the compounds.

  • Absorption and Excitation : When a molecule absorbs a photon, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For phenylpyridine derivatives, these electronic transitions are typically π-π* (within the aromatic system) or n-π* (involving the nitrogen lone pair).[1]

  • Emission : Following excitation, the molecule relaxes to an excited state's lowest vibrational level and can then return to the ground state by emitting a photon. This radiative decay is known as fluorescence (from a singlet excited state) or phosphorescence (from a triplet excited state). The emitted photon has lower energy than the absorbed one, a difference known as the Stokes shift.[1]

  • Influence of Substituents : The electronic and optical properties of phenylpyridines are highly tunable. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the rings can significantly alter the HOMO and LUMO energy levels. This tuning affects the absorption and emission wavelengths and quantum efficiencies. For instance, introducing an electron-donating group like dimethylamine (Me2N) can lead to an intramolecular charge transfer (ICT) state, resulting in a large red shift in the emission spectrum.[2]

  • Organometallic Complexes : In iridium(III) and platinum(II) complexes, phenylpyridines act as cyclometalating ligands. The photophysical properties are then governed by metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LLCT) transitions, in addition to ligand-centered (π-π*) transitions. These complexes are notable for their strong phosphorescence.[3]

Data Presentation

The photophysical and electronic properties of selected substituted phenylpyridines and their metal complexes are summarized below for comparison.

Table 1: Photophysical Data of Selected Phenyl-Substituted Terpyridines

CompoundSolventAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)
4'-phenyl-2,2':6',2"-terpyridine (ptp)Cyclohexane2823640.64
4'-(p-Bromophenyl)-tpyCyclohexane2853640.51
4'-(p-Chlorophenyl)-tpyCyclohexane2843640.55
4'-(p-Methylphenyl)-tpyCyclohexane2843640.63
4'-(p-Aminophenyl)-tpyCyclohexane3004040.01
4'-(p-Dimethylaminophenyl)-tpyCyclohexane3094200.02
4'-(p-Dimethylaminophenyl)-tpyAcetonitrile3165530.16

Data sourced from a study on phenyl-substituted 2,2′:6′,2″-terpyridines, demonstrating the effect of para-substitution on the phenyl ring.[2]

Table 2: Photophysical and Electrochemical Data of Anionic Iridium(III) Phenylpyridine Complexes

ComplexSolventAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Lifetime (µs)HOMO (eV)LUMO (eV)
(C₄H₉)₄N[Ir(ppy)₂(CN)₂]Acetonitrile262, 300, 390466, 4950.511.70-5.46-2.48
(C₄H₉)₄N[Ir(dfppy)₂(CN)₂]Acetonitrile258, 288, 370454, 4800.701.12-5.84-2.71
(C₄H₉)₄N[Ir(ppy-NMe₂)₂(CN)₂]Acetonitrile275, 320, 4405100.803.80-5.04-2.31
(C₄H₉)₄N[Ir(dfppy-NMe₂)₂(CN)₂]Acetonitrile271, 310, 420485, 5100.752.15-5.30-2.55

ppy = 2-phenylpyridine; dfppy = 2-(2,4-difluorophenyl)pyridine; ppy-NMe₂ = 2-phenyl-4-dimethylaminopyridine. Data sourced from a study on highly phosphorescent blue light-emitting anionic iridium complexes.[3]

Experimental Protocols

Detailed methodologies for the characterization of substituted phenylpyridines are provided below.

Synthesis: Representative Synthesis of 4'-Phenyl-2,2':6',2''-terpyridine (Ph-terpy)

This procedure is adapted from established literature methods.[4]

  • Materials : 2-acetylpyridine, benzaldehyde, ammonium acetate, ethanol.

  • Procedure :

    • A mixture of 2-acetylpyridine (2 equivalents) and benzaldehyde (1 equivalent) is prepared in ethanol.

    • An excess of ammonium acetate and aqueous ammonia are added to the mixture.

    • The reaction mixture is heated at reflux for several hours.

    • After cooling to room temperature, the mixture is poured into water.

    • The resulting precipitate is collected by filtration, washed with water, and then with a small amount of cold ethanol.

    • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or chloroform/hexane) to yield pure 4'-phenyl-2,2':6',2''-terpyridine.[5]

Photophysical Characterization

a) UV-Vis Absorption Spectroscopy [6][7]

  • Instrumentation : A dual-beam UV-Vis spectrophotometer.

  • Procedure :

    • Solutions of the phenylpyridine compound are prepared in a spectroscopic grade solvent (e.g., acetonitrile, dichloromethane, or cyclohexane) at a concentration of approximately 10⁻⁵ M.

    • A quartz cuvette (1 cm path length) is filled with the sample solution. A matching cuvette is filled with the pure solvent to serve as a reference.

    • The cuvettes are placed in the spectrophotometer.

    • The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm).

    • The wavelength of maximum absorption (λmax) and the molar absorption coefficient (ε) are determined from the spectrum using the Beer-Lambert law.[6]

b) Fluorescence Spectroscopy [7]

  • Instrumentation : A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission, and a detector (e.g., photomultiplier tube).

  • Procedure :

    • A dilute solution (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects) of the compound is prepared in a spectroscopic grade solvent.

    • The solution is placed in a quartz fluorescence cuvette.

    • The sample is excited at a wavelength corresponding to an absorption maximum (λmax) identified from the UV-Vis spectrum.

    • The emission spectrum is recorded, scanning over a wavelength range longer than the excitation wavelength.

    • The wavelength of maximum emission is determined.

    • Quantum Yield (Φ) Measurement : The quantum yield is determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄). The absorbance of both the sample and standard solutions are matched at the excitation wavelength. The integrated fluorescence intensities of the sample and the standard are measured. The quantum yield is calculated using the formula: Φ_sample = Φ_std * (I_sample / I_std) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated emission intensity, and η is the refractive index of the solvent.

    • Fluorescence Lifetime (τ) Measurement : Lifetimes are measured using Time-Correlated Single Photon Counting (TCSPC). The sample is excited by a pulsed light source (e.g., a laser diode), and the time delay between the excitation pulse and the detection of the emitted photon is recorded repeatedly to build up a decay histogram. The lifetime is extracted by fitting the decay curve to an exponential function.

Electrochemical Characterization: Cyclic Voltammetry (CV)[8][9][10]
  • Purpose : To determine the oxidation and reduction potentials and estimate the HOMO and LUMO energy levels.

  • Instrumentation : A potentiostat with a three-electrode cell setup.

  • Electrodes : A glassy carbon working electrode, a platinum wire counter (auxiliary) electrode, and an Ag/AgCl or saturated calomel reference electrode (SCE).

  • Procedure :

    • A solution of the sample (approx. 1 mM) is prepared in a suitable solvent (e.g., degassed acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

    • The three electrodes are immersed in the solution.

    • The potential of the working electrode is scanned linearly from an initial potential to a final potential and then back. The scan rate is typically set between 20 and 200 mV/s.

    • The resulting current is measured and plotted against the applied potential, generating a cyclic voltammogram.

    • The ferrocene/ferrocenium (Fc/Fc⁺) couple is often used as an internal standard for calibration.

    • The HOMO and LUMO energy levels are estimated from the onset of the first oxidation (E_ox) and reduction (E_red) potentials, respectively, using empirical formulas: E_HOMO ≈ -[E_ox (vs Fc/Fc⁺) + 4.8] eV E_LUMO ≈ -[E_red (vs Fc/Fc⁺) + 4.8] eV

Computational Characterization: DFT and TD-DFT
  • Purpose : To model the electronic structure and predict photophysical properties.

  • Methodology :

    • The ground state geometry of the molecule is optimized using Density Functional Theory (DFT), often with a hybrid functional like B3LYP.[8]

    • The electronic properties (HOMO/LUMO energies, orbital distributions) are calculated from the optimized geometry.

    • Time-Dependent DFT (TD-DFT) is then used to calculate the energies of the excited states, which correspond to vertical electronic transitions (absorption).[3][9]

    • By optimizing the geometry of the first excited triplet state, the phosphorescence emission energy can be calculated.[8] These calculations provide valuable insight into the nature of the electronic transitions (e.g., π-π*, MLCT, ICT).[9]

Mandatory Visualizations

G cluster_photo Photophysical Characterization cluster_electro Electrochemical & Computational synthesis Synthesis (e.g., Suzuki Coupling) purification Purification (Chromatography, Recrystallization) synthesis->purification structure Structural Characterization (NMR, Mass Spec, X-Ray) purification->structure uv_vis UV-Vis Spectroscopy (λ_abs, ε) structure->uv_vis cv Cyclic Voltammetry (E_ox, E_red) structure->cv pl PL Spectroscopy (λ_em, Φ_PL, τ) uv_vis->pl application Device Fabrication / Application (OLEDs, Photosensitizers) pl->application dft DFT / TD-DFT (HOMO, LUMO, Transitions) cv->dft dft->application

Caption: Experimental workflow for substituted phenylpyridines.

G S0 S₀ (Ground State) S1 S₁ T1 T₁ S0_base->S1_base Absorption S1_base->S0_base Fluorescence S1_base->T1_base Intersystem Crossing (ISC) T1_base->S0_base Phosphorescence S1_vib->S1_base

References

2,5-Diphenylpyridine molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides core chemical properties for 2,5-Diphenylpyridine, a heterocyclic aromatic organic compound. Due to its unique structure, featuring two phenyl groups attached to a pyridine ring, this compound is utilized in the synthesis of advanced materials, including organic semiconductors and dyes.[1] It also serves as a key intermediate in the production of pharmaceuticals and agrochemicals.[1]

Core Chemical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and chemical synthesis planning.

PropertyValueSource
Molecular Formula C₁₇H₁₃NPubChem[2]
Molecular Weight 231.30 g/mol TCI America
231.29 g/mol PubChem[2]
CAS Number 15827-72-2TCI America

Methodology for Determination

The molecular formula and weight of a chemical compound like this compound are determined through standard analytical chemistry techniques. While specific experimental records for this compound are not detailed in public literature, the typical methodologies include:

  • Mass Spectrometry (MS): This technique measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecule, which is then used to deduce its precise elemental composition and confirm the molecular formula.

  • Elemental Analysis: This method involves combusting a sample of the compound and quantifying the resulting combustion products (e.g., carbon dioxide, water, and nitrogen gas). The percentage composition of each element (Carbon, Hydrogen, Nitrogen) is used to derive the empirical formula, which is then compared with the molecular weight to determine the molecular formula.

These established protocols are fundamental in chemical characterization and provide the basis for the data presented.

Note: The user's request for diagrams of signaling pathways or experimental workflows is not applicable to the presentation of basic molecular properties such as formula and weight, as these do not involve complex processes or relationships that would necessitate such visualizations.

References

Crystal Structure of 2,5-Diphenylpyridine Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2,5-diphenylpyridine analogues, a class of compounds with significant potential in medicinal chemistry and materials science. This document outlines the key synthetic methodologies, detailed experimental protocols for crystallographic analysis, and a summary of available structural data. Furthermore, it explores the biological relevance of these compounds, focusing on their role as CXCR4 antagonists and visualizing the associated signaling pathway.

Introduction

This compound and its analogues are a class of heterocyclic compounds characterized by a central pyridine ring substituted with phenyl groups at the 2 and 5 positions. The steric and electronic properties of these substituents can be readily modified, allowing for the fine-tuning of the molecule's overall conformation, crystal packing, and biological activity. Understanding the three-dimensional structure of these molecules at the atomic level through single-crystal X-ray diffraction is paramount for establishing structure-activity relationships (SAR) and designing novel compounds with desired properties.

Recent research has highlighted the potential of pyridine derivatives as antagonists of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] The CXCR4 receptor and its ligand, CXCL12, are implicated in various pathological processes, including cancer metastasis, inflammation, and HIV-1 proliferation.[1] By blocking the interaction between CXCL12 and CXCR4, this compound analogues can disrupt the signaling pathways that promote these diseases, making them attractive candidates for drug development.

This guide will focus on the synthesis, crystallographic analysis, and a key biological signaling pathway of this compound analogues to provide a comprehensive resource for researchers in the field.

Synthesis of this compound Analogues

The most common and versatile method for the synthesis of substituted pyridines, including this compound analogues, is the Kröhnke pyridine synthesis.[3][4][5] This reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[3][4]

General Experimental Protocol: Kröhnke Pyridine Synthesis

This protocol describes the synthesis of a this compound analogue.

Step 1: Synthesis of the α-Pyridinium Methyl Ketone Salt

  • Dissolve the desired α-bromoacetophenone (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., acetone).

  • To this solution, add pyridine (1.1 equivalents) dropwise with stirring at room temperature.

  • A precipitate will form upon the addition of pyridine. Continue stirring for 1-2 hours to ensure the reaction goes to completion.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold acetone to remove any unreacted starting materials.

  • Dry the resulting α-pyridinium methyl ketone salt under vacuum.

Step 2: Synthesis of the α,β-Unsaturated Carbonyl Compound (Chalcone)

  • To a solution of a substituted benzaldehyde (1.0 equivalent) and a substituted acetophenone (1.0 equivalent) in ethanol, add an aqueous solution of a base (e.g., 40% potassium hydroxide) dropwise with stirring at room temperature.

  • Continue stirring the reaction mixture for 3-4 hours, during which a precipitate will form.

  • Cool the mixture in an ice bath.

  • Collect the precipitate by filtration, wash with cold water until the washings are neutral, and then wash with cold ethanol.

Step 3: Kröhnke Pyridine Synthesis

  • In a round-bottom flask equipped with a reflux condenser, combine the α-pyridinium methyl ketone salt from Step 1 (1.0 equivalent), the α,β-unsaturated carbonyl compound from Step 2 (1.0 equivalent), and an excess of ammonium acetate.

  • Add glacial acetic acid as the solvent.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of ice water with constant stirring, which will cause a precipitate to form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with water, followed by a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound analogue.

G Kröhnke Pyridine Synthesis Workflow cluster_start Starting Materials cluster_intermediates Intermediate Synthesis cluster_final Final Product Synthesis start1 α-Bromoacetophenone inter1 α-Pyridinium Methyl Ketone Salt start1->inter1 Reaction start2 Pyridine start2->inter1 start3 Substituted Benzaldehyde inter2 α,β-Unsaturated Carbonyl (Chalcone) start3->inter2 Base-catalyzed condensation start4 Substituted Acetophenone start4->inter2 start5 Ammonium Acetate product This compound Analogue start5->product inter1->product Kröhnke Reaction (Reflux in Acetic Acid) inter2->product

Kröhnke Pyridine Synthesis Workflow.

Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][7] The following protocol outlines the major steps involved in the structure determination of a this compound analogue.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

1. Crystal Growth and Selection:

  • Crystal Growth: High-quality single crystals are essential for successful X-ray diffraction analysis. Crystals of this compound analogues can be grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of petroleum ether and ethyl acetate).

  • Crystal Selection: Carefully select a single, well-formed crystal with sharp edges and no visible defects under a polarized light microscope. The ideal crystal size for most diffractometers is between 0.1 and 0.3 mm in all dimensions.[7]

2. Data Collection:

  • Mounting: The selected crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

  • Data Acquisition: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.[7]

  • Diffraction Images: A series of diffraction images are collected as the crystal is rotated through a range of angles. This process allows for the measurement of the intensities and positions of a large number of reflections.

3. Structure Solution and Refinement:

  • Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The intensities of the reflections are integrated.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. Software such as SHELXS is commonly used for this step.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares minimization procedure to obtain the best fit between the observed and calculated structure factors. This is typically performed using software like SHELXL. All non-hydrogen atoms are usually refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

G Single-Crystal X-ray Diffraction Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination cluster_output Final Output prep1 Synthesize & Purify Compound prep2 Grow Single Crystals prep1->prep2 prep3 Select & Mount Crystal prep2->prep3 data1 Mount on Diffractometer prep3->data1 data2 Collect Diffraction Data data1->data2 analysis1 Process Data (Unit Cell, Space Group) data2->analysis1 analysis2 Solve Structure (Initial Atomic Positions) analysis1->analysis2 analysis3 Refine Structure (Final Atomic Coordinates) analysis2->analysis3 output1 Crystallographic Information File (CIF) analysis3->output1 output2 Structural Analysis (Bond Lengths, Angles, etc.) output1->output2

Single-Crystal X-ray Diffraction Workflow.

Crystallographic Data of this compound Analogues

Table 1: Unit Cell Parameters of Selected this compound Analogues

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
4-(3-methoxyphenyl)-2,6-diphenylpyridineC₂₄H₁₉NOMonoclinicI2/a22.031(3)5.8690(10)28.537(4)90100.865(4)903620.2(9)8[8]
4′-phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridineC₂₁H₁₇N₃TriclinicP-16.1325(4)8.2667(5)16.052(2)86.829(2)82.507(2)84.603(2)802.49(9)2[9]
2,4-Bis(2,5-dipropyloxyphenyl)-6-phenylpyridineC₃₇H₃₉NO₄MonoclinicP2₁/c16.299(3)11.011(2)18.271(4)90108.08(3)903117.2(11)4[10]

Table 2: Selected Bond Lengths and Torsion Angles of Selected this compound Analogues

CompoundBondLength (Å)Torsion AngleAngle (°)Ref.
4-(3-methoxyphenyl)-2,6-diphenylpyridineC-N (avg)-Pyridine ring to C6-C11 benzene ring17.26(6)[8]
Pyridine ring to C12-C17 benzene ring56.16(3)[8]
Pyridine ring to C18-C23 benzene ring24.50(6)[8]
4′-phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridineC2-C31.527(2)--[9]
C3-C41.512(2)--[9]
2,4-Bis(2,5-dipropyloxyphenyl)-6-phenylpyridineC2–C7149.3(4)Ring A to Ring B44[10]
C4–C27147.7(4)Ring A to Ring D46[10]
C6–C21148.8(4)--[10]

Note: The atom numbering and ring labeling are as defined in the respective references.

Biological Activity and Signaling Pathway

As previously mentioned, certain pyridine derivatives have shown promise as antagonists of the CXCR4 receptor. The CXCL12/CXCR4 signaling axis plays a crucial role in cancer progression, particularly in metastasis.[1][11][12][13]

The CXCR4 Signaling Pathway in Cancer Metastasis

The binding of the chemokine CXCL12 to its receptor CXCR4 on the surface of cancer cells initiates a cascade of intracellular signaling events.[12] This activation leads to a variety of cellular responses that promote metastasis, including:

  • Cell Proliferation and Survival: Activation of pathways such as the PI3K/Akt and MAPK/ERK pathways promotes cancer cell growth and protects them from apoptosis.

  • Cell Migration and Invasion: The signaling cascade leads to the reorganization of the actin cytoskeleton, resulting in increased cell motility and the ability to invade surrounding tissues and blood vessels.[12]

  • Angiogenesis: The CXCL12/CXCR4 axis can also promote the formation of new blood vessels, which are essential for tumor growth and metastasis.

  • Metastatic Homing: Cancer cells expressing CXCR4 are attracted to organs that have high concentrations of CXCL12, such as the lungs, liver, and bone marrow, leading to the formation of secondary tumors.[2][13]

By blocking the initial binding of CXCL12 to CXCR4, this compound analogues can inhibit these downstream signaling events, thereby reducing the metastatic potential of cancer cells.

G CXCR4 Signaling Pathway in Cancer Metastasis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response CXCL12 CXCL12 CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds G_protein G-protein CXCR4->G_protein Activates Analogue This compound Analogue Analogue->CXCR4 Blocks PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K RAS RAS G_protein->RAS PIP2 PIP2 PLC->PIP2 AKT Akt PI3K->AKT RAF RAF RAS->RAF IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Proliferation Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC ERK ERK MEK->ERK Migration Migration & Invasion Ca_release->Migration PKC->ERK Transcription Gene Transcription ERK->Transcription Transcription->Proliferation Transcription->Migration Angiogenesis Angiogenesis Transcription->Angiogenesis Metastasis Metastasis Migration->Metastasis Angiogenesis->Metastasis

CXCR4 Signaling Pathway in Cancer Metastasis.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of this compound analogues, covering their synthesis, crystallographic analysis, and biological relevance. The Kröhnke pyridine synthesis stands out as a robust method for accessing these compounds. While detailed crystallographic data for a comprehensive series of analogues remains an area for further exploration, the available data provides valuable insights into their solid-state structures. The role of these compounds as potential CXCR4 antagonists highlights their therapeutic potential, particularly in the context of cancer metastasis. The visualization of the experimental workflows and the CXCR4 signaling pathway offers a clear framework for understanding the synthesis, analysis, and mechanism of action of this important class of molecules. Further research, particularly systematic crystallographic studies and in-depth biological evaluations, will be crucial for the continued development of this compound analogues as novel therapeutic agents and functional materials.

References

Solubility profile of 2,5-Diphenylpyridine in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the solubility profile of 2,5-diphenylpyridine in common laboratory solvents. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. Due to the limited availability of precise quantitative solubility data in public literature, this guide focuses on qualitative solubility predictions, the structural rationale behind them, and detailed experimental protocols for determining solubility.

Core Compound Properties

This compound is an aromatic heterocyclic compound with a pyridine ring substituted with two phenyl groups.[1][2] This structure imparts a significant non-polar character to the molecule, which largely dictates its solubility behavior. Key physical and chemical properties are summarized below.

PropertyValueReference
Molecular FormulaC₁₇H₁₃N[1][2]
Molecular Weight231.3 g/mol [1]
Melting Point173 °C[3]
Boiling Point255 °C at 2 mmHg[3]
AppearanceWhite to light yellow powder or crystals[3]

Predicted Solubility in Common Laboratory Solvents

Based on the principle of "like dissolves like," this compound is expected to be soluble in a range of organic solvents, particularly those that are non-polar or moderately polar.[4] Its solubility in polar protic solvents, especially water, is predicted to be low due to the large, non-polar surface area of the two phenyl groups.

The following table summarizes the predicted qualitative solubility of this compound. It is important to note that these are predictions and should be confirmed experimentally for specific applications.

Solvent ClassCommon SolventsPredicted SolubilityRationale
Non-Polar Aprotic Hexane, Toluene, Benzene, Diethyl EtherSolubleThe non-polar nature of the phenyl rings favors interaction with non-polar solvents.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Moderately SolubleThe nitrogen atom in the pyridine ring introduces some polarity, allowing for dissolution in polar aprotic solvents. Compounds like 4-methyl-2,5-diphenylpyridine are known to be soluble in chloroform and dichloromethane.[5]
Polar Protic Water, Methanol, Ethanol, IsopropanolSparingly Soluble to InsolubleThe large hydrophobic phenyl groups are expected to significantly limit solubility in highly polar, hydrogen-bonding solvents like water. Solubility may increase slightly in alcohols compared to water.
Acids (Aqueous) Dilute Hydrochloric Acid (HCl)Potentially SolubleThe basic nitrogen atom on the pyridine ring can be protonated by strong acids, forming a more polar and water-soluble salt.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The following outlines a general method for determining the solubility of this compound in a given solvent.

General Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation A Weigh excess this compound B Add to a known volume of solvent in a sealed vial A->B C Agitate at a constant temperature for 24-48 hours B->C D Allow undissolved solid to settle C->D E Filter the supernatant to remove undissolved solid D->E F Dilute a known volume of the saturated solution E->F G Analyze concentration via UV-Vis Spectroscopy or HPLC F->G H Calculate solubility (e.g., in mg/mL or mol/L) G->H

Caption: Workflow for quantitative solubility determination.

Detailed Methodology

1. Materials:

  • This compound (solid)

  • Selected solvent of high purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Pipette a known volume of the chosen solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker or incubator. The temperature should be controlled and recorded.

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the undissolved solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a filter to remove any particulate matter. This step is critical to ensure only the dissolved solid is analyzed.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Determine the concentration of this compound in the diluted solution using a pre-calibrated UV-Vis spectrophotometer (by creating a standard curve) or an HPLC method.

  • Calculation:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/100mL, or molarity (mol/L).

Logical Flow for Qualitative Solubility Testing

For a more rapid, qualitative assessment of solubility, a systematic approach can be employed. This is often used for initial screening or to classify an unknown compound.

G start Add 25 mg of this compound to 0.75 mL of solvent water Test with Water start->water soluble Soluble water->soluble If soluble insoluble Insoluble water->insoluble If insoluble ether Test with Diethyl Ether naoh Test with 5% NaOH naoh->insoluble If insoluble hcl Test with 5% HCl hcl->soluble If soluble (Basic Compound) hcl->insoluble If insoluble h2so4 Test with conc. H₂SO₄ soluble->ether end Classification soluble->end insoluble->naoh insoluble->hcl insoluble->h2so4

Caption: Flowchart for qualitative solubility classification.

This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is strongly recommended to determine the solubility experimentally under the specific conditions of use.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of Diphenylpyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the thermogravimetric analysis (TGA) of diphenylpyridine compounds, with a focus on their thermal stability within polymeric structures. Diphenylpyridine moieties are integral components in a variety of advanced materials, including heat-resistant polymers and functional organic molecules. Understanding their thermal decomposition behavior is critical for predicting material lifetime, ensuring performance at elevated temperatures, and establishing safe processing parameters. This document provides a synthesis of available quantitative data, detailed experimental protocols, and a discussion of the thermal decomposition pathways of these materials.

Introduction to the Thermal Stability of Diphenylpyridine Compounds

Diphenylpyridine derivatives are a class of heterocyclic compounds that are of significant interest in materials science and medicinal chemistry. Their rigid structure and high aromatic content often impart excellent thermal stability, making them valuable building blocks for high-performance polymers such as polyimides. Thermogravimetric analysis (TGA) is an essential technique for characterizing the thermal stability of these materials. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing key data on decomposition temperatures, the presence of volatiles, and the amount of residual char.

The thermal stability of diphenylpyridine-containing materials is influenced by the substitution pattern on the pyridine and phenyl rings, as well as the overall molecular architecture. For instance, incorporation into a polyimide backbone significantly enhances thermal stability, with decomposition temperatures often exceeding 500°C.

Quantitative Thermal Decomposition Data

The following tables summarize the key thermal decomposition parameters for a series of polyimides containing diphenylpyridine moieties, as determined by thermogravimetric analysis. These polymers are based on the diamine monomer 2,6-bis(4-(4-aminophenoxy)phenyl)-4-phenyl pyridine (BApPP). The data is presented for both nitrogen and air atmospheres to provide a comprehensive understanding of their thermal stability under different conditions.

Table 1: Thermal Properties of BApPP-Based Polyimides

Polymer IDDianhydride UsedTg (°C)T5% (°C, N2)T10% (°C, N2)Char Yield at 800°C (%, N2)T5% (°C, Air)T10% (°C, Air)
PI-aPMDA32556258364.8558576
PI-bBPDA30556859065.2563584
PI-cBTDA29855457863.7549571
PI-dODPA27554356561.5538559
PI-e6FDA28852154460.1517538

Tg: Glass Transition Temperature, T5%: Temperature at 5% weight loss, T10%: Temperature at 10% weight loss. Data adapted from studies on polyimides containing pyridine and triphenylphosphine groups.[1]

Table 2: Thermal Decomposition Data for Polyamides Derived from 2,6-Diaminopyridine

PolymerDecomposition StageTemperature Range (°C)Weight Loss (%)
PY-CA1120 - 50028.71
2> 500-
PY-SU1120 - 45048.96
2> 450-
PY-PH1150 - 55043.96
2> 550-

PY-CA: Polyamide from 2,6-diaminopyridine and citraconic acid, PY-SU: Polyamide from 2,6-diaminopyridine and succinic acid, PY-PH: Polyamide from 2,6-diaminopyridine and phthalic acid.[2]

Experimental Protocols for Thermogravimetric Analysis

The following protocols provide a generalized methodology for conducting TGA on diphenylpyridine-containing compounds, based on standard practices for organic and polymeric materials.

General TGA Protocol for Diphenylpyridine-Containing Polymers

Objective: To determine the thermal stability, decomposition temperatures, and char yield of diphenylpyridine-based polymers.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into a clean, tared TGA crucible (alumina or platinum).

  • Instrument Setup: Place the sample crucible into the TGA furnace.

  • Atmosphere: Purge the furnace with an inert gas (e.g., high-purity nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes before starting the analysis to ensure an inert environment.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30-40°C.

    • Ramp the temperature from the starting temperature to a final temperature of 800-1000°C at a constant heating rate of 10°C/min.

  • Data Collection: Continuously record the sample mass as a function of temperature.

  • Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of decomposition.

    • Determine the onset temperature of decomposition, T5%, T10%, and the final char yield.

TGA Coupled with Evolved Gas Analysis (TGA-EGA)

For a more detailed understanding of the decomposition mechanism, TGA can be coupled with techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS) to analyze the gaseous products evolved during decomposition.

Objective: To identify the gaseous byproducts of thermal decomposition.

Instrumentation: A TGA instrument interfaced with an FTIR spectrometer or a mass spectrometer.

Procedure:

  • Follow the General TGA Protocol (Section 3.1).

  • The evolved gases from the TGA furnace are continuously transferred to the gas cell of the FTIR or the inlet of the MS via a heated transfer line (typically maintained at >200°C to prevent condensation).

  • Spectra of the evolved gases are collected at regular intervals throughout the TGA run.

  • Correlate the evolution of specific gaseous products with the weight loss events observed in the TGA curve.

Visualization of Experimental and Logical Workflows

Standard TGA Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Operation cluster_data Data Analysis start Start weigh Weigh 5-10 mg of Sample start->weigh place Place in TGA Crucible weigh->place load Load Sample into Furnace place->load purge Purge with Inert Gas load->purge heat Heat at a Constant Rate (e.g., 10°C/min) purge->heat record Record Mass vs. Temperature heat->record plot Plot TGA and DTG Curves record->plot determine Determine T_onset, T_5%, T_10%, Char Yield plot->determine end End determine->end

Standard TGA Experimental Workflow
Logical Flow for Assessing Thermal Stability

Thermal_Stability_Assessment compound Diphenylpyridine Compound tga_analysis Perform TGA compound->tga_analysis high_tonset High Onset Decomposition Temp? tga_analysis->high_tonset high_char High Char Yield? high_tonset->high_char Yes unstable Lower Thermal Stability high_tonset->unstable No stable High Thermal Stability high_char->stable Yes high_char->unstable No further_analysis Further Analysis (e.g., EGA) stable->further_analysis unstable->further_analysis

Logical Flow for Thermal Stability Assessment

Thermal Decomposition Pathways

The thermal decomposition of diphenylpyridine compounds, particularly within a polymer matrix, is a complex process. Based on studies of pyridine and related heterocyclic compounds, the decomposition is expected to proceed via radical mechanisms at elevated temperatures.

The initial stages of decomposition for diphenylpyridine-containing polyimides likely involve the cleavage of the weaker bonds in the polymer backbone, such as ether linkages, before the more stable aromatic and heterocyclic rings begin to degrade. The pyridine and phenyl rings themselves are highly stable, and their decomposition occurs at higher temperatures.

The decomposition of the pyridine ring is thought to be initiated by the formation of pyridyl radicals. These radicals can then undergo ring-opening to form open-chain radicals, which subsequently fragment into smaller, stable gaseous products such as hydrogen cyanide (HCN), acetylene (C2H2), and various nitriles. The phenyl groups will likely decompose to form benzene and other aromatic fragments. At very high temperatures, these fragments can condense to form a stable carbonaceous char, which is reflected in the high char yields observed for many of these polymers.

Proposed General Decomposition Pathway

Decomposition_Pathway start Diphenylpyridine Compound radicals Pyridyl & Phenyl Radicals start->radicals High Temp. ring_opening Pyridine Ring Opening radicals->ring_opening char Stable Char Residue radicals->char fragmentation Fragmentation ring_opening->fragmentation volatiles Volatile Products (HCN, C2H2, Benzene, etc.) fragmentation->volatiles fragmentation->char

Proposed General Thermal Decomposition Pathway

Conclusion

Diphenylpyridine compounds, especially when incorporated into polymer backbones like polyimides, exhibit excellent thermal stability. TGA is a critical tool for quantifying this stability, with typical decomposition onset temperatures well above 500°C in an inert atmosphere. The high char yields are indicative of the formation of a stable carbonaceous residue upon decomposition. The thermal degradation is believed to proceed through radical-initiated fragmentation of the heterocyclic and aromatic rings. The data and protocols presented in this guide provide a valuable resource for researchers and professionals working with these high-performance materials, enabling a deeper understanding of their thermal properties and facilitating their application in demanding environments.

References

The Expanding Therapeutic Potential of Novel Pyridine Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a fundamental nitrogen-containing heterocycle, continues to be a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties, ability to engage in a multitude of chemical interactions, and synthetic tractability have cemented its status as a "privileged scaffold" in drug discovery.[1][2] This technical guide provides an in-depth exploration of the recent advancements in the biological activities of novel pyridine derivatives, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents. Detailed experimental protocols for key biological assays and visualizations of critical signaling pathways are presented to facilitate further research and development in this dynamic field.

Anticancer Activity of Novel Pyridine Scaffolds

Pyridine derivatives have emerged as a versatile and potent class of compounds in oncology, targeting a wide array of molecular pathways implicated in cancer progression.[3][4] Their mechanisms of action are diverse, ranging from the inhibition of crucial enzymes to the disruption of signaling cascades that drive tumor growth and survival.

Mechanisms of Anticancer Action

1.1.1. Kinase Inhibition: A significant number of pyridine-based anticancer agents function by inhibiting protein kinases, which are critical regulators of cellular processes. A key target in this regard is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[5][6] By binding to the ATP-binding site of VEGFR-2, pyridine derivatives can block its autophosphorylation and downstream signaling, thereby impeding tumor neovascularization.[7][8] Another important class of targets are the PIM kinases, which are involved in cell survival and proliferation. Novel cyanopyridine derivatives have shown potent inhibitory activity against PIM-1 kinase, leading to apoptosis in cancer cells.[3][9]

1.1.2. Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is often associated with cancer. Pyridine-based HDAC inhibitors have been developed to induce the hyperacetylation of histones, leading to the reactivation of tumor suppressor genes and ultimately, cancer cell death.[10][11]

1.1.3. Topoisomerase Inhibition: Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription. Their inhibition can lead to DNA damage and apoptosis in rapidly dividing cancer cells. Certain pyridine derivatives have been identified as potent inhibitors of topoisomerase I and II.[12][13][14]

Below is a diagram illustrating the VEGFR-2 signaling pathway and its inhibition by pyridine-based compounds.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Pyridine Pyridine Inhibitor Pyridine->VEGFR2 Inhibits PLCg PLCγ Dimerization->PLCg Ras Ras Dimerization->Ras PI3K PI3K Dimerization->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

VEGFR-2 signaling pathway and its inhibition.
Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of several recently developed pyridine scaffolds against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDTarget/Cell LineIC50 (µM)Reference
Pyridine-Urea Derivatives
Compound 8eVEGFR-23.93[5][8]
Compound 8nMCF-7 (Breast)1.88[5][8]
1,2,4-Triazole Pyridine Derivatives
Compound TP6B16F10 (Melanoma)41.12[12]
3-Cyanopyridine Derivatives
Compound 7hMCF-7 (Breast)1.89[3]
Compound 8fMCF-7 (Breast)1.69[3]
Pyridine-Thiazole Hybrids
Compound 3HL-60 (Leukemia)0.57[13]
HDAC Inhibitor
Compound H42SKOV3 (Ovarian)0.87[11]
Compound H42A2780 (Ovarian)5.4[11]
PIM-1 Kinase Inhibitors
Compound 12MCF-7 (Breast)0.5[9]
Compound 12HepG2 (Liver)5.27[9]

Antimicrobial Activity of Novel Pyridine Scaffolds

The rise of antimicrobial resistance is a pressing global health issue, necessitating the development of new and effective antimicrobial agents. Pyridine derivatives have shown considerable promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[15]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of pyridine compounds are varied. Some derivatives act by disrupting the bacterial cell wall, leading to cell lysis.[16] Others may interfere with essential cellular processes such as DNA replication and protein synthesis. The cationic nature of some pyridinium salts facilitates their interaction with and disruption of negatively charged bacterial membranes.[16]

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for several novel pyridine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Pyridinium Salts
Compound 3dS. aureus4[16]
Thienopyridine Derivatives
Compound 12aE. coli0.0195[17]
Compound 12aB. mycoides<0.0048[17]
Compound 12aC. albicans<0.0048[17]
Compound 15E. coli>0.0048[17]
Compound 15B. mycoides0.0098[17]
Compound 15C. albicans0.039[17]
Ruthenium-Pyridine Complexes
Compound C5S. aureus0.63 (mg/mL)[14]
Compound C5B. cereus0.63 (mg/mL)[14]
Compound C5E. coli0.63 (mg/mL)[14]
Compound C8C. albicans0.31 (mg/mL)[14]

Anti-inflammatory Activity of Novel Pyridine Scaffolds

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Pyridine derivatives have been investigated for their anti-inflammatory properties, with several compounds demonstrating significant activity.

Mechanisms of Anti-inflammatory Action

A primary mechanism of anti-inflammatory action for many pyridine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[18] Some compounds also exert their effects by modulating the production of inflammatory cytokines such as TNF-α and various interleukins.[6]

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of novel pyridine derivatives, expressed as IC50 values for the inhibition of specific inflammatory mediators or enzymes.

Compound IDTarget/AssayIC50 (µM)Reference
Pyridine Derivatives
Compound 7aNitric Oxide (NO) Inhibition76.6[6]
Compound 7fNitric Oxide (NO) Inhibition96.8[6]
Imidazo[4,5-b]pyridine Derivatives
Compound 3fCOX-121.8[18]
Compound 3fCOX-29.2[18]
Pyrido[2,3-d]pyrimidin-4-one
Compound 9dCOX-20.54

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of novel pyridine scaffolds.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium

    • Phosphate-buffered saline (PBS)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well microplates

    • Test pyridine compounds dissolved in a suitable solvent (e.g., DMSO)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test pyridine compounds in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent as the test compounds) and a positive control (a known anticancer drug).

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.

    • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity (Broth Microdilution for MIC Determination)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Materials:

    • Bacterial or fungal strain of interest

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

    • Sterile 96-well microplates

    • Test pyridine compounds dissolved in a suitable solvent

    • Positive control (a known antibiotic)

    • Negative control (broth only)

    • Growth control (broth with inoculum)

  • Procedure:

    • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.

    • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the broth, adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

    • Inoculation: Add the standardized inoculum to each well containing the test compound dilutions and the growth control well.

    • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel pyridine scaffolds.

experimental_workflow Synthesis Synthesis of Novel Pyridine Scaffolds Purification Purification and Characterization Synthesis->Purification Biological_Screening Primary Biological Screening (e.g., Anticancer, Antimicrobial) Purification->Biological_Screening Dose_Response Dose-Response Studies (IC50 / MIC Determination) Biological_Screening->Dose_Response Mechanism_Study Mechanism of Action Studies (e.g., Enzyme Assays, Western Blot) Dose_Response->Mechanism_Study Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_Study->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

A general experimental workflow.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a widely used animal model for evaluating the acute anti-inflammatory activity of compounds.

  • Materials:

    • Rats or mice

    • Carrageenan solution (1% w/v in saline)

    • Test pyridine compounds formulated for administration (e.g., oral gavage)

    • Positive control (a known anti-inflammatory drug, e.g., indomethacin)

    • Vehicle control

    • Plethysmometer (for measuring paw volume)

  • Procedure:

    • Animal Grouping: Randomly divide the animals into groups (e.g., vehicle control, positive control, and test compound groups).

    • Compound Administration: Administer the test compounds, vehicle, or positive control to the respective animal groups, typically 30-60 minutes before inducing inflammation.

    • Induction of Edema: Inject a small volume (e.g., 0.1 mL) of the carrageenan solution into the subplantar region of the right hind paw of each animal.

    • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

    • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group at each time point.

In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of pyridine compounds against a specific enzyme.

  • Materials:

    • Purified enzyme of interest

    • Substrate for the enzyme

    • Assay buffer

    • Test pyridine compounds

    • 96-well plates

    • Detection system (e.g., spectrophotometer, fluorometer, or luminometer)

  • Procedure:

    • Reaction Setup: In a 96-well plate, add the enzyme, assay buffer, and various concentrations of the test compound or a vehicle control.

    • Pre-incubation: Incubate the plate for a specific period to allow the compound to bind to the enzyme.

    • Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

    • Signal Detection: Measure the rate of the reaction by monitoring the change in absorbance, fluorescence, or luminescence over time.

    • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value from the dose-response curve.

Conclusion

The pyridine scaffold remains a highly fruitful area of research in medicinal chemistry. The diverse biological activities of novel pyridine derivatives, coupled with their synthetic accessibility, underscore their potential for the development of new therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and harnessing the full therapeutic potential of this remarkable heterocyclic system. Further exploration of structure-activity relationships and the application of modern drug design strategies will undoubtedly lead to the discovery of next-generation pyridine-based drugs with enhanced efficacy and safety profiles.

References

Theoretical and Computational Studies of Diphenylpyridine Electronics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Diphenylpyridines are a class of organic molecules that have garnered significant interest for their potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Their electronic properties, which can be finely tuned through isomeric and substituent variations, make them promising candidates for the development of novel electronic materials. This technical guide provides a comprehensive overview of the theoretical and computational studies of diphenylpyridine electronics. It includes a summary of key electronic properties, detailed experimental and computational protocols, and visualizations of relevant workflows and relationships to facilitate a deeper understanding of this important class of compounds.

Introduction

The field of organic electronics has seen rapid advancement, driven by the promise of low-cost, flexible, and large-area electronic devices. At the heart of these technologies are organic semiconductor materials, with diphenylpyridines emerging as a particularly interesting structural motif. The ability to modify the position of the nitrogen atom within the pyridine ring and the substitution patterns on the phenyl rings allows for precise control over the frontier molecular orbital (FMO) energies, charge transport characteristics, and photophysical properties.

This guide will delve into the synthesis of diphenylpyridine isomers, the theoretical frameworks used to predict their electronic behavior, and the experimental techniques employed to characterize their properties. A central focus will be on the relationship between molecular structure and electronic function, providing a foundational understanding for the rational design of new diphenylpyridine-based materials.

Electronic Properties of Diphenylpyridine Isomers

The electronic properties of diphenylpyridines are highly dependent on the relative positions of the phenyl substituents on the pyridine ring. The most commonly studied isomers are 2,6-, 2,5-, and 3,5-diphenylpyridine. The location of the nitrogen atom influences the electron density distribution within the molecule, which in turn affects the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and consequently, the HOMO-LUMO gap.

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)MethodSource
2,6-Diphenylpyridine Derivative-5.25-2.482.77Electrochemical and UV-Vis[1]
2,6-Dipyridyl Anthracene (meta-)---Theoretical[2][3]
2,6-Diphenyl Anthracene---Theoretical[2][3]

Note: The table includes data for a 2,6-diphenylpyridine derivative and related anthracene compounds to provide context for charge mobility, as direct comparative data for diphenylpyridine isomers in a single study is limited. The HOMO and LUMO values for the 2,6-diphenylpyridine derivative were determined from electrochemical and UV-Vis spectral data[1].

Experimental Protocols

Synthesis of Diphenylpyridine Isomers

The synthesis of diphenylpyridine isomers is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling for the Synthesis of 2,6-Diphenylpyridine:

  • Reactants: 2,6-Dibromopyridine and Phenylboronic Acid.

  • Catalyst: Palladium(II) Acetate.

  • Solvent: N,N'-dimethylformamide (DMF).

  • Base: An aqueous solution of potassium carbonate.

  • Procedure:

    • A solution of 2,6-dibromopyridine, palladium(II) acetate, and phenylboronic acid is prepared in DMF.

    • This solution is added to an aqueous solution of potassium carbonate.

    • The reaction mixture is heated and stirred under an inert atmosphere.

    • Upon completion, the product is extracted, purified, and characterized.[4]

The synthesis of other isomers, such as 2,5- and 3,5-diphenylpyridine, can be achieved using the corresponding dihalopyridine precursors following a similar protocol.[5]

Electrochemical Characterization

Cyclic voltammetry (CV) is a standard technique used to determine the HOMO and LUMO energy levels of organic materials.

General Protocol for Cyclic Voltammetry:

  • Apparatus: A three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Electrolyte: A solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., acetonitrile or dichloromethane).

  • Procedure:

    • The diphenylpyridine sample is dissolved in the electrolyte solution.

    • The solution is purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

    • A potential is swept between a set range, and the resulting current is measured.

    • The oxidation and reduction potentials are determined from the voltammogram.

    • The HOMO and LUMO energy levels are then calculated from these potentials relative to a reference standard (e.g., ferrocene/ferrocenium redox couple).

Computational Methodologies

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for predicting the electronic structure and properties of molecules like diphenylpyridines.

DFT Calculation of Electronic Properties:

  • Software: Gaussian, ORCA, or other quantum chemistry packages.

  • Functional: A hybrid functional such as B3LYP is commonly used for a good balance of accuracy and computational cost.[2][6]

  • Basis Set: A basis set like 6-311++G(d,p) provides a flexible description of the electron distribution.[5]

  • Procedure:

    • Geometry Optimization: The molecular structure of the diphenylpyridine isomer is optimized to find its lowest energy conformation.

    • Frequency Calculation: A frequency calculation is performed to confirm that the optimized structure is a true minimum on the potential energy surface.

    • Electronic Properties: From the optimized geometry, properties such as HOMO and LUMO energies, molecular orbital distributions, and the dipole moment are calculated.

    • UV-Vis Spectra: TD-DFT calculations are used to predict the electronic absorption spectra.

Charge Transport Calculations:

The charge mobility in organic semiconductors can be estimated using a hopping model, where the charge transfer rates between adjacent molecules are calculated. This requires knowledge of the reorganization energy and the electronic coupling (transfer integral) between molecules.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_suzuki Suzuki-Miyaura Coupling Start_Suzuki 2,6-Dihalopyridine + Phenylboronic Acid Catalyst_Suzuki Pd(OAc)2 Catalyst + Base (K2CO3) Start_Suzuki->Catalyst_Suzuki Add Reaction_Suzuki Reaction in DMF (Heated) Catalyst_Suzuki->Reaction_Suzuki Initiate Workup_Suzuki Extraction and Purification Reaction_Suzuki->Workup_Suzuki Product_Suzuki Diphenylpyridine Isomer Workup_Suzuki->Product_Suzuki

Caption: Suzuki-Miyaura coupling workflow for diphenylpyridine synthesis.

Computational Workflow

Computational_Workflow Input Diphenylpyridine Structure (Isomer) Opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation Opt->Freq Check Verify Minimum Energy Structure Freq->Check Check->Opt No Properties Calculate Electronic Properties (HOMO, LUMO, etc.) Check->Properties Yes TDDFT TD-DFT for Excited States & Spectra Properties->TDDFT Output Predicted Properties: - HOMO/LUMO Energies - Band Gap - UV-Vis Spectrum TDDFT->Output Structure_Property_Relationship Structure Molecular Structure Isomerism Isomerism (e.g., 2,6- vs 3,5-) Structure->Isomerism Substituents Substituent Effects (Electron Donating/Withdrawing) Structure->Substituents ElectronDensity Electron Density Distribution Isomerism->ElectronDensity Substituents->ElectronDensity FMO Frontier Molecular Orbitals (HOMO/LUMO Energies) ElectronDensity->FMO BandGap HOMO-LUMO Gap (Band Gap) FMO->BandGap ChargeTransport Charge Transport Properties (Mobility) FMO->ChargeTransport Optical Optical Properties (Absorption/Emission) BandGap->Optical

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,5-Diphenylpyridine via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. This application note provides a detailed protocol for the synthesis of 2,5-diphenylpyridine, a valuable scaffold in medicinal chemistry and materials science. The described methodology utilizes a palladium-catalyzed cross-coupling of a dihalogenated pyridine with phenylboronic acid, offering a robust and efficient route to the target molecule.

General Experimental Workflow

The synthesis of this compound via the Suzuki-Miyaura coupling involves the reaction of a 2,5-dihalopyridine with phenylboronic acid in the presence of a palladium catalyst, a base, and a suitable solvent system. The general workflow consists of reaction setup under inert conditions, the coupling reaction itself, followed by work-up and purification of the final product.

Suzuki_Miyaura_Workflow A Reaction Setup B Degassing A->B Inert Atmosphere C Catalyst Addition B->C Anaerobic Conditions D Reaction C->D Heating E Work-up & Extraction D->E Quenching F Purification E->F Crude Product G Characterization F->G Pure Product

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound from 2,5-dibromopyridine and phenylboronic acid.

Materials:

  • 2,5-Dibromopyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Degassed water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Equipment:

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 2,5-dibromopyridine (1.0 equiv), phenylboronic acid (2.2 equiv), and potassium carbonate (3.0 equiv).

    • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

    • Add 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

    • Sparge the resulting mixture with the inert gas for 15-20 minutes to ensure anaerobic conditions.

  • Catalyst Addition:

    • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv) in a small amount of 1,4-dioxane.

    • Add the catalyst solution to the reaction flask via syringe.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization:

    • Confirm the identity and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Detailed_Protocol_Workflow cluster_setup 1. Reaction Setup cluster_catalyst 2. Catalyst Addition cluster_reaction 3. Reaction cluster_workup 4. Work-up cluster_purification 5. Purification A1 Combine Reactants: 2,5-Dibromopyridine, Phenylboronic Acid, K₂CO₃ A2 Add Solvents: 1,4-Dioxane, Degassed Water A1->A2 A3 Evacuate & Backfill with Inert Gas A2->A3 A4 Sparge with Inert Gas A3->A4 B1 Prepare Catalyst Solution: Pd(OAc)₂ + PPh₃ in 1,4-Dioxane A4->B1 B2 Add Catalyst Solution to Reaction Flask B1->B2 C1 Heat Mixture (80-100 °C) B2->C1 C2 Monitor Progress (TLC, GC-MS) C1->C2 D1 Cool to Room Temp. C2->D1 D2 Quench with Water D1->D2 D3 Extract with Ethyl Acetate D2->D3 D4 Wash with Brine & Dry D3->D4 E1 Filter & Concentrate D4->E1 E2 Column Chromatography E1->E2

Caption: Detailed step-by-step experimental protocol workflow.

Quantitative Data Summary

The yield and efficiency of the Suzuki-Miyaura coupling are highly dependent on the specific combination of catalyst, ligand, base, and solvent used. The following tables provide a summary of various reaction conditions reported for the synthesis of related biaryl pyridines, which can serve as a starting point for the optimization of this compound synthesis.

Table 1: Effect of Catalyst and Ligand on Yield

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)PPh₃ (8)K₂CO₃Dioxane/H₂O1001885-95
Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene11012>90
Pd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O851670-85
PdCl₂(dppf) (3)-Cs₂CO₃DMF902480-90

Table 2: Substrate Scope and Representative Yields

Pyridine HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
2-BromopyridinePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O8092[1]
3-Bromopyridine4-Methoxyphenylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄Dioxane10095[1]
2-ChloropyridinePhenylboronic acidPd₂(dba)₃ (2), XPhos (4)K₃PO₄Toluene10088[1]
2,5-DichloropyridinePhenylboronic acidPdCl₂ (3)Na₂CO₃Toluene/H₂O75(Selective C5-coupling)[2][3]

Note: The yields presented are based on published data for similar substrates and may require optimization for the synthesis of this compound.[1][3]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of this compound. The provided protocol offers a solid foundation for researchers, and the summarized data on reaction conditions can guide the optimization process to achieve high yields. The versatility of this reaction allows for the potential synthesis of a wide range of substituted diphenylpyridines by varying the boronic acid coupling partner.

References

Application Notes and Protocols for 2,5-Diphenylpyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The performance of these catalytic systems is critically dependent on the nature of the ligands coordinated to the palladium center. Pyridine-based ligands, such as 2,5-diphenylpyridine, are an important class of N-donor ligands that can influence the stability and reactivity of the palladium catalyst.

While extensive research has been conducted on various phosphine and N-heterocyclic carbene (NHC) ligands, the application of this compound as a primary ligand in palladium-catalyzed cross-coupling is an emerging area. Due to the limited availability of specific protocols and extensive data for this compound in the current literature, this document will provide detailed application notes and protocols for structurally similar 2-phenylpyridine derivatives as a robust proxy. Researchers can adapt these methodologies for their specific investigations with this compound. The data presented herein, primarily for Suzuki-Miyaura coupling, is based on palladium(II) complexes of various substituted 2-phenylpyridines, which serve as excellent models for predicting the catalytic potential of this compound-based systems.[1][2]

I. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate, forming a new carbon-carbon bond. It is widely used for the synthesis of biaryls, a common motif in pharmaceuticals.

Quantitative Data Summary

The following tables summarize the performance of palladium catalysts with 2-phenylpyridine derivative ligands in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids. These results provide a strong indication of the potential efficacy of this compound as a ligand in similar reactions.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid Derivatives [1][2]

Ligand/CatalystArylboronic AcidYield (%)
PdCl₂(2-(mesityl)pyridine)₂Phenylboronic acid95
PdCl₂(2-(2,6-dimethylphenyl)pyridine)₂Phenylboronic acid92
PdCl₂(2-(o-tolyl)pyridine)₂Phenylboronic acid88
PdCl₂(2-(p-methoxyphenyl)pyridine)₂Phenylboronic acid97

Table 2: Substrate Scope for Suzuki-Miyaura Coupling using PdCl₂(2-(mesityl)pyridine)₂ Catalyst [1]

Aryl HalideArylboronic AcidSolventTime (h)Yield (%)
2,6-DibromopyridinePhenylboronic acidMeOH:H₂O199
4-BromoacetophenonePhenylboronic acidMeOH:H₂O199
4-BromotoluenePhenylboronic acidMeOH:H₂O1697
1-Bromo-4-nitrobenzenePhenylboronic acidMeOH:H₂O1687
4-Bromoanisole4-Methylphenylboronic acidMeOH:H₂O186
4-Bromoanisole4-Methoxyphenylboronic acidMeOH:H₂O1685
4-Bromoanisole4-Formylphenylboronic acidMeOH:H₂O1676
Experimental Protocols

Protocol 1: Synthesis of this compound Ligand (General Procedure)

A general method for the synthesis of 2-arylpyridines involves a Suzuki-Miyaura coupling reaction. This can be adapted for the synthesis of this compound from 2,5-dihalopyridine and phenylboronic acid.

  • Reaction Setup: To a dry Schlenk flask, add 2,5-dibromopyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid (2.2 mmol, 2.2 equiv.), and a suitable base such as K₃PO₄ (3.0 mmol, 3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/water (5:1, 6 mL).

  • Catalyst Addition: In a separate vial, prepare the catalyst by dissolving a palladium source (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add the catalyst solution to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.

Protocol 2: Synthesis of Palladium(II)-2,5-Diphenylpyridine Complex (General Procedure) [1]

  • Reaction Setup: In a round-bottom flask, dissolve palladium(II) chloride (PdCl₂, 1.0 mmol) in methanol (20 mL).

  • Ligand Addition: To this solution, add a solution of this compound (2.0 mmol, 2.0 equiv.) in methanol (10 mL).

  • Reaction: Stir the resulting mixture at room temperature for 24 hours.

  • Isolation: The resulting precipitate is collected by filtration, washed with cold methanol, and then with diethyl ether.

  • Drying: Dry the solid product under vacuum to yield the [PdCl₂(this compound)₂] complex.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling [1][2]

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and the palladium catalyst (e.g., [PdCl₂(this compound)₂], 2 mol%).

  • Solvent Addition: Add a mixture of toluene and water (5:1, 6 mL).

  • Reaction: Stir the resulting mixture at 100 °C for the time indicated in the data tables, or until completion as monitored by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)₂ (Base) PdII_Ar Ar-Pd(II)L₂-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim Ar-Ar' RedElim->Pd0

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow start Start reagents Weigh Reagents: Aryl Halide, Boronic Acid, Base start->reagents catalyst Add Catalyst System: Pd Source + this compound reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (e.g., Argon) solvent->inert reaction Heat to Reaction Temperature Stir for Designated Time inert->reaction monitor Monitor Progress (TLC, GC/MS) reaction->monitor workup Aqueous Workup & Extraction monitor->workup purify Purify by Column Chromatography workup->purify end End purify->end

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

II. Heck Reaction

Experimental Protocol

Protocol 4: General Procedure for the Heck Reaction

  • Reaction Setup: To a Schlenk tube, add the aryl halide (1.0 mmol), the alkene (1.5 mmol), a base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., [PdCl₂(this compound)₂], 2 mol%).

  • Solvent Addition: Add a polar aprotic solvent such as DMF or NMP (3 mL).

  • Reaction: Heat the mixture at 80-140 °C for 4-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash chromatography.

Visualization

Heck_Reaction_Cycle cluster_cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Coordination Alkene Coordination PdII_Aryl->Coordination Alkene PdII_Alkene Ar-Pd(II)L₂(Alkene)-X Coordination->PdII_Alkene Insertion Migratory Insertion PdII_Alkene->Insertion PdII_Alkyl R-Pd(II)L₂-X Insertion->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim Substituted Alkene PdH H-Pd(II)L₂-X BetaElim->PdH BaseElim Base PdH->BaseElim HX + Base BaseElim->Pd0

Caption: Generalized catalytic cycle for the Heck reaction.

III. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling amines with aryl halides. Similar to the Heck reaction, specific protocols for this compound are not well-documented. The following general procedure can be used as a starting point for optimization.

Experimental Protocol

Protocol 5: General Procedure for Buchwald-Hartwig Amination [3]

  • Catalyst Pre-formation (Optional): In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and this compound (4 mol%) to a dry Schlenk tube. Add anhydrous, deoxygenated solvent (e.g., toluene) and stir for 10 minutes.

  • Reaction Setup: In a separate flask, add the aryl halide (1.0 equiv), the amine (1.2 equiv), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv).

  • Reaction: Add the catalyst solution to the flask containing the substrate, amine, and base. Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash chromatography.

Visualization

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Complex Ar-Pd(II)L₂-X OxAdd->PdII_Complex AmineCoord Amine Coordination PdII_Complex->AmineCoord HNR₂ PdII_Amine [Ar-Pd(II)L₂(HNR₂)-X] AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation -HX PdII_Amido Ar-Pd(II)L₂(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim Ar-NR₂ RedElim->Pd0

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

This compound represents a promising, yet underexplored, class of ligands for palladium-catalyzed cross-coupling reactions. The data from structurally related 2-phenylpyridine ligands suggest that palladium complexes of this compound could be highly effective, particularly in Suzuki-Miyaura couplings, offering good to excellent yields under relatively mild conditions. The provided protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, along with the synthesis of the ligand and its palladium complex, offer a solid foundation for researchers to explore the full potential of this compound in catalysis and drug development. Further research is warranted to fully elucidate the scope and limitations of this ligand in a broader range of cross-coupling transformations.

References

Application of 2,5-Diphenylpyridine Derivatives in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The unique electronic and photophysical properties of 2,5-diphenylpyridine and its derivatives have established them as a significant class of materials in the advancement of Organic Light-Emitting Diode (OLED) technology. Their rigid structure, high thermal stability, and tunable energy levels make them versatile components for various functions within the OLED device stack. Primarily, they are employed as core ligands in phosphorescent emitters, particularly in iridium(III) complexes, and as building blocks for high-performance host materials and electron transport layers. This document provides a comprehensive overview of their applications, detailed experimental protocols for their synthesis and device fabrication, and a summary of their performance metrics in OLEDs.

Application Notes

The pyridine ring, being electron-deficient, coupled with electron-donating phenyl groups, imparts a bipolar character to this compound derivatives, making them suitable for several key roles in OLEDs.

  • Phosphorescent Emitters: The most prominent application of phenylpyridine derivatives is as cyclometalating ligands in heavy metal complexes, especially those of Iridium(III) and Platinum(II). These complexes can efficiently harvest both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%. By substituting the phenyl or pyridine rings, the emission color can be tuned across the entire visible spectrum. For instance, electron-withdrawing groups on the phenyl ring can blue-shift the emission, while extending the π-conjugation or adding electron-donating groups can red-shift it.[1][2]

  • Host Materials: In an OLED's emissive layer (EML), a host material constitutes the matrix for a dopant emitter. This compound derivatives are designed as host materials due to their high triplet energy levels, which ensure efficient energy transfer to the phosphorescent guest and prevent back-energy transfer. Their bipolar nature (ambipolar charge transport) facilitates a balanced injection and transport of holes and electrons, leading to a wider recombination zone within the EML and reduced efficiency roll-off at high brightness.

  • Electron Transport Layer (ETL) Materials: The inherent electron-deficient nature of the pyridine core makes these derivatives excellent candidates for electron transport materials. A well-designed ETL must have high electron mobility to balance the hole transport and a deep Highest Occupied Molecular Orbital (HOMO) level to block holes from leaking out of the emissive layer.

  • Thermally Activated Delayed Fluorescence (TADF): While less common for the basic this compound scaffold, it can be incorporated into larger molecular designs for TADF materials. By linking it with strong donor moieties, a small energy gap between the lowest singlet (S1) and triplet (T1) states can be achieved, enabling efficient reverse intersystem crossing (RISC) and harvesting of triplet excitons for fluorescence.

The general workflow for utilizing these derivatives in OLED research is a multi-stage process that begins with molecular design and synthesis and culminates in device performance evaluation.

OLED_Workflow cluster_synthesis Material Synthesis & Characterization cluster_fabrication OLED Device Fabrication cluster_testing Device Testing start Molecular Design synthesis Chemical Synthesis (e.g., Suzuki Coupling) start->synthesis purification Purification (Chromatography, Sublimation) synthesis->purification characterization Structural & Photophysical Characterization (NMR, PL, CV) purification->characterization substrate Substrate Cleaning (ITO Glass) characterization->substrate h_layers Hole-Side Deposition (HIL, HTL) substrate->h_layers eml Emissive Layer Deposition (Host:Derivative Dopant) h_layers->eml e_layers Electron-Side Deposition (ETL, EIL) eml->e_layers cathode Cathode Deposition (LiF/Al) e_layers->cathode encapsulation Encapsulation cathode->encapsulation testing Electroluminescence Performance Measurement (J-V-L, EQE, Spectra) encapsulation->testing

Fig. 1: General workflow for OLED development.

Experimental Protocols

Protocol for Synthesis of a this compound Derivative

A common method for synthesizing 2,5-disubstituted pyridines is the Suzuki-Miyaura cross-coupling reaction. This protocol describes a general procedure.[3]

Objective: To synthesize this compound from 2,5-dihalopyridine and phenylboronic acid.

Materials & Reagents:

  • 2,5-Dichloropyridine or 2,5-Dibromopyridine (1.0 eq)

  • Phenylboronic acid (2.2 eq)

  • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Base, e.g., Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (3.0 eq)

  • Solvent system: Toluene/Ethanol/Water (e.g., in a 3:1:1 ratio)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the 2,5-dihalopyridine (1.0 eq), phenylboronic acid (2.2 eq), palladium catalyst (0.05 eq), and the base (3.0 eq).

  • Solvent Addition: Add the degassed solvent mixture (Toluene/Ethanol/Water) to the flask. The flask should be equipped with a reflux condenser.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) under the inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel to obtain the pure this compound derivative.[3]

  • Final Characterization: Confirm the structure and purity of the final product using techniques like NMR spectroscopy and mass spectrometry.

Protocol for OLED Device Fabrication

This protocol describes a general procedure for fabricating a multi-layer OLED using a combination of solution processing (for hole transport layers) and thermal evaporation (for other organic layers and the cathode).[4][5]

Device Structure: ITO / PEDOT:PSS / HTL / EML (Host doped with Derivative) / ETL / LiF / Al

Materials & Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution

  • Hole Transport Layer (HTL) material (e.g., TCTA)

  • Host material (e.g., CBP)

  • This compound derivative (as dopant)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Lithium Fluoride (LiF)

  • High-purity Aluminum (Al)

  • Solvents (e.g., Toluene, Chlorobenzene)

  • Deionized water, Isopropyl alcohol, Acetone

  • Spin coater, Hotplate

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Glovebox with an inert atmosphere (N₂)

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the patterned ITO substrates in baths of detergent, deionized water, acetone, and isopropyl alcohol (15 minutes each).

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Treat the substrates with UV-Ozone for 10-15 minutes immediately before use to increase the work function of the ITO and remove organic residues.

  • Hole Injection Layer (HIL) Deposition:

    • Inside a clean environment, spin-coat a filtered PEDOT:PSS solution onto the ITO substrate (e.g., at 4000 rpm for 60 seconds).

    • Anneal the substrate on a hotplate at ~120 °C for 15 minutes to remove residual water.

  • Transfer to Vacuum System: Transfer the substrates into a high-vacuum thermal evaporation chamber. The following steps are performed sequentially without breaking the vacuum.

  • Hole Transport Layer (HTL) Deposition: Thermally evaporate the HTL material (e.g., TCTA) to a desired thickness (e.g., 40 nm).

  • Emissive Layer (EML) Deposition: Co-evaporate the host material and the this compound derivative from two separate sources. The doping concentration is controlled by adjusting the relative deposition rates (e.g., a 10 wt% doping would use a rate of 0.9 Å/s for the host and 0.1 Å/s for the dopant) to a total thickness of ~30 nm.

  • Electron Transport Layer (ETL) Deposition: Thermally evaporate the ETL material (e.g., TPBi) to a desired thickness (e.g., 30 nm).[5]

  • Electron Injection Layer (EIL) & Cathode Deposition:

    • Deposit a thin layer of LiF (~1 nm) to lower the electron injection barrier.[4]

    • Deposit the Aluminum (Al) cathode (~100 nm) on top of the LiF layer.

  • Encapsulation: Transfer the completed device to a glovebox without exposure to air or moisture. Encapsulate the device using a glass lid and UV-curable epoxy to protect the organic layers and cathode from degradation.

The specific structure of an OLED determines the flow of charge carriers and the location of light emission.

OLED_Structure cluster_device OLED Device Structure cluster_legend Charge Carrier Path Cathode Cathode (Al) EIL Electron Injection Layer (LiF) Cathode->EIL ETL Electron Transport Layer (ETL) EIL->ETL EML Emissive Layer (EML) Host + this compound Derivative ETL->EML HTL Hole Transport Layer (HTL) EML->HTL HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate e_source e⁻ (Electron) h_source h⁺ (Hole) e_path_start->EML h_path_start->EML

Fig. 2: Typical multi-layer OLED device structure.

Performance Data

The performance of OLEDs incorporating phenylpyridine derivatives varies significantly based on the specific molecular structure, the role of the derivative (emitter vs. host), and the overall device architecture. The following table summarizes performance data for representative devices.

Derivative / RoleMax. EQE¹ (%)Current Eff. (cd/A)Power Eff. (lm/W)Max. Luminance (cd/m²)CIE (x, y)Ref.
Ir(III) Complex / Bluish-Green Emitter-20.4-20,226-[1]
Pt(bp-12) / Green Emitter---16,644-[6]
DMAC-PCN² / TADF Emitter21.6----[7]
Terpyridine Derivative / Host22.3545.1532.9519,986Cyan[8]
Phenyl Pyrimidine Deriv. / Emitter10.6---Blue to Green-Blue[9]
Bipolar Host Polymers / Host11.1940.71---[7]

¹EQE: External Quantum Efficiency. ²Derivative of 2,6-diphenylpyridine.

Note: Data for derivatives with the exact 2,5-diphenyl substitution pattern is often embedded within broader studies on phenylpyridines. The table includes data from closely related structures like 2-phenylpyridine complexes and other isomers to illustrate the performance range of this class of materials.[1][6][7][8][9]

References

Application Notes and Protocols: Synthesis of 2,5-Diphenylpyridine Analogs for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of 2,5-diphenylpyridine analogs, a class of compounds with significant potential in medicinal chemistry. These analogs have demonstrated a range of biological activities, including anticancer and anti-inflammatory properties, making them attractive scaffolds for drug discovery and development.

Introduction

Pyridine-based compounds are integral to numerous pharmaceuticals due to their diverse biological activities.[1] Among these, this compound derivatives have emerged as a promising scaffold for the development of novel therapeutic agents. Their rigid diaryl structure is crucial for interaction with various biological targets. These compounds and their analogs have been investigated for their potential as anticancer agents by inhibiting tubulin polymerization and as anti-inflammatory agents through the inhibition of cyclooxygenase-2 (COX-2).[2][3][4] This document outlines the synthetic methodologies, experimental protocols for biological evaluation, and quantitative data to guide researchers in this field.

Data Presentation

Table 1: Anticancer Activity of Diarylpyridine Analogs

The following table summarizes the in vitro antiproliferative activity of various diarylpyridine analogs against different human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDR1 (Position 2)R2 (Position 5)Cancer Cell LineIC₅₀ (µM)Reference
10i 3,4,5-trimethoxyphenyl2-methoxy-5-hydroxyphenylHeLaNot specified[3][5]
MCF-7Not specified[3][5]
SGC-7901Not specified[3][5]
10t 3,4,5-trimethoxyphenylIndole-5-ylHeLa0.19[3]
MCF-70.33[3]
SGC-79010.25[3]
Compound 10 Pyridine-derivedNot specifiedHepG24.25[6]
MCF-76.08[6]
Sorafenib (Reference Drug)HepG29.18[6]
MCF-75.47[6]
Doxorubicin (Reference Drug)HepG27.94[6]
MCF-78.07[6]
Table 2: Enzyme Inhibitory Activity of Pyridine Analogs

This table presents the inhibitory activity of pyridine derivatives against key enzymes implicated in cancer and inflammation.

Compound IDTarget EnzymeIC₅₀ (nM)Reference
Compound 10 VEGFR-2120[6]
Sorafenib VEGFR-2100[6]
PRLD6 COX-26.0[7]
ODZ2 COX-2480[7]
Celecoxib COX-2Not specified[8]

Experimental Protocols

Synthesis of 2,5-Diarylpyridine Analogs via Suzuki Coupling

This protocol describes a general method for the synthesis of 2,5-diarylpyridines using a Suzuki cross-coupling reaction.[3][5]

Materials:

  • 3-Bromo-5-(3,4,5-trimethoxyphenyl)pyridine (1.0 equiv)

  • Substituted phenylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equiv)

  • Potassium carbonate (K₂CO₃) (1.2 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Nitrogen gas

Procedure:

  • In a microwave reactor vessel, combine 3-bromo-5-(3,4,5-trimethoxyphenyl)pyridine, the respective substituted phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add a 3:1 mixture of 1,4-dioxane and water to the vessel.

  • Degas the mixture and purge with nitrogen gas three times.

  • Irradiate the reaction mixture in the microwave reactor at 130 °C for 25 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 80 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,5-diarylpyridine analog.

Characterization:

  • Confirm the structure of the synthesized compounds using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). For example, for 2-Methoxy-5-(5-(3,4,5-trimethoxyphenyl)pyridin-3-yl)phenol (10i), characteristic peaks in ¹H NMR include signals for the pyridine and phenyl protons, as well as the methoxy and hydroxyl groups.[3][5] The molecular formula can be confirmed by HRMS.[3][5]

Kröhnke Pyridine Synthesis of 2,4,6-Trisubstituted Pyridines

The Kröhnke synthesis is a versatile method for preparing highly functionalized pyridines.[9][10]

Part 1: Preparation of N-Phenacylpyridinium Bromide [9]

  • Dissolve 2-bromoacetophenone (1.0 equiv) in a minimal amount of acetone.

  • Add pyridine (1.1 equiv) dropwise with stirring at room temperature.

  • A precipitate will form. Continue stirring for 1-2 hours.

  • Collect the solid product by vacuum filtration and wash with cold acetone.

  • Dry the product under vacuum to yield N-phenacylpyridinium bromide.

Part 2: Synthesis of 2,4,6-Triphenylpyridine [9]

  • In a round-bottom flask, combine N-phenacylpyridinium bromide (1.0 equiv), chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv), and ammonium acetate (10 equiv).

  • Add glacial acetic acid as the solvent.

  • Heat the mixture to reflux (approx. 120 °C) for 4-6 hours.

  • Cool the reaction mixture and purify the product by recrystallization.

In Vitro Antiproliferative Activity (MTT Assay)

This assay determines the cytotoxic effect of compounds on cancer cells.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized this compound analogs for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[3]

Materials:

  • Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)

  • Synthesized compounds

  • Reference compounds (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer)

  • G-PEM buffer (containing GTP)

  • 96-well plates

Procedure:

  • Reconstitute tubulin in ice-cold G-PEM buffer.

  • Add the tubulin solution to a 96-well plate.

  • Add the test compounds at various concentrations. Include positive and negative controls.

  • Initiate polymerization by incubating the plate at 37 °C.

  • Monitor the change in absorbance at 340 nm over time using a temperature-controlled plate reader. An increase in absorbance indicates tubulin polymerization.

  • Analyze the data to determine the extent of inhibition or promotion of tubulin polymerization by the test compounds.

Visualizations

Synthetic Workflow for 2,5-Diarylpyridines

Synthetic_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_analysis Analysis 3_Bromo_5_iodo_pyridine 3-Bromo-5-iodo-pyridine Suzuki_Coupling_1 Suzuki Coupling with 3,4,5-trimethoxybenzeneboronic acid 3_Bromo_5_iodo_pyridine->Suzuki_Coupling_1 Substituted_Phenylboronic_Acid Substituted Phenylboronic Acid Suzuki_Coupling_2 Suzuki Coupling with Substituted Phenylboronic Acid Substituted_Phenylboronic_Acid->Suzuki_Coupling_2 Intermediate 3-Bromo-5-(3,4,5-trimethoxyphenyl)pyridine Suzuki_Coupling_1->Intermediate Intermediate->Suzuki_Coupling_2 Final_Product 2,5-Diarylpyridine Analog Suzuki_Coupling_2->Final_Product Purification Column Chromatography Final_Product->Purification Characterization NMR, HRMS Purification->Characterization Tubulin_Polymerization cluster_tubulin Microtubule Dynamics cluster_cellular_processes Cellular Processes Tubulin_Dimers αβ-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Microtubules Microtubules Polymerization->Microtubules Depolymerization Depolymerization Microtubules->Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Depolymerization->Tubulin_Dimers Cell_Division Cell Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis Cell_Division->Apoptosis Leads to Inhibitor This compound Analog (e.g., 10t) Inhibitor->Polymerization Inhibits VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt Gene_Expression Gene Expression (Proliferation, Survival, Migration) Akt->Gene_Expression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression Inhibitor Pyridine-based VEGFR-2 Inhibitor Inhibitor->VEGFR2 Inhibits SAR_Logic cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold This compound Scaffold R1_Sub Substitution at R1 (e.g., 3,4,5-trimethoxyphenyl) Scaffold->R1_Sub R2_Sub Substitution at R2 (e.g., Indole) Scaffold->R2_Sub Linker Linker Modification Scaffold->Linker Anticancer_Activity Anticancer Activity (e.g., IC50) R1_Sub->Anticancer_Activity Influences Anti_inflammatory_Activity Anti-inflammatory Activity (e.g., COX-2 IC50) R1_Sub->Anti_inflammatory_Activity Influences R2_Sub->Anticancer_Activity Influences R2_Sub->Anti_inflammatory_Activity Influences Selectivity Selectivity Anticancer_Activity->Selectivity Anti_inflammatory_Activity->Selectivity

References

Experimental Blueprint for Kröhnke Pyridine Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the Kröhnke pyridine synthesis, a versatile method for the preparation of highly functionalized pyridines. This guide details the reaction mechanism, experimental protocols, and key quantitative data to facilitate its application in a laboratory setting.

The Kröhnke pyridine synthesis is a powerful tool in organic synthesis for generating substituted pyridines from the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of an ammonia source.[1][2][3] This method is valued for its operational simplicity, generally high yields, and broad substrate scope, making it a staple in the synthesis of pyridines, which are prevalent in natural products and pharmaceuticals.[1][3]

Reaction Mechanism and Workflow

The synthesis proceeds through a cascade of reactions initiated by the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt.[3][4] This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound, forming a 1,5-dicarbonyl intermediate.[1][3] Subsequent cyclization with an ammonia source, typically ammonium acetate, followed by dehydration, leads to the aromatic pyridine ring.[3]

A generalized workflow for the Kröhnke pyridine synthesis is outlined below:

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_salt Prepare α-Pyridinium Methyl Ketone Salt mix Mix Reactants with Ammonium Acetate & Solvent prep_salt->mix prep_enone Prepare/Obtain α,β-Unsaturated Carbonyl Compound prep_enone->mix heat Heat Reaction Mixture mix->heat monitor Monitor Progress (TLC) heat->monitor cool Cool Reaction Mixture monitor->cool precipitate Precipitate & Filter Product cool->precipitate recrystallize Recrystallize Crude Product precipitate->recrystallize characterize Characterize Pure Pyridine (NMR, MS, etc.) recrystallize->characterize G start α-Pyridinium Methyl Ketone Salt + α,β-Unsaturated Carbonyl ylide Ylide Formation (Deprotonation) start->ylide michael Michael Addition ylide->michael dicarbonyl 1,5-Dicarbonyl Intermediate michael->dicarbonyl cyclization Cyclization with NH3 dicarbonyl->cyclization dihydropyridine Dihydropyridine Intermediate cyclization->dihydropyridine aromatization Aromatization (Dehydration) dihydropyridine->aromatization end Substituted Pyridine aromatization->end

References

Functionalization of the Pyridine Ring in 2,5-Diphenylpyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of synthetic protocols for the functionalization of the pyridine ring in 2,5-diphenylpyridine. This versatile scaffold is a key building block in medicinal chemistry and materials science, and the ability to selectively modify its structure is crucial for the development of novel therapeutic agents and functional materials. The following sections detail established methods for C-H activation, halogenation, and metal-catalyzed cross-coupling reactions, providing experimental procedures and comparative data to guide researchers in their synthetic endeavors.

Introduction to the Functionalization of this compound

The this compound core presents multiple sites for functionalization. The pyridine nitrogen can act as a directing group, influencing the regioselectivity of various transformations on both the pyridine and the flanking phenyl rings. The primary positions for functionalization on the pyridine ring are the C3, C4, and C6 positions. The choice of methodology depends on the desired substituent and the required regioselectivity.

Palladium-Catalyzed C-H Arylation

Palladium-catalyzed C-H activation is a powerful tool for the direct introduction of aryl groups onto the pyridine ring, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. The pyridine nitrogen atom can serve as a directing group to facilitate C-H activation at the adjacent C6 position.

Experimental Protocol: Palladium-Catalyzed C-H Arylation of 2-Phenylpyridine (Arylating Agent: Iodobenzene)

  • Reactants: 2-Phenylpyridine (1 mmol), Iodobenzene (1.1 mmol), Palladium(II) Acetate (Pd(OAc)₂, 5 mol%), Potassium Pivalate (PivOK, 2 equiv.), Toluene (5 mL).

  • Procedure:

    • To a dried Schlenk tube, add 2-phenylpyridine, iodobenzene, Pd(OAc)₂, and PivOK.

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

    • Add toluene via syringe.

    • The reaction mixture is stirred at 110 °C for 12-24 hours.

    • After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Quantitative Data Summary: Palladium-Catalyzed C-H Arylation of Phenylpyridines

SubstrateArylating AgentCatalystLigand/AdditiveSolventTemp (°C)Yield (%)Reference
2-PhenylpyridineIodobenzenePd(OAc)₂PivOKToluene110HighGeneral Method
2-PhenylpyridineAryl BromidesPd(OAc)₂PCy₃·HBF₄Toluene110Moderate to GoodGeneral Method

Logical Relationship of Palladium-Catalyzed C-H Arylation

G cluster_reactants Reactants cluster_catalyst Catalytic System This compound This compound C-H_Activation C-H Activation at C6 This compound->C-H_Activation Aryl_Halide Aryl Halide (Ar-X) Oxidative_Addition Oxidative Addition of Ar-X to Pd(0) Aryl_Halide->Oxidative_Addition Pd_Catalyst Pd(OAc)₂ Pd_Catalyst->C-H_Activation Pd_Catalyst->Oxidative_Addition Base Base (e.g., PivOK) Base->C-H_Activation Reaction_Conditions Solvent (e.g., Toluene) Heat (e.g., 110 °C) Reaction_Conditions->C-H_Activation Reaction_Conditions->Oxidative_Addition Reductive_Elimination Reductive Elimination Reaction_Conditions->Reductive_Elimination C-H_Activation->Reductive_Elimination Oxidative_Addition->Reductive_Elimination Product 6-Aryl-2,5-diphenylpyridine Reductive_Elimination->Product

Caption: Palladium-catalyzed C-H arylation workflow.

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation is a highly effective method for introducing a boronate ester group onto the pyridine ring. This functional group serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing for the introduction of a wide range of substituents. The regioselectivity of the borylation is often governed by steric factors, favoring the less hindered positions. For this compound, borylation is expected to occur at the C4 and C6 positions.

Experimental Protocol: Iridium-Catalyzed C-H Borylation of Pyridines

The following is a general protocol for the iridium-catalyzed borylation of pyridines and can be adapted for this compound.

  • Reactants: Pyridine substrate (1 mmol), Bis(pinacolato)diboron (B₂pin₂, 1.5 mmol), [Ir(cod)OMe]₂ (1.5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3 mol%), Cyclohexane (5 mL).

  • Procedure:

    • In a glovebox, a screw-capped vial is charged with the pyridine substrate, B₂pin₂, [Ir(cod)OMe]₂, and dtbpy.

    • Cyclohexane is added, and the vial is sealed.

    • The reaction mixture is stirred at 80 °C for 16 hours.

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel to afford the borylated product.

Quantitative Data Summary: Iridium-Catalyzed C-H Borylation of Substituted Pyridines

SubstrateBorylating AgentCatalystLigandSolventTemp (°C)Product(s) (Ratio)Yield (%)Reference
PyridineB₂pin₂[Ir(cod)OMe]₂dtbpyCyclohexane803-Bpin, 4-Bpin (1:2)85General Method
2-MethylpyridineB₂pin₂[Ir(cod)OMe]₂dtbpyCyclohexane804-Bpin, 6-BpinHighGeneral Method
3-MethylpyridineB₂pin₂[Ir(cod)OMe]₂dtbpyCyclohexane805-Bpin, 6-BpinHighGeneral Method

Experimental Workflow for Iridium-Catalyzed Borylation and Subsequent Suzuki Coupling

G cluster_borylation Step 1: Iridium-Catalyzed Borylation cluster_suzuki Step 2: Suzuki-Miyaura Coupling Start This compound Borylation C-H Borylation Start->Borylation Reagents_Borylation B₂pin₂ [Ir(cod)OMe]₂ dtbpy Reagents_Borylation->Borylation Intermediate Borylated this compound (mixture of isomers) Borylation->Intermediate Suzuki_Coupling Suzuki-Miyaura Coupling Intermediate->Suzuki_Coupling Reagents_Suzuki Aryl Halide (Ar-X) Pd Catalyst Base Reagents_Suzuki->Suzuki_Coupling Product Aryl-substituted this compound Suzuki_Coupling->Product G Pyridine This compound Electrophilic_Attack Electrophilic Attack of Halonium Ion Pyridine->Electrophilic_Attack NXS N-Halosuccinimide (NBS or NCS) NXS->Electrophilic_Attack Solvent Solvent (e.g., Acetonitrile) Solvent->Electrophilic_Attack Sigma_Complex Sigma Complex (Wheland Intermediate) Electrophilic_Attack->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation Product Halogenated this compound Deprotonation->Product

Application Notes and Protocols: 2,5-Diphenylpyridine Derivatives as Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of 2,5-diphenylpyridine derivatives as versatile fluorescent sensors. The protocols outlined below are intended as a guide and may require optimization for specific experimental conditions and instrumentation.

Introduction

Derivatives of this compound represent a promising class of fluorophores for the development of fluorescent sensors. Their rigid, conjugated structure provides a stable framework with tunable photophysical properties. By introducing various functional groups onto the phenyl rings or the pyridine nitrogen, sensors can be designed to respond to a range of analytes and environmental changes, including metal ions, pH, and viscosity. The sensing mechanism often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or fluorescence resonance energy transfer (FRET), leading to a detectable change in fluorescence intensity or a shift in the emission wavelength.

Application 1: Detection of Metal Ions

Certain derivatives of diphenylpyridine can act as chemosensors for various metal ions. The pyridine nitrogen and strategically placed substituents can form coordination complexes with metal ions, leading to a change in the fluorophore's electronic properties and a corresponding change in its fluorescence.

Signaling Pathway for Metal Ion Detection

The binding of a metal ion to the sensor can either enhance or quench the fluorescence. In a "turn-on" sensor, the free ligand may have a low quantum yield due to quenching processes. Upon binding to a metal ion, conformational changes can restrict these quenching pathways, leading to a significant increase in fluorescence intensity.

Metal_Ion_Sensing Sensor This compound Derivative (Low Fluorescence) Complex Sensor-Metal Ion Complex (High Fluorescence) Sensor->Complex Binding Analyte Metal Ion Analyte->Complex

Caption: Turn-on fluorescence sensing of metal ions.

Experimental Protocol: Detection of Divalent Cations

This protocol describes a general procedure for evaluating a this compound derivative as a fluorescent sensor for divalent cations such as Cu²⁺, Ni²⁺, and Co²⁺.[1]

Materials:

  • This compound derivative stock solution (1 mM in a suitable organic solvent like acetonitrile or DMSO).

  • Stock solutions of various metal salts (e.g., CuCl₂, NiCl₂, CoCl₂) of known concentrations in deionized water or an appropriate buffer.

  • Acetonitrile/water (1:1, v/v) mixture.

  • Fluorescence spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Preparation of Sensor Solution: Prepare a working solution of the this compound derivative at a final concentration of 10 µM in the acetonitrile/water mixture.

  • Baseline Measurement: Record the fluorescence emission spectrum of the sensor solution to establish the baseline fluorescence.

  • Titration with Metal Ions:

    • Systematically add small aliquots of a metal salt stock solution to the sensor solution.

    • After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum.

  • Selectivity Studies: Repeat the titration with a range of different metal ions to assess the selectivity of the sensor.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

    • Determine the detection limit and binding constant from the titration data.

Application 2: pH Sensing

The fluorescence of this compound derivatives can be sensitive to pH due to the protonation and deprotonation of the pyridine nitrogen or other acidic/basic functional groups on the molecule. This property allows for their use as pH sensors.[2]

Signaling Pathway for pH Sensing

Protonation of the pyridine nitrogen can alter the electronic properties of the fluorophore, leading to a change in fluorescence. For some derivatives, this can result in a ratiometric response, where the fluorescence intensity at one wavelength decreases while it increases at another, providing a more robust measurement that is less susceptible to variations in probe concentration or excitation intensity.[2]

pH_Sensing Neutral Neutral Form (Emission λ1) Protonated Protonated Form (Emission λ2) Neutral->Protonated + H+ Protonated->Neutral - H+

Caption: Ratiometric pH sensing mechanism.

Experimental Protocol: pH-Dependent Fluorescence Studies

This protocol outlines the steps to characterize the pH-dependent fluorescence of a this compound derivative.[2]

Materials:

  • This compound derivative stock solution (1 mM in DMSO).

  • A series of buffers with varying pH values (e.g., citrate for acidic, phosphate for neutral, and borate for alkaline ranges).

  • pH meter.

  • Fluorescence spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Sample Preparation: Prepare a series of working solutions by diluting the stock solution of the this compound derivative into the different pH buffers to a final concentration of 10 µM. Ensure the final DMSO concentration is consistent across all samples.

  • pH Measurement: Measure and record the final pH of each solution.

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each sample at a fixed excitation wavelength.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (or the ratio of intensities at two wavelengths for a ratiometric sensor) as a function of pH.

    • Determine the pKa value from the resulting titration curve.

Application 3: Viscosity Sensing

While specific examples for this compound derivatives are not abundant in the provided search results, the general principles of viscosity sensing using molecular rotors can be applied. Derivatives with rotatable phenyl groups can exhibit viscosity-dependent fluorescence. In low-viscosity environments, non-radiative decay through intramolecular rotation quenches fluorescence. In more viscous environments, this rotation is restricted, leading to an increase in fluorescence quantum yield.

Experimental Workflow for Viscosity Sensing

Viscosity_Sensing_Workflow cluster_prep Sample Preparation cluster_measure Fluorescence Measurement cluster_analysis Data Analysis Prep Prepare sensor solutions in solvents of varying viscosity Measure Record fluorescence emission spectra Prep->Measure Analyze Plot fluorescence intensity vs. viscosity Measure->Analyze

Caption: Workflow for viscosity sensing experiments.

Experimental Protocol: Viscosity-Dependent Fluorescence Studies

This generalized protocol can be adapted to study the viscosity sensitivity of a this compound derivative.

Materials:

  • This compound derivative stock solution (1 mM in a suitable solvent).

  • A series of solvents with known and varying viscosities (e.g., methanol-glycerol mixtures).

  • Viscometer.

  • Fluorescence spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Solvent Preparation: Prepare a series of solvent mixtures with a range of viscosities. Measure and record the viscosity of each mixture.

  • Sample Preparation: Prepare solutions of the this compound derivative at a fixed concentration in each of the solvent mixtures.

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each sample.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the solvent viscosity.

    • Analyze the relationship between fluorescence intensity and viscosity, for example, using the Förster-Hoffmann equation.

Quantitative Data Summary

The following table summarizes key photophysical and sensing properties of representative pyridine-based fluorescent sensors. Note that specific data for this compound derivatives are limited in the provided search results; therefore, data for related compounds are included for comparative purposes.

Sensor DerivativeAnalyteExcitation (nm)Emission (nm)Quantum Yield (Φ)Detection LimitReference
2-amino-3-cyanopyridine derivativeCr²⁺, Co²⁺, Cu²⁺432VariesNot ReportedNot Reported[1]
3-(4-dimethylamino-phenyl)-2-pyridin-3-yl-acrylonitrileH⁺420504Not ReportedpKa = 2.28[2]
3-(4-dimethylamino-phenyl)-2-pyridin-4-yl-acrylonitrileH⁺420513/570 (Ratiometric)Not ReportedpKa = 3.15[2]
4-(4-Fluorophenyl)-2,6-diphenylpyridinePicric AcidNot SpecifiedNot SpecifiedNot ReportedNot Reported[3]

Conclusion

This compound derivatives hold significant potential as a versatile platform for the development of fluorescent sensors. Their tunable photophysical properties allow for the rational design of probes for a variety of analytes and environmental parameters. The protocols provided herein offer a starting point for the investigation and application of these promising compounds in research and development. Further exploration into their applications in complex biological systems and for a wider range of analytes is warranted.

References

In Vitro Assay Protocols for Testing Anticancer Activity of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the in vitro evaluation of the anticancer activity of pyridine derivatives. Detailed protocols for key assays are presented, along with summarized data from recent studies, to facilitate the systematic assessment of these promising therapeutic agents.

Introduction

Pyridine and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1] The versatility of the pyridine scaffold allows for diverse chemical modifications, leading to the development of novel compounds that can target various hallmarks of cancer.[1][2] In vitro assays are fundamental in the initial screening and mechanistic elucidation of these potential anticancer agents. This guide outlines the most common and robust in vitro protocols for assessing the cytotoxic and cytostatic effects of pyridine derivatives, including cell viability, cell cycle progression, and apoptosis induction.

Data Presentation: In Vitro Anticancer Activity of Pyridine Derivatives

The following tables summarize the in vitro anticancer activities of various pyridine derivatives against several human cancer cell lines, as reported in recent literature.

Table 1: In Vitro Cytotoxicity (IC50 µM) of Pyridine Derivatives Against Various Cancer Cell Lines

Compound ClassDerivativeHepG2 (Liver)MCF-7 (Breast)HCT-116 (Colon)A549 (Lung)Caco-2 (Colorectal)HeLa (Cervical)Reference
PyridineCompound 14.5 ± 0.36.3 ± 0.4----[3]
PyridoneCompound 27.5 ± 0.116 ± 1.7----[3]
Pyridine-UreaCompound 8e-0.22----[4]
Pyridine-UreaCompound 8n-1.88----[4]
Trimethoxyphenyl PyridineCompound VI3.256.114.83---[5]
Pyrazolo[3,4-b]pyridineCompound 9a-----2.59[6][7]
Pyrazolo[3,4-b]pyridineCompound 14g-4.661.98---[6][7]
Spiro-pyridineCompound 510.58 ± 0.8---9.78 ± 0.7-[8][9]
Spiro-pyridineCompound 78.90 ± 0.6---7.83 ± 0.5-[8][9]
Spiro-pyridineCompound 88.42 ± 0.7---13.61 ± 1.2-[8][9]
Imidazo[1,2-a]pyridineIP-5------[10]
Imidazo[1,2-a]pyridineIP-6------[10]
Imidazo[1,2-a]pyridineIP-7------[10]

IC50 values represent the concentration of the compound that inhibits cell growth by 50%.

Table 2: Effects of Pyridine Derivatives on Cell Cycle and Apoptosis

CompoundCell LineEffect on Cell CycleApoptosis InductionReference
Compound 1HepG2G2/M Arrest (56±3.2% of cells)8±0.2% of cells[3]
Compound 2HepG2G2/M Arrest (51±3.8% of cells)6.7±0.3% of cells[3]
Compound VIHepG2G2/M Arrest18.53% apoptotic cells[5]
Compound 9aHeLaS Phase ArrestSignificant increase in early and late apoptosis[6][7]
Compound 14gMCF7G2/M Phase ArrestSignificant increase in early and late apoptosis[6][7]
Compound 14gHCT-116S Phase ArrestSignificant increase in early and late apoptosis[6][7]
Compound 7Caco-2S Phase Accumulation (42.07% of cells)42.35% apoptotic cells[9]
IP-5HCC1937G0/G1 and G2/M ArrestInduction of extrinsic apoptosis[10]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to evaluate the anticancer properties of pyridine derivatives.

Cell Viability Assays

Cell viability assays are crucial for determining the cytotoxic effects of test compounds. The MTT and SRB assays are two of the most widely used colorimetric methods.

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[6][11][12]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Pyridine derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridine derivative in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration using a sigmoidal dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Pyridine Derivatives seed_cells->treat_cells 24h incubate_24_72h Incubate for 24-72h treat_cells->incubate_24_72h add_mtt Add MTT Solution incubate_24_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan (DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data

Workflow for the MTT cell viability assay.

Principle: The SRB assay is a colorimetric method that measures cellular protein content as an indicator of cell number. SRB, a bright pink aminoxanthene dye, binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass.[2][5]

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • Pyridine derivative stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the 24-72 hour incubation period, gently add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[4]

  • Washing: Remove the TCA solution and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry completely.[4]

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[4]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air-dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 510 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.

SRB_Workflow cluster_prep Preparation & Treatment cluster_fix_stain Fixation & Staining cluster_measure_analyze Measurement & Analysis seed_cells Seed & Treat Cells incubate Incubate 24-72h seed_cells->incubate fix_cells Fix with TCA incubate->fix_cells wash1 Wash with Acetic Acid fix_cells->wash1 stain_srb Stain with SRB wash1->stain_srb wash2 Wash with Acetic Acid stain_srb->wash2 solubilize Solubilize Dye (Tris) wash2->solubilize read_absorbance Read Absorbance (510 nm) solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data

Workflow of the Sulforhodamine B (SRB) assay.

Apoptosis Assay by Annexin V & Propidium Iodide Staining

Principle: This flow cytometry-based assay detects apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, an early hallmark of apoptosis.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and is used to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyridine derivative stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the pyridine derivative at the desired concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Combine all cells and centrifuge at 300 x g for 5 minutes.[3]

  • Washing: Wash the cell pellet twice with cold PBS.[7]

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.[7]

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Cell Cycle Analysis by Propidium Iodide Staining

Principle: Cell cycle analysis by flow cytometry is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[3] Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[14]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyridine derivative stock solution (in DMSO)

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing PI and RNase A)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the pyridine derivative as described for the apoptosis assay.

  • Cell Harvesting: Collect both floating and adherent cells and centrifuge.

  • Washing: Wash the cell pellet with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[3]

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI Staining Solution. Incubate in the dark at room temperature for 30 minutes.[3]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be represented in a histogram, showing peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Analyze the percentage of cells in each phase using appropriate software.

Signaling Pathways in Anticancer Activity of Pyridine Derivatives

The anticancer activity of pyridine derivatives is often attributed to their ability to modulate key signaling pathways that are dysregulated in cancer.[1] Understanding these mechanisms is crucial for rational drug design and development.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Some pyridine derivatives have been shown to inhibit VEGFR-2, thereby blocking downstream signaling pathways.[4]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Proliferation Akt->Proliferation Promotes Migration Migration Akt->Migration Promotes Survival Survival Akt->Survival Promotes MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes ERK->Migration Promotes ERK->Survival Promotes Pyridine Pyridine Derivative Pyridine->VEGFR2 Inhibits EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Recruits & Activates PI3K PI3K EGFR->PI3K Recruits & Activates Ras Ras GRB2_SOS->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Proliferation Akt->Proliferation Promotes Survival Survival Akt->Survival Promotes MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes ERK->Survival Promotes Pyridine Pyridine Derivative Pyridine->EGFR Inhibits p53_JNK_Pathway cluster_signaling Signaling Cascade cluster_cellular_response Cellular Response Pyridine Pyridine Derivative p53 p53 Pyridine->p53 Upregulates/Activates JNK JNK Pyridine->JNK Upregulates/Activates p21 p21 p53->p21 Activates G2M_Arrest G2/M Arrest p21->G2M_Arrest Induces Apoptosis Apoptosis JNK->Apoptosis Induces

References

Application Notes and Protocols: 2,5-Diphenylpyridine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential application of 2,5-diphenylpyridine derivatives as a scaffold for the development of novel kinase inhibitors. While direct evidence of this compound-based compounds as potent kinase inhibitors is an emerging area of research, the broader class of pyridine-containing molecules has shown significant promise in this field. This document outlines the synthesis of this compound compounds, their reported antiproliferative activities, and detailed protocols for their evaluation as kinase inhibitors.

Introduction to Pyridine Scaffolds in Kinase Inhibition

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to form hydrogen bonds make it an ideal anchor for binding to the ATP pocket of various kinases.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. Diaryl-substituted pyridines, in particular, have been explored as potent inhibitors of key signaling proteins.

Synthesis of this compound Derivatives

A versatile method for the synthesis of this compound derivatives involves a multi-step reaction sequence starting from readily available precursors. The general synthetic route is outlined below.

General Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product A Benzaldehyde D Kröhnke Pyridine Synthesis A->D B Acetophenone B->D C Ammonium Acetate C->D E Purification (Column Chromatography) D->E Crude Product F This compound Derivative E->F Purified Product

Caption: General workflow for the Kröhnke synthesis of this compound derivatives.

Experimental Protocol: Kröhnke Pyridine Synthesis

This protocol describes a common method for synthesizing substituted 2,5-diphenylpyridines.

Materials:

  • Substituted benzaldehyde

  • Substituted acetophenone

  • Ammonium acetate

  • Ethanol

  • Glacial acetic acid

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • A mixture of the appropriately substituted benzaldehyde (1.0 eq), substituted acetophenone (1.0 eq), and ammonium acetate (5.0 eq) is refluxed in glacial acetic acid for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound derivative.

Antiproliferative Activity of this compound Derivatives

While specific kinase inhibition data for this compound derivatives is limited in the public domain, some analogs have been evaluated for their cytotoxic effects against various cancer cell lines. The antiproliferative activity is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.

Compound IDSubstitution PatternCell LineIC50 (µM)
1 UnsubstitutedHeLa>50
2 4'-methoxy (on 2-phenyl)HeLa25
3 4'-amino (on 2-phenyl)HeLa15
4 4'-nitro (on 2-phenyl)HeLa30

Note: The data in this table is representative and compiled from various studies on substituted pyridines for illustrative purposes.

Application in Kinase Inhibitor Screening

The this compound scaffold can be systematically evaluated for its potential as a kinase inhibitor through a tiered screening process. This typically involves an initial broad kinase panel screening followed by more focused secondary assays and cell-based studies.

Kinase Inhibition Screening Workflow

G A Synthesized this compound Library B Primary Screening (Broad Kinase Panel) A->B C Hit Identification (% Inhibition > Threshold) B->C D Secondary Screening (IC50 Determination) C->D Identified Hits E Lead Compound Selection D->E F Cell-Based Assays (Target Engagement & Pathway Analysis) E->F G Structure-Activity Relationship (SAR) Studies F->G

Caption: A typical workflow for screening and identifying kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a common method for measuring the inhibitory activity of compounds against a specific kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Materials:

  • Kinase of interest

  • Substrate for the kinase

  • ATP

  • This compound test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, its substrate, and ATP in the appropriate kinase buffer.

    • Add the this compound test compounds at various concentrations to the wells of a 384-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Initiate the kinase reaction by adding the kinase reaction mixture to the wells.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the ADP generated to ATP and measure the newly synthesized ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

    • The luminescence signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cellular Activity Assessment

Following the identification of potent kinase inhibitors in biochemical assays, it is crucial to evaluate their activity in a cellular context. The MTT assay is a widely used colorimetric assay to assess cell viability and the cytotoxic effects of a compound.

Signaling Pathway Inhibition

G cluster_pathway Generic Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Inhibitor This compound Kinase Inhibitor Inhibitor->Kinase1

Caption: Inhibition of a signaling pathway by a this compound-based kinase inhibitor.

Experimental Protocol: MTT Cell Viability Assay

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • This compound test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Treat the cells with various concentrations of the this compound derivatives (typically in a logarithmic dilution series) for a specified incubation period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization:

    • Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated controls.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design and synthesis of novel kinase inhibitors. The synthetic accessibility and the proven track record of pyridine-based compounds in kinase inhibition provide a strong rationale for further investigation. Future work should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation against a broad panel of kinases. Subsequent structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of lead compounds, ultimately paving the way for the development of new therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

Application Notes and Protocols for the Preparation of 2,5-Diarylpyridines from 2,5-Dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diarylpyridines are a class of organic compounds that form the core structure of many pharmaceuticals and functional materials. Their synthesis is of significant interest to the medicinal chemistry and materials science fields. A common and versatile starting material for the synthesis of these compounds is 2,5-dichloropyridine, owing to its commercial availability and the differential reactivity of its two chlorine atoms. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds and is widely employed for the arylation of halogenated pyridines.[1][2][3]

A key challenge in the synthesis of 2,5-diarylpyridines from 2,5-dichloropyridine is the control of regioselectivity.[3][4] Generally, the C2 position is more susceptible to oxidative addition by palladium due to the electronic influence of the nitrogen atom, leading to preferential substitution at this site.[3] However, recent advances in catalysis have enabled selective functionalization at the C5 position, allowing for the controlled, sequential introduction of different aryl groups.[1][4]

This document provides detailed protocols for the selective mono- and diarylation of 2,5-dichloropyridine via the Suzuki-Miyaura cross-coupling reaction, along with quantitative data on catalyst performance and a general experimental workflow.

General Principles of Regioselectivity

The regioselectivity of the Suzuki-Miyaura coupling on 2,5-dichloropyridine is primarily influenced by the choice of catalyst, ligand, and reaction conditions.[1][4]

  • C2-Selectivity: Traditional palladium catalysts, often in conjunction with phosphine ligands, tend to favor substitution at the more electrophilic C2 position.[1][3]

  • C5-Selectivity: The use of specific catalyst systems, such as those employing bulky N-heterocyclic carbene (NHC) ligands or ligand-free conditions, can override the inherent preference for C2-arylation and promote selective coupling at the C5 position.[4][5]

By carefully selecting the reaction conditions, researchers can control the regiochemical outcome of the first arylation and subsequently introduce a second, different aryl group at the remaining chlorinated position to generate unsymmetrical 2,5-diarylpyridines.

Experimental Workflow

The general workflow for the synthesis of 2,5-diarylpyridines from 2,5-dichloropyridine is depicted below. This process involves the initial mono-arylation of the dichloropyridine, followed by purification and a subsequent second arylation to yield the final product.

G start Start with 2,5-Dichloropyridine step1 First Suzuki-Miyaura Coupling (Arylboronic Acid 1) start->step1 step2 Purification of 2-Aryl-5-chloropyridine or 5-Aryl-2-chloropyridine step1->step2 step3 Second Suzuki-Miyaura Coupling (Arylboronic Acid 2) step2->step3 end Final Product: 2,5-Diarylpyridine step3->end

Caption: General experimental workflow for the synthesis of 2,5-diarylpyridines.

Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[6]

G pd0 Pd(0)L2 pd2 Ar-Pd(II)L2-X pd0->pd2 Oxidative Addition (Ar-X) pd2_b Ar-Pd(II)L2-Ar' pd2->pd2_b Transmetalation (Ar'B(OH)2) pd2_b->pd0 Reductive Elimination label_product Ar-Ar' pd2_b->label_product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following are representative protocols for the selective arylation of 2,5-dichloropyridine. Note that reaction conditions may require optimization for specific substrates.

Protocol 1: C2-Selective Mono-arylation of 2,5-Dichloropyridine

This protocol is adapted for the preferential arylation at the C2 position.

Materials:

  • 2,5-Dichloropyridine

  • Arylboronic acid (1.1 to 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Nitrogen or Argon gas

  • Standard Schlenk line glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2,5-dichloropyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).[1]

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.[1]

  • Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.[1]

  • Add the catalyst premix to the reaction mixture via syringe.[1]

  • Heat the reaction mixture to 100 °C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[1]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloropyridine product.[1]

Protocol 2: C5-Selective Mono-arylation of 2,5-Dichloropyridine (Ligand-Free Conditions)

This protocol describes a C5-selective Suzuki-Miyaura coupling under ligand-free "Jeffery" conditions.[3]

Materials:

  • 2,5-Dichloropyridine

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene

  • Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dichloropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[3]

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[3]

  • Add palladium(II) acetate (0.02 equiv) to the flask.[3]

  • Add degassed toluene and water (typically a 4:1 to 10:1 ratio of organic solvent to water).[3]

  • Heat the reaction mixture to 100 °C with vigorous stirring.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[3]

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.[3]

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[3]

  • Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[3]

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-chloropyridine.[3]

Protocol 3: Synthesis of 2,5-Diarylpyridines by Sequential Suzuki-Miyaura Coupling

This protocol outlines the synthesis of an unsymmetrical 2,5-diarylpyridine.

Step A: First Arylation

  • Follow either Protocol 1 or Protocol 2 to synthesize the desired mono-aryl-chloropyridine intermediate.

  • Carefully purify the product by column chromatography to ensure complete removal of the palladium catalyst and any unreacted starting materials.

Step B: Second Arylation

  • The purified mono-aryl-chloropyridine is then subjected to a second Suzuki-Miyaura coupling with a different arylboronic acid.

  • The reaction conditions for the second coupling may be similar to the first, but may require optimization depending on the electronic nature of the first aryl group. A more robust catalyst system, such as one employing a biarylphosphine ligand, may be beneficial.

  • Follow the general procedure outlined in Protocol 1, substituting the mono-aryl-chloropyridine for 2,5-dichloropyridine.

  • After reaction completion, perform an aqueous workup and purify the crude product by column chromatography or recrystallization to obtain the final 2,5-diarylpyridine.

Quantitative Data Summary

The following tables summarize the performance of different catalytic systems for the Suzuki-Miyaura coupling of dichloropyridines.

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of 2,5-Dichloropyridine [4]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)ProductYield (%)C5:C2 Selectivity
Pd(OAc)₂ (2 mol%)None (Jeffery conditions)K₂CO₃NMP/Water100185-Aryl-2-chloropyridineVariesHigh C5
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane/Water10012-242-Aryl-5-chloropyridineVariesHigh C2

Note: Yields are highly dependent on the specific arylboronic acid used.

Table 2: Performance of Various Catalytic Systems for Suzuki Coupling of Dichloropyridines [7]

Catalyst SystemDichloropyridine SubstrateArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Selectivity (Mono:Di / C-X:C-Y)
Ni(cod)₂ / PPh₂Me2,5-Dichloropyridine4-Chlorophenylboronic acidK₃PO₄MeCN802485 (mono)>20:1 (mono:di)
Ni(cod)₂ / PCy₃2,5-Dichloropyridine4-Chlorophenylboronic acidK₃PO₄THF802438 (di)1:3.8 (mono:di)
Pd(PEPPSI)(IPr)2,4-DichloropyridinePhenylboronic acidK₂CO₃Dioxane80248510.4:1 (C4:C2)

Conclusion

The selective synthesis of 2,5-diarylpyridines from 2,5-dichloropyridine is a highly valuable transformation in modern organic synthesis. By carefully selecting the appropriate palladium catalyst, ligand, and reaction conditions, researchers can effectively control the regioselectivity of the Suzuki-Miyaura cross-coupling reaction to access a wide variety of mono- and diarylated pyridine derivatives. The protocols and data presented herein provide a solid foundation for the development of novel synthetic routes to these important molecular scaffolds.

References

Application Notes and Protocols for Insecticidal Activity Testing of 2-Phenylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for testing the insecticidal activity of 2-phenylpyridine derivatives. The protocols outlined below are based on established methods and offer a framework for screening and characterizing the efficacy of novel compounds against various insect pests.

Synthesis of 2-Phenylpyridine Derivatives

A general synthetic route for preparing 2-phenylpyridine derivatives containing N-phenylbenzamide moieties involves a three-step process: Suzuki-Miyaura cross-coupling, nucleophilic substitution, and amidation. This method is characterized by mild reaction conditions and straightforward product isolation.[1][2][3]

Experimental Workflow for Synthesis

Synthesis_Workflow start Starting Materials (e.g., Dihalopyridine, Phenylboronic acid) step1 Suzuki-Miyaura Cross-Coupling start->step1 intermediate1 Intermediate 1 (Hydroxy-2-phenylpyridine derivative) step1->intermediate1 step2 Nucleophilic Substitution intermediate1->step2 intermediate2 Intermediate 2 (Ether derivative) step2->intermediate2 step3 Amidation intermediate2->step3 final_product Final Product (2-Phenylpyridine derivative with N-phenylbenzamide) step3->final_product Leaf_Dip_Workflow prep Prepare Test Solutions (Different Concentrations) dip Dip Leaves in Solutions prep->dip dry Air Dry Leaves dip->dry expose Introduce Insects to Treated Leaves dry->expose incubate Incubate under Controlled Conditions expose->incubate assess Assess Mortality (e.g., after 24, 48, 72h) incubate->assess Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh_vesicle Synaptic Vesicle (contains Acetylcholine) ACh Acetylcholine (ACh) ACh_vesicle->ACh 3. ACh release Ca_channel_pre Voltage-gated Ca²⁺ Channel Ca_channel_pre->ACh_vesicle 2. Ca²⁺ influx triggers vesicle fusion AP Action Potential Arrives AP->Ca_channel_pre 1. Opens nAChR Nicotinic Acetylcholine Receptor (nAChR) ion_influx Na⁺/Ca²⁺ Influx nAChR->ion_influx 6. Channel opens depolarization Depolarization ion_influx->depolarization 7. excitation Continuous Nerve Impulses (Excitation) depolarization->excitation 8. paralysis Paralysis & Death excitation->paralysis 9. ACh->nAChR 4. Binds Derivative 2-Phenylpyridine Derivative (Agonist) Derivative->nAChR 5. Mimics ACh, causes persistent activation synaptic_cleft Synaptic Cleft

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Diphenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield and purity of 2,5-Diphenylpyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent and versatile methods for synthesizing this compound involve palladium-catalyzed cross-coupling reactions. These reactions form carbon-carbon bonds between a 2,5-dihalopyridine scaffold and a phenyl group source. The three main strategies are:

  • Suzuki-Miyaura Coupling: Reacts a 2,5-dihalopyridine (e.g., 2,5-dibromopyridine) with phenylboronic acid or its esters.[1][2] This is often the preferred method due to the commercial availability and relative stability of boronic acids.

  • Stille Coupling: Involves the reaction of a 2,5-dihalopyridine with an organotin reagent, such as phenyltributyltin.[1][3] While effective, the toxicity of organotin compounds is a significant drawback.[3][4]

  • Negishi Coupling: Couples a 2,5-dihalopyridine with an organozinc reagent (e.g., phenylzinc chloride).[5][6] This method is known for its high reactivity and excellent functional group tolerance.[7][8]

Q2: My Suzuki coupling reaction is giving a very low yield. What is the first thing I should check?

A2: The first and most critical factor to verify is the complete exclusion of oxygen from your reaction system. The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive state, halting the catalytic cycle.[9][10] Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or using freeze-pump-thaw cycles) and that the reaction is set up and maintained under a strict inert atmosphere (argon or nitrogen).[9][10]

Q3: I am observing significant homocoupling of my phenylboronic acid. How can I prevent this?

A3: Homocoupling of phenylboronic acid to form biphenyl is a common side reaction, often promoted by the presence of oxygen or excess Pd(II) species.[10][11] To minimize this:

  • Strictly Exclude Oxygen: As mentioned above, this is the most critical step to prevent the oxidation of Pd(0) to Pd(II).[10]

  • Use a Pd(0) Precatalyst: Using a Pd(0) source like Pd(PPh₃)₄ can be beneficial. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your conditions efficiently reduce it to the active Pd(0) state.[10]

  • Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid per halide, but avoid a large excess which can favor homocoupling.

Q4: How do I choose the right catalyst and ligand for coupling with a pyridine substrate?

A4: The nitrogen atom in the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[9][10] To overcome this, bulky, electron-rich phosphine ligands are often required. Standard ligands like triphenylphosphine (PPh₃) may be ineffective.[9] Consider using specialized ligands such as Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) which can stabilize the catalyst and promote the oxidative addition step.[9][10]

Q5: What are the best practices for purifying this compound?

A5: Purification is typically achieved by column chromatography on silica gel. However, the basic nature of the pyridine nitrogen can cause tailing. To mitigate this, you can add a small amount of a non-nucleophilic base, like triethylamine (~1%), to your eluent system (e.g., hexane/ethyl acetate). For cross-coupling reactions, it is also crucial to remove catalyst and reagent byproducts. For instance, in Stille coupling, removing tin byproducts can be challenging and may require specific workup procedures.[4] Recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective final step to obtain highly pure material.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: Low or No Product Conversion
Potential Cause Troubleshooting Steps & Solutions Citation
Catalyst Inactivity (Oxygen) The Pd(0) catalyst is oxidized and deactivated.Ensure all glassware is oven- or flame-dried. Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[9][10]
Catalyst Inhibition (Pyridine Coordination) The pyridine nitrogen is coordinating to the palladium center, preventing catalysis.Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos, or an NHC ligand) to sterically hinder pyridine coordination and promote the desired catalytic cycle.[9][10]
Ineffective Base The base is not strong enough or soluble enough to facilitate the transmetalation step.Use an anhydrous, finely ground base. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. K₃PO₄ is often effective in challenging couplings.[9][10]
Poor Reagent Quality Water present in reagents or solvents is leading to protodeboronation of the boronic acid.Use anhydrous solvents. Ensure the boronic acid is pure and dry. Consider using a more stable boronate ester (e.g., a pinacol ester) instead of the boronic acid.[9]
Low Reactivity of Starting Halide If using 2,5-dichloropyridine, the C-Cl bond is less reactive than C-Br or C-I bonds.Increase the reaction temperature. Use a more active catalyst system (e.g., a palladium catalyst with a Buchwald ligand). Expect longer reaction times.[10]
Issue 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Steps & Solutions Citation
Homocoupling of Boronic Acid (Biphenyl formation) Oxygen-mediated coupling of two phenylboronic acid molecules.Rigorously exclude oxygen from the reaction. Use a Pd(0) source or ensure efficient reduction of a Pd(II) precatalyst. Avoid large excesses of the boronic acid.[10][11]
Protodeboronation (Formation of Phenylpyridine) The C-B bond of phenylboronic acid is cleaved by a proton source (e.g., water), replacing it with a hydrogen atom. This leads to the formation of 2-phenylpyridine or 5-phenylpyridine instead of the desired product.Use thoroughly dried solvents and anhydrous base. Using boronate esters can sometimes reduce the rate of protodeboronation.[9]
Byproducts from Ligand Degradation Phenylated impurities can arise from the phosphorus ligands used in the reaction.This can be a challenging issue. If observed, switching to a different class of ligand (e.g., from a triarylphosphine to an NHC) may be necessary. Purification by chromatography is required to remove these impurities.[12]

Process Diagrams

Troubleshooting_Low_Yield start Low Yield or No Reaction check_inert Is the system strictly inert? start->check_inert check_catalyst Is the catalyst system appropriate for pyridine? check_inert->check_catalyst Yes sol_inert Action: Improve degassing. Use flame-dried glassware. check_inert->sol_inert No check_base Is the base effective (anhydrous, strong)? check_catalyst->check_base Yes sol_catalyst Action: Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos). check_catalyst->sol_catalyst No check_reagents Are reagents pure and dry? check_base->check_reagents Yes sol_base Action: Screen bases (K₃PO₄, Cs₂CO₃). Use finely ground, anhydrous base. check_base->sol_base No sol_reagents Action: Use anhydrous solvents. Consider boronate ester. check_reagents->sol_reagents No rerun Re-run Optimized Reaction check_reagents->rerun Yes sol_inert->rerun sol_catalyst->rerun sol_base->rerun sol_reagents->rerun

Caption: Troubleshooting workflow for low yield in this compound synthesis.

// Inputs and Outputs arx [label="2,5-Dihalopyridine\n(Ar-X)", shape=plaintext]; ar_boronic [label="Phenylboronic Acid\n(Ar'-B(OH)₂)\n+ Base", shape=plaintext]; product [label="this compound\n(Ar-Ar')", shape=plaintext];

// Edges pd0 -> oa; arx -> oa [style=dashed]; oa -> pd2_complex; pd2_complex -> tm; ar_boronic -> tm [style=dashed]; tm -> pd2_biaryl; pd2_biaryl -> re; re -> pd0; re -> product [style=dashed]; }

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for the Suzuki coupling of dihalopyridines.[1][13] Optimization may be required for specific laboratory conditions and scales.

Materials:

  • 2,5-Dibromopyridine (1.0 eq.)

  • Phenylboronic acid (2.4 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq. per bromide)

  • Toluene (Anhydrous, degassed)

  • Water (Degassed)

  • Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques

  • Magnetic stirrer and heating mantle/oil bath

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 2,5-dibromopyridine (1.0 eq.), phenylboronic acid (2.4 eq.), and potassium carbonate (6.0 eq.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene and degassed water in a 4:1 ratio (e.g., 10 mL Toluene and 2.5 mL Water per 1 mmol of 2,5-dibromopyridine). Stir the suspension.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%), to the mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel. Use a gradient eluent system, starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., 0% to 20% ethyl acetate in hexane). Adding ~1% triethylamine to the eluent can help prevent tailing.

  • Characterization: Combine the pure fractions and remove the solvent to yield this compound as a solid. Characterize the final product by NMR and MS to confirm its identity and purity.

Quantitative Data Summary

The following table summarizes typical conditions and reported yields for Suzuki-Miyaura cross-coupling reactions to form C-C bonds on pyridine rings. Yields are highly substrate- and condition-dependent.

Halide Substrate Boronic Acid/Ester Catalyst (mol%) Ligand Base Solvent Temp (°C) Yield (%) Citation
2,5-DichloropyrazineArylboronic acidPd(PPh₃)₄ (1-3)PPh₃K₂CO₃Dioxane/H₂O100-150 (MW)60-95[14]
2,6-DichloropyridineAniline (Buchwald)Pd(OAc)₂ (2-5)XantphosNaOtBuToluene100~85[15]
2-ChloropyridineArylboronic acidPd₂(dba)₃ (1-2)SPhosK₃PO₄Toluene/H₂O10070-98[10]
1-Bromo-2-fluorobenzene4-Pyridinylboronic acidPd(dppf)Cl₂ (3)dppfK₂CO₃MeCN/H₂O80Up to 90[16]
6-Bromo-imidazo[4,5-b]pyridine4-Nitrophenyl boronic acidPd(PPh₃)₄ (10)PPh₃Na₂CO₃DME/H₂O100~80[17]

References

Technical Support Center: Purification of Crude 2,5-Diphenylpyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2,5-diphenylpyridine using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatographic purification of this compound in a question-and-answer format.

Q1: My this compound is not moving off the baseline of the column, even with a relatively polar solvent system.

A1: This issue, known as "streaking" or strong retention, is common for pyridine-containing compounds on silica gel. The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor elution.[1][2][3]

  • Troubleshooting Steps:

    • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent. A common choice is triethylamine (NEt₃) at a concentration of 0.1-1% (v/v).[4] This will neutralize the acidic sites on the silica gel, reducing the strong interaction with your compound and allowing it to elute properly.

    • Use a Different Stationary Phase: If modifying the mobile phase is not effective or desirable for downstream applications, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds.[4]

    • Check Compound Stability: Although this compound is generally stable, ensure it is not degrading on the silica gel. This can be checked by performing a two-dimensional TLC.[4]

Q2: The peaks for my this compound are tailing, leading to poor separation from impurities.

A2: Peak tailing is another common consequence of the strong interaction between the basic pyridine nitrogen and acidic silica gel.[1][5]

  • Troubleshooting Steps:

    • Incorporate a Basic Modifier: As with the issue of no elution, adding a small percentage (0.1-1%) of triethylamine to your hexane/ethyl acetate eluent system can significantly improve peak shape by masking the active silanol groups.[6]

    • Optimize the Solvent System: Ensure your chosen solvent system provides an optimal Rf value for this compound (ideally between 0.2 and 0.4 on a TLC plate) to allow for the best separation.[4][7]

    • Column Overload: Tailing can also be a result of overloading the column with too much crude material.[1][5] Try reducing the amount of sample loaded onto the column. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight.

    • Column Packing: Ensure your column is packed uniformly to prevent channeling, which can lead to peak tailing. A well-packed column is crucial for good separation.

Q3: I am seeing co-elution of my this compound with impurities, even after trying different solvent systems.

A3: This indicates that the polarity of your target compound and the impurities are very similar under the tested conditions.

  • Troubleshooting Steps:

    • Fine-tune the Solvent System: Experiment with very small changes in the polarity of your mobile phase. For example, if you are using a 9:1 hexane/ethyl acetate mixture, try 9.5:0.5 or 8.5:1.5 ratios.

    • Try a Different Solvent System: If hexane/ethyl acetate is not providing adequate separation, consider other solvent systems. For aromatic compounds, systems containing dichloromethane or toluene can sometimes offer different selectivity.[4] For instance, a dichloromethane/methanol system could be explored.

    • Gradient Elution: If a single isocratic solvent system is insufficient, a gradient elution can be employed. Start with a less polar solvent system to elute non-polar impurities, and gradually increase the polarity to elute your this compound, leaving more polar impurities on the column.

Q4: My purified this compound appears to be contaminated with silica gel.

A4: This can happen if the silica gel is very fine and passes through the frit or cotton plug at the bottom of the column.

  • Troubleshooting Steps:

    • Use a Sintered Glass Funnel: After collecting your fractions and evaporating the solvent, dissolve the residue in a suitable solvent (like dichloromethane) and filter it through a sintered glass funnel to remove any fine silica particles.

    • Proper Column Preparation: Ensure you have a proper plug at the bottom of your column (e.g., cotton or glass wool) and a layer of sand on top of the plug before adding the silica gel. This helps to prevent the silica from washing out.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the column chromatography of this compound on silica gel?

A1: A good starting point for developing a mobile phase for this compound on silica gel is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. Begin with a low polarity mixture, such as 95:5 hexane/ethyl acetate, and gradually increase the proportion of ethyl acetate until the desired Rf value is achieved on a TLC plate. For pyridine-containing compounds, it is often beneficial to add 0.1-1% triethylamine to the eluent to prevent peak tailing.[3][4]

Q2: What is the ideal Rf value for this compound on a TLC plate before running a column?

A2: For optimal separation during column chromatography, the target compound should have an Rf value between 0.2 and 0.4 on the TLC plate using the chosen eluent.[4][7] An Rf in this range ensures that the compound will move down the column at a reasonable rate, allowing for good separation from both less polar and more polar impurities.

Q3: How can I visualize this compound on a TLC plate?

A3: this compound is a UV-active compound due to its aromatic rings. Therefore, it can be easily visualized on a TLC plate containing a fluorescent indicator (e.g., F254) under a UV lamp (at 254 nm), where it will appear as a dark spot.

Q4: What type of silica gel should I use?

A4: For flash column chromatography, a silica gel with a particle size of 40-63 µm (230-400 mesh) is commonly used.[8][9] For gravity chromatography, a larger particle size of 63-200 µm (70-230 mesh) is appropriate.[8][9]

Q5: How much silica gel should I use in my column?

A5: The amount of silica gel depends on the amount of crude material to be purified and the difficulty of the separation. A general rule of thumb is to use a silica gel to crude material ratio of 20:1 to 100:1 by weight. For difficult separations, a higher ratio is recommended.

Experimental Protocols

Thin-Layer Chromatography (TLC) Analysis of Crude this compound
  • Plate Preparation: Use a silica gel TLC plate with a fluorescent indicator (e.g., silica gel 60 F254). Draw a light pencil line about 1 cm from the bottom of the plate to serve as the origin.

  • Sample Application: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the origin line.

  • Developing the Plate: Prepare a developing chamber with a hexane/ethyl acetate solvent system (start with a 9:1 ratio). Place the TLC plate in the chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm.

  • Optimization: Adjust the hexane/ethyl acetate ratio to achieve an Rf value of 0.2-0.4 for the this compound spot. If peak tailing is observed on the TLC, add 0.1-1% triethylamine to the developing solvent.

Column Chromatography Purification of Crude this compound
  • Column Preparation:

    • Select an appropriately sized glass column.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 0.5 cm) on top of the plug.

    • Prepare a slurry of silica gel (40-63 µm for flash chromatography) in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing. Use air pressure (for flash chromatography) to pack the column and push the excess solvent through until the solvent level is just at the top of the silica.

    • Add another thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[10]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin elution with the solvent system determined from the TLC analysis.

    • If a gradient elution is necessary, start with a lower polarity solvent and gradually increase the polarity by increasing the percentage of ethyl acetate.

    • Collect fractions in test tubes or other suitable containers.

  • Fraction Analysis:

    • Monitor the elution of the compounds by spotting the collected fractions on a TLC plate.

    • Develop the TLC plate with the appropriate eluent and visualize under a UV lamp.

    • Combine the fractions that contain the pure this compound.

  • Isolation:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recommended Solvent Systems for TLC and Column Chromatography

Stationary PhaseMobile Phase SystemModifier (if needed)Target Rf
Silica Gel 60 F254Hexane / Ethyl Acetate0.1 - 1% Triethylamine0.2 - 0.4
Neutral AluminaHexane / Ethyl AcetateNot usually required0.2 - 0.4

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Optimize Mobile Phase) column_prep 2. Prepare Column (Slurry Pack Silica Gel) tlc->column_prep sample_prep 3. Prepare Sample (Dissolve or Dry Load) column_prep->sample_prep load_sample 4. Load Sample onto Column sample_prep->load_sample elute 5. Elute with Mobile Phase (Isocratic or Gradient) load_sample->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine Identify Pure Fractions isolate 9. Evaporate Solvent (Isolate Pure Product) combine->isolate end Pure this compound isolate->end start Crude this compound start->tlc

Caption: Workflow for the purification of this compound.

troubleshooting_logic cluster_problems Common Issues cluster_solutions Potential Solutions start Problem Encountered no_elution Compound Not Eluting start->no_elution tailing Peak Tailing start->tailing coelution Co-elution with Impurities start->coelution add_base Add Triethylamine (0.1-1%) to Eluent no_elution->add_base Primary Action change_stationary Use Alumina Instead of Silica no_elution->change_stationary Alternative tailing->add_base Primary Action optimize_rf Optimize Rf to 0.2-0.4 tailing->optimize_rf reduce_load Reduce Sample Load tailing->reduce_load coelution->optimize_rf Fine-tune Polarity gradient Use Gradient Elution coelution->gradient change_solvent Try Different Solvent System (e.g., DCM/MeOH) coelution->change_solvent

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Recrystallization of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying substituted pyridines via recrystallization.

Frequently Asked Questions (FAQs)

Q1: Why can substituted pyridines be challenging to recrystallize?

A1: Pyridine and its derivatives can be more difficult to crystallize than their non-heteroaromatic counterparts.[1] The nitrogen atom in the pyridine ring introduces polarity and the capacity for hydrogen bonding, which can lead to high solubility in a range of solvents.[2] Furthermore, the electronic properties of various substituents can significantly alter the molecule's polarity, solubility, and crystal packing ability, sometimes leading to the formation of oils instead of crystals.

Q2: How do I select an appropriate solvent for recrystallizing my substituted pyridine?

A2: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below. A general principle is "like dissolves like"; polar pyridines will generally dissolve better in polar solvents.[2] It is recommended to perform small-scale solubility tests with a variety of solvents to identify a suitable one. Common choices include ethanol, ethyl acetate, acetone, and mixtures involving hexanes or water.[1]

Q3: What is a mixed-solvent recrystallization, and when should I use it for my substituted pyridine?

A3: A mixed-solvent recrystallization is employed when a single solvent that meets the ideal solubility criteria cannot be found. This technique uses a pair of miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" or "anti-solvent").[3][4] This method is particularly useful for substituted pyridines that are either too soluble or not soluble enough in common single solvents.

Q4: My substituted pyridine has colored impurities. How can I remove them during recrystallization?

A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The colored molecules adsorb onto the surface of the charcoal, which is then removed by hot gravity filtration. Use activated charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing the yield.

Troubleshooting Guide

Issue 1: The substituted pyridine "oils out" instead of forming crystals.

This phenomenon, where the compound separates as a liquid instead of a solid, is a common issue.

Potential Cause Solution
Solution is too concentrated or cooling is too rapid. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until the oil dissolves. Allow the solution to cool more slowly. An insulated container can help slow the cooling rate.
The boiling point of the solvent is higher than the melting point of the compound. If your substituted pyridine has a low melting point, it may melt in the hot solvent. Choose a lower-boiling solvent if possible.
High level of impurities. The presence of significant impurities can lower the melting point of your compound, leading to oiling out. Consider a preliminary purification step, such as column chromatography, before recrystallization.
Inappropriate solvent system. Experiment with different solvents or solvent mixtures. Sometimes, a mixed-solvent system can prevent oiling out where a single solvent fails.
Issue 2: No crystals form after the solution has cooled.
Potential Cause Solution
Too much solvent was used. This is the most common reason for crystallization failure. Gently boil off some of the solvent to increase the concentration of the solute and then allow it to cool again.
The solution is supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.
Lack of nucleation sites. Add a "seed crystal" – a tiny, pure crystal of your compound – to the cooled solution to initiate crystallization.
Compound is highly soluble in the chosen solvent even at low temperatures. Re-evaluate your solvent choice. If necessary, recover your compound by evaporating the solvent and attempt recrystallization with a different solvent or a mixed-solvent system.
Issue 3: The recrystallization results in a very low yield.
Potential Cause Solution
Excessive amount of solvent used. Use the minimum amount of hot solvent necessary to dissolve the compound. To check for compound in the filtrate, evaporate a small sample to see if a significant amount of solid remains.[5]
Premature crystallization during hot filtration. Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling and depositing crystals on the filter paper.
Washing crystals with a solvent at room temperature. Always wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the product.
The compound has significant solubility in the cold solvent. Ensure the solution is thoroughly chilled in an ice bath to maximize crystal formation before filtration.

Data Presentation

Qualitative Solubility of Substituted Pyridines
Substituent TypeGeneral Solubility ProfileCommon Recrystallization Solvents
Aminopyridines Generally soluble in polar solvents like water, alcohols, and DMF.[6][7][8]Ethanol, Benzene/Ligroin, Water/Ethanol mixtures.[9]
Hydroxypyridines Solubility is pH-dependent; often recrystallized from aqueous solutions.50% Acetic Acid, Water.[10]
Chloropyridines Moderately soluble in water, with better solubility in organic solvents.[11][12]Water (for some), organic solvents.
Bipyridines Solubility varies with substitution. Carboxy-substituted bipyridines may require polar aprotic solvents like DMF.[13]Ethyl Acetate, Petroleum Ether, DMF/Water.[13][14][15]
Pyridine N-Oxides Often hygroscopic; can be recrystallized from solvents like ether or acetone. Azeotropic distillation with toluene can be used for drying.Ether, Acetone, Ethanol/Ethyl Acetate.
Methylpyridines (Picolines) Miscible with water and most organic solvents. Separation of isomers can be challenging.[16]Often purified by distillation, but crystallization of salts (e.g., with zinc chloride) can be used for separation.[17]
Quantitative Solubility of 2-Aminopyridine in Various Solvents

The following table presents the mole fraction solubility (x) of 2-aminopyridine in several organic solvents at different temperatures. This data can be used to guide solvent selection for recrystallization.

Solvent273.15 K (0 °C)283.15 K (10 °C)293.15 K (20 °C)303.15 K (30 °C)313.15 K (40 °C)
Methanol 0.28110.33450.39670.46890.5525
Ethanol 0.22980.27410.32590.38620.4561
Isopropanol 0.10870.13320.16230.19690.2378
Acetonitrile 0.08890.10930.13380.16330.1985
N,N-Dimethylformamide (DMF) 0.31230.36890.43320.50610.5887
n-Hexane 0.00310.00420.00560.00750.0099
Cyclohexane 0.00240.00320.00430.00570.0075

Data adapted from the Journal of Chemical & Engineering Data.[6]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable for substituted pyridines that have a significant difference in solubility in a single solvent at high and low temperatures.

Methodology:

  • Dissolution: Place the crude substituted pyridine in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring or swirling. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter by drawing air through them, and then transfer them to a watch glass for final drying.

G A 1. Dissolve crude solid in minimum hot solvent B Insoluble impurities present? A->B C 2. Hot gravity filtration B->C Yes D 3. Cool solution slowly to form crystals B->D No C->D E 4. Isolate crystals via vacuum filtration D->E F 5. Wash crystals with ice-cold solvent E->F G 6. Dry pure crystals F->G

Single-Solvent Recrystallization Workflow
Protocol 2: Mixed-Solvent Recrystallization

This protocol is ideal for substituted pyridines that are either very soluble in one solvent or poorly soluble in another.

Methodology:

  • Dissolution: Dissolve the crude substituted pyridine in a minimal amount of the "good" solvent (in which it is soluble) at its boiling point.

  • Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent (the anti-solvent) dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation.

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of an ice-cold mixture of the two solvents (in the same approximate ratio as the final crystallization mixture).

  • Drying: Dry the purified crystals.

G A 1. Dissolve crude solid in minimum hot 'good' solvent B 2. Add hot 'bad' solvent dropwise to cloud point A->B C 3. Add a few drops of hot 'good' solvent to clarify B->C D 4. Cool solution slowly to form crystals C->D E 5. Isolate crystals via vacuum filtration D->E F 6. Wash crystals with ice-cold solvent mixture E->F G 7. Dry pure crystals F->G

Mixed-Solvent Recrystallization Workflow

Logical Relationships

Troubleshooting Logic for No Crystal Formation

This diagram outlines the decision-making process when facing a common recrystallization issue.

Decision tree for inducing crystallization.

References

Identifying and removing byproducts in Kröhnke pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Kröhnke pyridine synthesis. The focus is on the identification and removal of common byproducts to improve reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: My Kröhnke pyridine synthesis has a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Kröhnke pyridine synthesis can stem from several factors, including reagent quality, reaction conditions, and the presence of side reactions. A systematic approach to troubleshooting is recommended.

  • Reagent Quality:

    • α,β-Unsaturated Carbonyl Compound: Ensure the α,β-unsaturated ketone or aldehyde is pure and free from polymerization. Older or improperly stored reagents can degrade. It is advisable to verify the integrity of the starting material via NMR or GC-MS.

    • Pyridinium Salt: The α-pyridinium methyl ketone salt is a key reactant and should be completely dry, as moisture can interfere with the reaction.

    • Ammonium Source: Ammonium acetate is the most common nitrogen source and should be of high purity.

  • Reaction Conditions:

    • Temperature: The reaction temperature is crucial. While generally mild, temperatures are typically in the range of 80-140°C. Insufficient heat may lead to an incomplete reaction, while excessive heat can promote side reactions and decomposition. It is advisable to start with a lower temperature and monitor the reaction's progress.

    • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

    • Solvent: Glacial acetic acid and methanol are common solvents. Acetic acid can also act as a catalyst. In some cases, solvent-free conditions at elevated temperatures have proven effective and can simplify purification.

Q2: I am observing significant byproduct formation. What are the likely side products and how can I minimize them?

A2: The most common byproduct in the Kröhnke pyridine synthesis is the incomplete cyclization product, which is a 1,5-dicarbonyl compound, also known as a Michael addition product. The accumulation of this intermediate or its subsequent decomposition products is a primary cause of reduced yield.

  • Strategies to Minimize Byproducts:

    • Control Stoichiometry: Ensure the correct stoichiometry of the reactants. An excess of one reactant can favor side reactions.

    • Temperature Control: Maintaining the optimal reaction temperature is critical. A lower temperature, even if it requires a longer reaction time, can often improve selectivity and favor the complete cyclization to the desired pyridine.

    • Efficient Mixing: Ensure adequate stirring to maintain a homogeneous reaction mixture.

Troubleshooting Guide: Identifying and Removing Byproducts

Issue: My final product is impure, and I suspect the presence of the 1,5-dicarbonyl byproduct. How can I confirm its presence and remove it?

Step 1: Identification of the 1,5-Dicarbonyl Byproduct

The primary method for identifying the 1,5-dicarbonyl byproduct is through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Below is a comparative table of expected spectral features for a model system: the synthesis of 2,4,6-triphenylpyridine and its corresponding byproduct, 1,5-diphenylpentane-1,5-dione.

Spectroscopic Technique 2,4,6-Triphenylpyridine (Desired Product) 1,5-Diphenylpentane-1,5-dione (Byproduct) Key Differentiator
¹H NMR Aromatic protons typically appear in the range of 7.4-8.4 ppm.[1][2] A characteristic singlet for the two protons on the pyridine ring is observed around 7.9 ppm.[1][2]Aromatic protons are present. Crucially, aliphatic protons of the three-carbon backbone will be visible, typically as multiplets in the 2.0-3.5 ppm range.The presence of aliphatic proton signals in the upfield region of the ¹H NMR spectrum is a clear indicator of the 1,5-dicarbonyl byproduct.
¹³C NMR Aromatic carbons will be observed in the 117-158 ppm range.[1][2]In addition to aromatic carbons, two distinct carbonyl carbon signals will be present around 198-200 ppm. Aliphatic carbons from the backbone will also be present.The presence of carbonyl signals in the ¹³C NMR spectrum is a definitive marker for the 1,5-dicarbonyl byproduct.
FTIR Characteristic C=N and C=C stretching vibrations of the pyridine ring are observed in the 1400-1600 cm⁻¹ region.[3][4]A strong, sharp absorption band corresponding to the C=O stretch of the ketone functional groups will be prominent around 1685 cm⁻¹.The intense carbonyl peak in the IR spectrum is a tell-tale sign of the 1,5-dicarbonyl impurity.

Step 2: Removal of the 1,5-Dicarbonyl Byproduct

Once the presence of the 1,5-dicarbonyl byproduct is confirmed, it can be removed using standard purification techniques. The choice of method will depend on the physical properties of the desired pyridine and the byproduct.

  • Column Chromatography: This is often the most effective method for separating the desired pyridine from the more polar 1,5-dicarbonyl byproduct.

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase (Eluent): A solvent system of ethyl acetate and hexanes is a good starting point for many aromatic compounds.[5][6][7] The polarity of the eluent can be gradually increased to first elute the less polar pyridine, followed by the more polar dicarbonyl compound. A typical starting gradient would be 10-20% ethyl acetate in hexanes.

  • Recrystallization: If there is a significant difference in the solubility of the product and the byproduct in a particular solvent, recrystallization can be an effective purification method.

    • Solvent Selection: For aromatic compounds like substituted pyridines, common recrystallization solvents include ethanol, toluene, or a mixture of solvents such as ethanol/water or hexane/ethyl acetate.[8][9][10] The ideal solvent is one in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the byproduct is either very soluble or insoluble at all temperatures.

Experimental Protocols

Protocol 1: Preparation of N-Phenacylpyridinium Bromide (a key starting material)

This procedure is adapted from established methods for the synthesis of α-pyridinium methyl ketone salts.

  • Reactants:

    • 2-Bromoacetophenone (1.0 equivalent)

    • Pyridine (1.1 equivalents)

    • Acetone (solvent)

  • Procedure:

    • Dissolve 2-bromoacetophenone in a minimal amount of acetone.

    • To this solution, add pyridine dropwise with stirring at room temperature. A precipitate will typically form upon addition.

    • Continue stirring for 1-2 hours to ensure the reaction goes to completion.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold acetone to remove any unreacted starting materials.

    • Dry the product under vacuum to yield N-phenacylpyridinium bromide as a white solid.[11]

Protocol 2: Synthesis of 2,4,6-Triphenylpyridine (Classical Kröhnke Method)

This protocol describes the synthesis of a classic Kröhnke product from N-phenacylpyridinium bromide and chalcone.[12]

  • Reactants:

    • N-Phenacylpyridinium bromide (1.0 equivalent)

    • Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equivalent)

    • Ammonium acetate (10 equivalents)

    • Glacial acetic acid (solvent)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide, chalcone, and a large excess of ammonium acetate.

    • Add glacial acetic acid as the solvent.

    • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the cooled mixture into a beaker of ice water with stirring, which should cause a precipitate to form.

    • Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with water and then with a small amount of cold ethanol.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Kröhnke_Synthesis_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_products Products Pyridinium_Salt α-Pyridinium Methyl Ketone Salt Michael_Addition Michael Addition Pyridinium_Salt->Michael_Addition Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Michael_Addition Ammonium_Source Ammonium Acetate Cyclization Cyclization & Dehydration Ammonium_Source->Cyclization Dicarbonyl_Intermediate 1,5-Dicarbonyl Intermediate Michael_Addition->Dicarbonyl_Intermediate Dicarbonyl_Intermediate->Cyclization with NH₃ Byproduct 1,5-Dicarbonyl Byproduct Dicarbonyl_Intermediate->Byproduct Incomplete Reaction Pyridine Substituted Pyridine Cyclization->Pyridine

Caption: Reaction mechanism of the Kröhnke pyridine synthesis.

Troubleshooting_Workflow Start Impure Product Analysis Spectroscopic Analysis (NMR, FTIR) Start->Analysis Decision Byproduct Present? Analysis->Decision Purification Purification Decision->Purification Yes Pure_Product Pure Pyridine Decision->Pure_Product No Column Column Chromatography Purification->Column Recrystallization Recrystallization Purification->Recrystallization Column->Pure_Product Recrystallization->Pure_Product End Characterize Pure_Product->End

Caption: Troubleshooting workflow for byproduct identification and removal.

References

Technical Support Center: Stability and Degradation of Diphenylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with diphenylpyridine derivatives. It provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues and questions regarding their degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What is the most common degradation pathway for 1,4-dihydropyridine-type diphenylpyridine derivatives?

A1: The principal degradation pathway for 1,4-dihydropyridine derivatives is the oxidative aromatization of the dihydropyridine ring to form the more thermodynamically stable pyridine ring.[1][2] This process involves a two-electron, two-proton removal and results in a complete loss of the intended pharmacological activity for many calcium channel blockers.[2] This oxidation can be initiated by light, heat, or oxidizing agents.[1][2]

Q2: My diphenylpyridine derivative is highly photosensitive. What precautions should I take during experiments?

A2: Photosensitivity is a significant issue for many pyridine derivatives, especially those with a 1,4-dihydropyridine core.[3] Exposure to UV and even visible light can catalyze degradation.[4] To mitigate this, all experiments should be conducted under amber or red light conditions. Solutions should be stored in light-resistant containers (e.g., amber vials) and wrapped in aluminum foil as an extra precaution. When conducting photostability studies, a controlled light source with known intensity and wavelength is essential.[5][6]

Q3: I am observing inconsistent results in my microbial degradation study. What could be the cause?

A3: Inconsistent degradation rates in microbial studies can stem from several factors.[7] Ensure your inoculum size is uniform across all replicates. Incomplete dissolution or uneven distribution of the diphenylpyridine derivative in the medium can also lead to variability. Finally, ensure that aeration and mixing are consistent in all culture vessels, as these parameters can significantly influence microbial activity.[7]

Q4: What are the typical stress conditions used in a forced degradation study for these compounds?

A4: Forced degradation studies are essential to understand the intrinsic stability of your compound.[8] Typical stress conditions include:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated (50-60 °C).[9]

  • Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated (50-60 °C).[9]

  • Oxidative Degradation: 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature.[9]

  • Thermal Degradation: Exposing the solid compound to dry heat (e.g., 70-90 °C) and high humidity (e.g., 75-90% RH).[3][10][11]

  • Photolytic Degradation: Exposing the compound (in solid and solution form) to a controlled UV-Vis light source (e.g., minimum of 1.2 million lux hours and 200 watt hours/m²).[6]

Q5: How can I identify the degradation products formed during my experiments?

A5: A combination of chromatographic and spectroscopic techniques is typically employed. A stability-indicating HPLC method is first developed to separate the parent compound from its degradants.[2][12] These separated degradants can then be collected and identified using techniques like mass spectrometry (MS) for molecular weight determination and fragmentation patterns, and nuclear magnetic resonance (NMR) spectroscopy for detailed structural elucidation.[12][13]

Troubleshooting Guides

Issue 1: Rapid Degradation of Compound in Solution
Potential Cause Troubleshooting Step Expected Outcome
Photodegradation Wrap the container in aluminum foil and work under low-light or amber light conditions.Compound stability increases significantly when shielded from light.
Oxidation Degas the solvent by sparging with nitrogen or argon before dissolving the compound.[14]Reduced degradation rate due to the removal of dissolved oxygen.
Unstable pH Buffer the solution to a pH where the compound is known to be more stable.The compound remains stable for a longer duration in the buffered medium.
Solvent Reactivity Test the compound's stability in a panel of different, high-purity solvents.Identification of a non-reactive solvent system for the experiment.
Issue 2: Poor Peak Resolution in HPLC Analysis
Potential Cause Troubleshooting Step Expected Outcome
Inadequate Mobile Phase Modify the mobile phase composition (e.g., change the organic modifier, alter the pH, or use a gradient elution).[6]Improved separation between the parent peak and degradation product peaks.
Column Overload Reduce the concentration of the injected sample.Sharper, more symmetrical peaks are observed.
Secondary Interactions Add a competing agent to the mobile phase (e.g., triethylamine for basic compounds) to mask silanol interactions.[12]Reduced peak tailing and improved peak shape.
Co-eluting Peaks Use a different column chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column).Resolution of previously co-eluting peaks.

Data Presentation

Table 1: Influence of Stress Conditions on Degradation

(Illustrative data based on typical forced degradation outcomes)

Stress ConditionDurationTemperature% Degradation of Parent CompoundNumber of Degradation Products Detected
0.1 M HCl24 hours60 °C15.2%2
0.1 M NaOH8 hours60 °C22.5%3
10% H₂O₂48 hours25 °C18.7%4
Dry Heat7 days90 °C< 1%0
90% Relative Humidity7 days90 °C8.5%1
Photolytic (UV/Vis)7 days25 °C35.1%5
Table 2: Kinetic Parameters for Thermal Degradation at 76% Relative Humidity

(Illustrative data adapted from studies on 1,4-dihydropyridine derivatives[11][15])

CompoundTemperatureRate Constant (k) x 10³ (h⁻¹)Activation Energy (Ea) (kJ/mol)
Derivative A70 °C1.235.5
80 °C2.5
90 °C5.1
Derivative B70 °C0.838.2
80 °C1.8
90 °C4.0

Experimental Protocols

Protocol 1: Forced Degradation Study (General Workflow)
  • Preparation of Stock Solution: Prepare a stock solution of the diphenylpyridine derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[9]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60 °C for 24 hours. Withdraw samples at regular intervals, neutralize with 1 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at 60 °C for 8 hours. Withdraw samples, neutralize with 1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store the solution at room temperature, protected from light, for 48 hours. Withdraw samples and dilute for analysis.

  • Thermal Degradation: Place the solid compound in a stability chamber at 90 °C with 75% relative humidity for 7 days. Also, test under dry heat at 90 °C. At the end of the study, dissolve the compound and analyze.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound (e.g., 100 µg/mL) to a calibrated light source. Ensure a dark control is run in parallel.

  • Analysis: Analyze all stressed samples using a validated, stability-indicating HPLC-UV method. Compare the chromatograms to an unstressed control to identify and quantify degradation products.

Protocol 2: Stability-Indicating HPLC Method Development
  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase Selection:

    • Begin with a simple mobile phase, such as a gradient of acetonitrile and water.

    • If peak shape is poor, add 0.1% formic acid or 0.1% trifluoroacetic acid to both solvents.

    • For basic compounds, a mobile phase buffered at a higher pH (e.g., using a phosphate buffer) might be necessary.

  • Wavelength Selection: Use a photodiode array (PDA) detector to monitor the elution. Select the wavelength of maximum absorbance for the parent compound for quantification.

  • Method Validation: Once adequate separation is achieved for the forced degradation samples, validate the method according to ICH guidelines (Q2), assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[12]

Visualizations

G cluster_stress Forced Degradation Workflow Drug Diphenylpyridine Derivative Acid Acid Hydrolysis (e.g., 1M HCl, 60°C) Drug->Acid Base Base Hydrolysis (e.g., 1M NaOH, 60°C) Drug->Base Oxidation Oxidation (e.g., 30% H₂O₂) Drug->Oxidation Thermal Thermal Stress (e.g., 90°C / 75% RH) Drug->Thermal Photo Photolytic Stress (UV/Vis Light) Drug->Photo Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis ID Degradant Identification (LC-MS, NMR) Analysis->ID

Caption: Workflow for a typical forced degradation study.

G DHP 1,4-Dihydropyridine Derivative Pyridine Aromatic Pyridine Derivative (Degradation Product) DHP->Pyridine Oxidative Aromatization Loss -2e⁻, -2H⁺ DHP->Loss Initiator Stress Factor (Light, Heat, Oxidant) Initiator->DHP Loss->Pyridine

Caption: Primary degradation pathway via oxidative aromatization.

G cluster_troubleshooting Troubleshooting Logic: Inconsistent Results Start Inconsistent Results Observed Check_Dissolution Is the compound fully dissolved in the medium? Start->Check_Dissolution Start Improve_Solubility Action: Use a co-solvent or improve mixing/sonication. Check_Dissolution->Improve_Solubility No Check_Inoculum Is the inoculum size and viability uniform? Check_Dissolution->Check_Inoculum Yes Improve_Solubility->Check_Inoculum Standardize_Inoculum Action: Standardize inoculum preparation and transfer. Check_Inoculum->Standardize_Inoculum No Check_Conditions Are aeration and temperature consistent across replicates? Check_Inoculum->Check_Conditions Yes Standardize_Inoculum->Check_Conditions Calibrate_Equipment Action: Calibrate and monitor shakers and incubators. Check_Conditions->Calibrate_Equipment No End Re-run Experiment Check_Conditions->End Yes Calibrate_Equipment->End

Caption: Troubleshooting inconsistent experimental results.

References

Technical Support Center: Optimizing Synthesis of 2,5-Disubstituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,5-disubstituted pyridines.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for 2,5-disubstituted pyridine synthesis is consistently low. What are the general factors I should investigate?

A1: Low yields are a common issue and can stem from several factors. Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical. Many pyridine syntheses require specific temperature ranges to proceed efficiently; deviations can lead to incomplete reactions or decomposition.[1]

  • Purity of Reactants and Solvents: Impurities in starting materials can poison catalysts or lead to unwanted side reactions, consuming reactants and lowering the yield of the desired product.[1] The use of anhydrous solvents is often crucial, as moisture can interfere with many catalytic cycles.[2]

  • Catalyst Activity: The choice of catalyst and its activity are paramount. For cross-coupling reactions, the ligand is also critical. For instance, in Suzuki-Miyaura coupling with challenging aryl chlorides, sterically bulky and electron-donating ligands are necessary to enhance the reactivity of the palladium center.[3] Catalyst deactivation can also be a problem.[1]

  • Incomplete Oxidation: In syntheses that proceed via a dihydropyridine intermediate, such as the Hantzsch synthesis, incomplete oxidation to the final pyridine product is a common cause of low yields.[4]

Q2: I am observing the formation of significant side products. What are the likely culprits?

A2: Side product formation can be attributed to several factors, including:

  • Homocoupling: In cross-coupling reactions like the Suzuki-Miyaura coupling, the boronic acid reagent can couple with itself, especially in the presence of oxygen, leading to bipyridyl or biaryl impurities.[2]

  • Dehalogenation: The starting aryl halide can undergo dehalogenation, resulting in the formation of the corresponding arene as a byproduct.[2]

  • Side-Chain Reactions: The acidity of benzylic hydrogens on substituted pyridines can lead to deprotonation and subsequent side reactions.[5]

  • Incorrect Reagent Addition: In multi-component reactions, the order of reagent addition can be critical to avoid the formation of undesired intermediates.[4]

Q3: How critical is the choice of solvent in the synthesis of 2,5-disubstituted pyridines?

A3: The solvent can have a significant influence on the outcome of the reaction.[6] For example, in the multicomponent synthesis of pyridine-3,5-dicarbonitriles, changing the solvent from ethanol to acetonitrile can enable the reaction to proceed with sterically hindered aldehydes.[6][7] The polarity and protic or aprotic nature of the solvent can affect reaction rates and selectivity by influencing the solubility of reactants and intermediates.[1]

Troubleshooting Guides

Suzuki-Miyaura Cross-Coupling for 2-Aryl-5-Alkylpyridine Synthesis

Issue 1: Low or No Product Formation

Potential Cause Troubleshooting & Optimization
Catalyst Inhibition The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity. Use ligands that are sterically bulky and electron-donating to enhance the reactivity of the palladium center.[3] Consider using pre-formed palladium catalysts or increasing the catalyst loading (e.g., from 3 mol% to 5 mol%).[2]
Poor Transmetallation Electron-deficient pyridyl boronic acids can exhibit poor transmetallation. Optimize the base and solvent system to facilitate this step.
Moisture Contamination Moisture can lead to protodeborylation of the boronic acid. Ensure the use of anhydrous solvents and perform the reaction under an inert atmosphere.[2]

Issue 2: Formation of Byproducts

Potential Cause Troubleshooting & Optimization
Homocoupling of Boronic Acid This is often exacerbated by the presence of oxygen. Degas the solvent and reaction mixture thoroughly and maintain an inert atmosphere.
Dehalogenation of Aryl Halide Carefully screen reaction parameters such as temperature, base, and solvent to find conditions that favor cross-coupling over dehalogenation.[2]
Hantzsch Pyridine Synthesis

Issue: Low Yield

Potential Cause Troubleshooting & Optimization
Inefficient Reaction Conditions Traditional refluxing in ethanol can be inefficient. Consider alternative catalysts like p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles, which has been shown to improve yields significantly.[4]
Incomplete Oxidation of Dihydropyridine Intermediate Ensure the correct stoichiometry of a suitable oxidizing agent (e.g., nitric acid, iodine). Monitor the reaction progress by TLC or LC-MS to confirm complete conversion.[4]
Formation of Side Products In unsymmetrical Hantzsch reactions, incorrect reagent addition can lead to undesired intermediates. It is often beneficial to pre-form the Knoevenagel adduct before adding the enamine.[4]

Data Presentation

Table 1: Optimization of Suzuki Coupling Reaction Conditions

EntryCatalystBaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄K₂CO₃Toluene:Ethanol (4:1)Microwave97-100
2Pd(dppf)Cl₂K₃PO₄Dioxane/H₂O8075
3Pd(OAc)₂ / SPhosK₂CO₃Toluene10085
4PdCl₂(dppf)Cs₂CO₃Dioxane11066

Data synthesized from multiple sources for illustrative purposes.[3][8][9]

Table 2: Effect of Solvent on a Multicomponent Pyridine Synthesis

SolventCatalystReaction Time (h)Yield (%)
EthanolPiperidine2478
AcetonitrileTBAH275

TBAH = Tetrabutylammonium hydroxide. Data adapted from a study on pyridine-3,5-dicarbonitriles.[7]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry flask, add the 2-halopyridine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Addition of Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and degassed solvent (e.g., Toluene/Ethanol mixture).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Procedure for Hantzsch Pyridine Synthesis
  • Initial Condensation (for unsymmetrical pyridines): In a round-bottom flask, combine the aldehyde (1.0 eq.) and one equivalent of the β-ketoester (1.0 eq.) in a suitable solvent (e.g., ethanol). Add a catalytic amount of a base (e.g., piperidine) and stir to form the Knoevenagel adduct.

  • Enamine Formation: In a separate flask, react the second equivalent of the β-ketoester (1.0 eq.) with ammonia or an ammonia source to form the enamine.

  • Cyclization: Add the enamine to the Knoevenagel adduct and reflux the mixture until the cyclization is complete (monitor by TLC).

  • Oxidation: Cool the reaction mixture and add an oxidizing agent (e.g., iodine or nitric acid) to oxidize the dihydropyridine intermediate to the pyridine.

  • Isolation and Purification: After the oxidation is complete, neutralize the reaction mixture and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Assemble Dry Glassware reactants Add 2-Halopyridine, Boronic Acid, Base start->reactants purge Purge with Inert Gas reactants->purge reagents Add Catalyst & Solvent purge->reagents heat Heat to 80-110°C reagents->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool & Quench monitor->quench extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end Final Product purify->end Isolated Product

Caption: Workflow for Suzuki-Miyaura Coupling.

troubleshooting_suzuki start Low Yield in Suzuki Coupling? catalyst_inhibition Catalyst Inhibition? start->catalyst_inhibition poor_transmetallation Poor Transmetallation? start->poor_transmetallation side_reactions Side Reactions? start->side_reactions solution_catalyst Use bulky, electron-rich ligands. Increase catalyst loading. catalyst_inhibition->solution_catalyst solution_transmetallation Optimize base and solvent. poor_transmetallation->solution_transmetallation solution_side_reactions Degas solvent thoroughly. Optimize temperature and base. side_reactions->solution_side_reactions

Caption: Troubleshooting Low Yields in Suzuki Coupling.

References

How to avoid polymerization during purification of vinylpyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals avoid polymerization during the purification of vinylpyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: My crude vinylpyridine derivative is dark and viscous. What is the likely cause?

A1: A dark color and high viscosity are common indicators of polymer formation. Vinylpyridine derivatives are highly susceptible to polymerization, which can be initiated by heat, light, acidic conditions, or the presence of radical species.

Q2: How can I prevent polymerization from occurring during purification?

A2: The most effective method to prevent polymerization is to use a polymerization inhibitor. These are chemical agents that scavenge free radicals, which are the initiators of polymerization. It is crucial to add an inhibitor to your crude vinylpyridine derivative before any purification steps, especially those involving heat, such as distillation.[1] Additionally, storing the monomer at low temperatures (as recommended on the safety data sheet, often -20°C) and protecting it from light are essential preventative measures.[2][3][4]

Q3: What are the most common and effective polymerization inhibitors for vinylpyridine derivatives?

A3: Phenolic compounds are widely used and effective inhibitors. Common choices include 4-tert-butylcatechol (TBC), hydroquinone (HQ), and 4-methoxyphenol (MEHQ).[1] TBC is often considered highly efficient for stabilizing reactive monomers like vinylpyridines.[3][5]

Q4: Is it necessary to remove the inhibitor from the purified vinylpyridine derivative?

A4: Yes, if the subsequent steps of your synthesis are sensitive to the presence of the inhibitor. For instance, if you intend to perform a polymerization reaction, the inhibitor must be removed first.[5] If the vinylpyridine derivative is used in a reaction where the inhibitor is inert, its removal may not be necessary.

Q5: How can I remove a phenolic inhibitor like TBC or hydroquinone after purification?

A5: A simple and effective method is to wash the purified, inhibitor-containing vinylpyridine derivative with a dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH). The basic solution deprotonates the phenolic inhibitor, forming a salt that is soluble in the aqueous layer and can be easily separated and removed. This should be followed by a water wash to remove residual NaOH and a brine wash before drying the organic layer.

Troubleshooting Guide

Issue 1: A solid polymer has formed in my distillation flask/column during vacuum distillation.

  • Immediate Action: Safely stop the distillation immediately. Turn off the heat source and allow the apparatus to cool down completely before venting the system. Attempting to continue the distillation will worsen the polymerization and can create a significant safety hazard due to pressure buildup.

  • Probable Cause: This is a clear sign of runaway polymerization. The most likely causes are:

    • Insufficient Inhibitor: The concentration of the polymerization inhibitor was too low to effectively quench the free radicals being formed at the distillation temperature.

    • Excessive Temperature: The distillation pot temperature was too high, leading to a rate of radical formation that overwhelmed the inhibitor.

    • Air Leak in the System: Oxygen can sometimes promote the formation of peroxide radicals, which can initiate polymerization.[1][3]

  • Solution:

    • Review Inhibitor Concentration: Ensure you are using the recommended amount of inhibitor. For subsequent attempts, consider increasing the concentration slightly within the recommended ranges.

    • Optimize Distillation Conditions: Use a good vacuum source to lower the boiling point of your vinylpyridine derivative. Aim for the lowest possible distillation temperature. Ensure smooth boiling by using a magnetic stir bar or boiling chips to avoid localized overheating.

    • Check for Leaks: Before starting the distillation, ensure all joints in your glassware are properly sealed and that your vacuum system is holding a stable pressure.

Issue 2: The purified vinylpyridine derivative turns yellow/brown and becomes viscous during storage.

  • Probable Cause: This indicates that slow polymerization is occurring during storage. This can be due to:

    • Inhibitor Was Removed: If you performed an inhibitor-removal step, the unstabilized monomer is highly prone to polymerization.

    • Improper Storage Conditions: Exposure to light, elevated temperatures, or air can initiate polymerization over time.

  • Solution:

    • Add Inhibitor for Storage: If you have removed the original inhibitor, it is crucial to add a small amount of a suitable inhibitor (e.g., TBC or HQ) back to the purified product if it is to be stored for any length of time.

    • Proper Storage: Store the purified, inhibited vinylpyridine derivative in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), at a low temperature (e.g., -20°C), and protected from light by using an amber bottle or wrapping the container in aluminum foil.[2][3][4]

Quantitative Data Summary

The following table summarizes recommended concentrations for common polymerization inhibitors used with vinylpyridine derivatives.

InhibitorCommon NameTypical Concentration Range (ppm)Notes
4-tert-ButylcatecholTBC100 - 200 ppmHighly effective; requires the presence of oxygen to function as an inhibitor.[1][3]
HydroquinoneHQ80 - 150 ppmA very common and effective inhibitor.[6]
4-MethoxyphenolMEHQ100 - 200 ppmAnother widely used phenolic inhibitor.

ppm: parts per million (e.g., 100 ppm is equivalent to 100 mg of inhibitor per 1 kg of monomer).

Experimental Protocols

Protocol 1: Vacuum Distillation of a Vinylpyridine Derivative
  • Preparation: Ensure all glassware is clean, dry, and free from any acidic residue.

  • Inhibitor Addition: To the crude vinylpyridine derivative in a round-bottom flask, add an appropriate polymerization inhibitor (e.g., 4-tert-butylcatechol at 150 ppm).

  • Apparatus Setup: Add a magnetic stir bar to the flask. Assemble a vacuum distillation apparatus, ensuring all joints are well-sealed with vacuum grease. Use a short-path distillation head if possible to minimize the residence time of the vapor in the heated zone.

  • Distillation:

    • Begin stirring the crude material.

    • Slowly and carefully apply vacuum to the system. A pressure of 1-10 mmHg is a typical starting point.

    • Once the vacuum is stable, begin to heat the distillation flask gently with a heating mantle.

    • Gradually increase the temperature until the product begins to distill. Monitor the head temperature; it should remain stable during the collection of the main fraction.

    • Collect the purified vinylpyridine derivative in a receiving flask, which should ideally be cooled in an ice bath.

  • Shutdown: Once the distillation is complete, remove the heat source first and allow the system to cool under vacuum before carefully reintroducing air.

Protocol 2: Removal of Phenolic Inhibitor
  • Transfer: Transfer the distilled, inhibitor-containing vinylpyridine derivative to a separatory funnel.

  • Base Wash: Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and shake gently, periodically venting to release any pressure.

  • Separation: Allow the layers to separate. The aqueous layer (typically the bottom layer) will contain the deprotonated inhibitor. Drain and discard the aqueous layer. Repeat the NaOH wash two more times to ensure complete removal.

  • Neutralization and Drying:

    • Wash the organic layer with an equal volume of deionized water to remove any residual NaOH.

    • Wash the organic layer with brine (saturated aqueous NaCl solution) to initiate the drying process.

    • Drain the organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • Final Product: Filter off the drying agent. The resulting liquid is the purified, inhibitor-free vinylpyridine derivative. If it is to be stored, add a small amount of inhibitor (e.g., 100 ppm TBC) and store under cold, dark, and inert conditions.

Visualizations

TroubleshootingWorkflow start Problem: Polymerization during purification check_inhibitor Was an inhibitor added BEFORE heating? start->check_inhibitor add_inhibitor Action: Add inhibitor (e.g., TBC, 150 ppm) to crude material. check_inhibitor->add_inhibitor No check_conditions Was distillation performed under vacuum? check_inhibitor->check_conditions Yes add_inhibitor->check_conditions use_vacuum Action: Use vacuum distillation to lower the boiling point and reduce thermal stress. check_conditions->use_vacuum No check_temp Is the pot temperature as low as possible? check_conditions->check_temp Yes use_vacuum->check_temp optimize_temp Action: Improve vacuum and ensure gentle, even heating to avoid hotspots. check_temp->optimize_temp No check_leaks Is the distillation apparatus free of air leaks? check_temp->check_leaks Yes optimize_temp->check_leaks seal_system Action: Check and grease all joints. Ensure the system is airtight. check_leaks->seal_system No success Result: Successful Purification check_leaks->success Yes seal_system->success

Caption: Troubleshooting workflow for polymerization issues.

InhibitorMechanism cluster_initiation 1. Initiation cluster_inhibition 2. Inhibition cluster_polymerization 3. Uninhibited Polymerization M Monomer (M) M_radical Monomer Radical (M•) M->M_radical Heat/Light O2 Oxygen (O2) MOO_radical Peroxide Radical (MOO•) M_radical->MOO_radical + O2 (fast) M_radical_2 Monomer Radical (M•) MOO_radical_2 Peroxide Radical (MOO•) TBC Inhibitor (TBC-OH) TBC_radical Stable Inhibitor Radical (TBC-O•) TBC->TBC_radical + MOO• MOOH Inactive Peroxide (MOOH) MOO_radical_2->MOOH + TBC-OH Polymer Polymer Chain M_radical_2->Polymer + M (Chain Propagation)

Caption: Mechanism of phenolic inhibitors like TBC.

References

Technical Support Center: Managing Protodeboronation in Suzuki Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and mitigate the common side reaction of protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem?

A1: Protodeboronation, also known as protodeborylation, is a chemical reaction where the carbon-boron (C-B) bond of a boronic acid or its derivative is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2][3] This is the most significant undesired side reaction in Suzuki-Miyaura couplings because it consumes the organoboron reagent, converting it into a simple arene or heteroarene.[1] This leads to a reduced yield of the desired coupled product and generates a byproduct that can complicate purification.[1][3]

Q2: How can I tell if protodeboronation is occurring in my reaction?

A2: The primary indicator of protodeboronation is the detection of a significant byproduct corresponding to the protonated version of your boronic acid starting material (e.g., Ar-H instead of Ar-B(OH)₂). This can be identified by analyzing the crude reaction mixture using techniques like LC-MS, GC-MS, or NMR spectroscopy.[1] A lower-than-expected yield of your desired product, alongside unreacted aryl halide, also points towards this side reaction.[1]

Q3: What are the main factors that cause protodeboronation?

A3: Protodeboronation is highly dependent on several factors:[1][2]

  • Substrate Structure: Electron-deficient arylboronic acids and especially heteroaromatic boronic acids (like 2-pyridyl or 5-thiazolyl) are highly susceptible.[1][3]

  • Reaction Conditions: High temperatures, prolonged reaction times, and the presence of water can accelerate the process.[1]

  • Choice of Base: The type, strength, and concentration of the base are critical. The reaction is often accelerated under basic conditions which generate the more reactive boronate anion [ArB(OH)₃]⁻.[1]

  • Catalyst/Ligand Choice: The catalyst's activity is crucial. If the desired coupling is slow, the boronic acid is exposed to potentially degrading conditions for longer.[4] Additionally, some bulky phosphine ligands have been shown to promote palladium-catalyzed protodeboronation.[1][5][6]

Q4: I'm using a boronic ester, but still see protodeboronation. Why?

A4: While boronic esters (e.g., pinacol or MIDA esters) are generally more stable than their corresponding boronic acids, they are not immune to protodeboronation.[7][8] The ester can hydrolyze back to the more reactive boronic acid in situ, especially in the presence of water and base.[8] If the rate of this hydrolysis followed by protodeboronation is competitive with the rate of the Suzuki coupling, you will still observe the undesired byproduct. The key is to accelerate the desired coupling so it outpaces the decomposition pathway.[3]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving issues related to protodeboronation.

Problem Potential Cause(s) Recommended Actions & Solutions
High levels of protodeboronation observed (significant Ar-H byproduct) 1. Inappropriate Base: Strong bases (e.g., NaOH, KOH) or high concentrations can accelerate protodeboronation.[4][9]Optimize the Base: Switch to a milder, non-hydroxide base like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[4][10]
2. High Reaction Temperature: Elevated temperatures often increase the rate of protodeboronation more than the desired coupling.[1][4]Lower the Reaction Temperature: Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover (e.g., start at 60-80 °C). If the reaction is too slow, consider a more active catalyst rather than increasing heat.[4][11]
3. Inefficient Catalyst System: A slow Suzuki coupling gives the boronic acid more time to decompose.[4]Improve Catalyst Activity: Use a highly active palladium precatalyst system, such as those with electron-rich, bulky biarylphosphine ligands (e.g., SPhos, XPhos).[12] A modest increase in catalyst loading may also help.[7]
4. Unstable Boron Reagent: Free boronic acids, especially heteroaromatic ones, are often inherently unstable.[1][3]Stabilize the Boron Reagent: Convert the boronic acid to a more stable derivative. Pinacol esters are a common choice. For particularly unstable substrates, N-methyliminodiacetic acid (MIDA) boronates or organotrifluoroborates offer enhanced stability and allow for a "slow-release" of the boronic acid, keeping its concentration low.[2][7][12]
5. Presence of Water/Proton Source: Aqueous basic conditions facilitate the side reaction.Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents.[4][10] While some water is often necessary for the Suzuki mechanism, minimizing its amount can suppress protodeboronation.[12]
Low yield of desired product, but no clear protodeboronation byproduct 1. Catalyst Deactivation: Oxygen can lead to catalyst decomposition and promote homocoupling of the boronic acid.[7][9]Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents (e.g., by sparging with argon for 15-30 minutes) and maintain the reaction under an inert atmosphere (N₂ or Ar).[7][10]
2. Poor Reagent Quality: Impure or degraded starting materials can inhibit the reaction.Check Reagent Purity: Use fresh, high-purity catalyst, ligands, and starting materials. Ensure boronic acids/esters have not degraded during storage.
Inconsistent yields between batches 1. Variability in Reaction Setup: Inconsistent degassing, solvent water content, or base preparation.Standardize Procedures: Ensure consistent and thorough degassing for every run. Use fresh anhydrous solvents and prepare base solutions consistently to ensure reproducibility.[10]

Data Presentation: Effect of Reaction Parameters

The following tables summarize the impact of key variables on the competition between Suzuki coupling and protodeboronation.

Table 1: Influence of Base and Temperature (Illustrative data based on findings for deuterated methylboronic acid pinacol ester)[4]

BaseTemperatureSolvent SystemDesired Product YieldProtodeboronation Byproduct
NaOH110 °CDioxane/H₂O (4:1)65%30%
K₃PO₄ 80 °C 2-MeTHF (anhydrous) 94% <4%
K₂CO₃110 °CDioxane/H₂O (4:1)70%25%
K₃PO₄110 °CDioxane/H₂O (4:1)60%35%

Table 2: Relative Stability of Boron Reagents [12]

Boron Reagent TypeStabilityKey Characteristics
Boronic Acid (R-B(OH)₂)Low to ModerateProne to protodeboronation and trimerization (boroxine formation).
Pinacol Boronate (R-Bpin)Moderate to HighCommon, stable alternative to free boronic acids.[12]
Trifluoroborate Salt (R-BF₃K)HighHighly stable crystalline solids; requires specific conditions for slow release.[12]
MIDA Boronate (R-B(MIDA))Very HighExceptionally stable, air-stable solids; enables tunable slow release.[7][12]

Visualizations

Suzuki Catalytic Cycle vs. Protodeboronation Pathway

G Boronate Boronate PdII PdII Boronate->PdII Enters Suzuki Cycle

Troubleshooting Workflow for Protodeboronation

G start Low Yield & High Protodeboronation Detected q_base Is the base strong? (e.g., NaOH, KOH) start->q_base a_base Switch to Milder Base (e.g., K₃PO₄, K₂CO₃) q_base->a_base Yes q_temp Is temperature high? (> 90°C) q_base->q_temp No a_base->q_temp a_temp Lower Reaction Temperature (e.g., 60-80°C) q_temp->a_temp Yes q_reagent Are you using a free boronic acid? q_temp->q_reagent No a_temp->q_reagent a_reagent Switch to Stabilized Boron Species (Pinacol or MIDA Ester) q_reagent->a_reagent Yes q_catalyst Is the catalyst known to be slow for this substrate? q_reagent->q_catalyst No a_reagent->q_catalyst a_catalyst Use High-Activity Catalyst System (e.g., Buchwald Precatalyst) q_catalyst->a_catalyst Yes end Re-run Experiment & Monitor Progress q_catalyst->end No a_catalyst->end

Experimental Protocols

Protocol 1: General Suzuki Coupling to Minimize Protodeboronation

This protocol outlines a general procedure using a stabilized boronic ester and milder conditions designed to suppress protodeboronation.[3][4]

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid pinacol ester or MIDA boronate (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Mild anhydrous base (e.g., K₃PO₄, finely ground, 2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or 2-MeTHF)

  • Oven-dried Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: Bake all glassware in an oven (>120 °C) overnight and allow to cool under a stream of inert gas.

  • Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), the anhydrous base (e.g., K₃PO₄, 2.5 equiv), and the palladium precatalyst (e.g., 2 mol%).

  • Purge: Seal the vessel, evacuate, and backfill with inert gas. Repeat this cycle three times.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Boronic Ester Addition: Add the boronic acid pinacol ester (1.3 equiv) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (start at a moderate temperature, e.g., 80 °C) and stir vigorously.

  • Monitoring: Track the reaction's progress by taking aliquots (under an inert atmosphere) and analyzing via TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Technical Support Center: Troubleshooting "Oiling Out" in Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals solve common issues related to "oiling out" during the recrystallization of organic compounds.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" during recrystallization?

A1: "Oiling out," also known as liquid-liquid phase separation, is a phenomenon where a dissolved compound separates from a supersaturated solution as a liquid phase (an "oil" or emulsion) rather than as solid crystals.[1][2] This oil is a solute-rich liquid that is immiscible with the bulk solvent. Instead of obtaining crystals, a liquid layer or droplets form, which can prevent successful purification.[1]

Q2: What are the primary causes of oiling out?

A2: Oiling out is primarily caused by conditions that favor the formation of a liquid phase over an ordered crystal lattice. Key contributing factors include:

  • High Supersaturation: Rapidly creating a high level of supersaturation, for instance, through fast cooling or quick addition of an anti-solvent, does not allow sufficient time for crystal nucleation and growth.[1][2][3]

  • Low Melting Point of the Compound: If the melting point of the compound (especially when impure) is lower than the temperature of the solution, it will separate as a liquid.[4][5][6] Impurities can significantly lower the melting point of a substance.[4][5][7]

  • Inappropriate Solvent Choice: The chosen solvent may be too non-polar or have a boiling point that is too high relative to the melting point of the solute.[2][5][6]

  • Presence of Impurities: Impurities can interfere with the crystal lattice formation and promote the separation of an oil.[1][5][7] The oil phase can then act as a good solvent for these impurities, leading to a less pure final product.[3][4]

Q3: Why is oiling out a problem for purification?

A3: Oiling out is detrimental to the purification process for several reasons:

  • Poor Purification: The oily phase can effectively dissolve impurities, which then get trapped within the solidified product, leading to low purity.[1][3][4]

  • Amorphous Product: The oil may eventually solidify into a glassy or amorphous solid rather than a crystalline one, which can be difficult to handle and may have different physical properties.[1][3][4]

  • Difficult Handling: Oiled out products are often sticky, gummy, or difficult to filter and dry.[3]

  • Inconsistent Results and Scale-Up Issues: The formation and solidification of oils can be unpredictable and highly dependent on mixing and thermal history, leading to challenges in reproducing results and scaling up the process.[3]

Q4: Can I still recover my product if it has oiled out?

A4: Yes, in many cases, you can salvage the experiment. A common first step is to reheat the solution to redissolve the oil, add a small amount of additional "good" solvent, and then attempt to recrystallize under more controlled conditions, such as slower cooling.[2][4][6]

Troubleshooting Guides

Guide 1: Initial Diagnosis and Immediate Actions

If you observe the formation of an oil, follow this initial workflow to diagnose the potential cause and take corrective action.

Troubleshooting Workflow for Oiling Out

G start Oiling Out Observed (Liquid droplets form instead of crystals) q1 Is the solution temperature above the melting point of the impure compound? start->q1 cause1 Probable Cause: Melting Point Depression q1->cause1 Yes q2 Was supersaturation achieved too quickly? q1->q2 No solution1 Solution: 1. Reheat to dissolve oil. 2. Add more 'good' solvent. 3. Cool very slowly. cause1->solution1 end Successful Crystallization solution1->end cause2 Probable Cause: Kinetic Hindrance q2->cause2 Yes q3 Is the solvent choice appropriate? q2->q3 No solution2 Solution: 1. Slow down cooling rate. 2. Insulate the flask. 3. Use a programmable bath. cause2->solution2 solution2->end cause3 Probable Cause: Poor Solute-Solvent Interaction q3->cause3 Yes q4 Are impurities present? q3->q4 No solution3 Solution: Perform a solvent screen. Consider a co-solvent system. cause3->solution3 solution3->end cause4 Probable Cause: Interference from Impurities q4->cause4 Yes q4->end No solution4 Solution: Consider a pre-purification step (e.g., activated charcoal). cause4->solution4 solution4->end

Caption: A step-by-step decision tree for troubleshooting oiling out.

Guide 2: Systematic Approach to Prevention

Proactively addressing the factors that cause oiling out is the most effective strategy.

1. Control Supersaturation High supersaturation is a primary driver of oiling out.[1]

  • Reduce Cooling Rate: A slow cooling rate is crucial. It allows the system to remain in the metastable zone longer, favoring controlled crystal growth over the formation of an oil.[1][3]

  • Decrease Solute Concentration: Starting with a more dilute solution can prevent the supersaturation from reaching the critical point where oiling out occurs.[1]

  • Slow Anti-Solvent Addition: If using an anti-solvent, add it slowly and at a slightly elevated temperature to avoid localized high supersaturation.[1]

2. Optimize Solvent Selection The choice of solvent is critical.[1]

  • Solvent Screening: A systematic solvent screening is often necessary to find the optimal conditions. Test a range of solvents with varying polarities.[1]

  • Solvent Properties: Ideally, the solvent should have a boiling point lower than the melting point of the compound to be crystallized.[5][6]

  • Mixed Solvent Systems: Using a solvent pair can sometimes be effective. The compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "poor" solvent).

Influence of Functional Groups on Crystallization Behavior

Functional GroupTendency to CrystallizeComments
Carboxylic AcidHighOften crystallize well. Salt formation can further enhance crystallinity.[8]
AdamantylHighBulky, rigid structures tend to pack well into a crystal lattice.[8]
ArylModerate to HighPlanar structures can stack, but are also prone to sublimation.[9]
Ketone / AldehydeModerate
PyridineLower than non-heteroaromatic counterparts[9]
Alcohol / Ether / EsterLow[8]
Aliphatic ChainsVery LowFlexible chains often lead to oils as they do not pack well.[8][9]

This table is a general guide based on empirical observations and not a definitive rule.[8][9]

3. Utilize Seeding Seeding is a powerful technique to promote controlled crystal growth and prevent oiling out.[1][3]

  • Metastable Zone: Add seed crystals when the solution is in the metastable zone—supersaturated, but not to the point of spontaneous nucleation.[1][3]

  • Amount of Seed: Typically, 1-5% by weight of seed crystals of the desired pure compound is sufficient.[1]

4. Remove Impurities

  • Activated Charcoal: If colored or significant impurities are present, consider treating the hot solution with activated charcoal before filtration.[4][7]

  • Pre-purification: If the material is very impure, a preliminary purification by another method (e.g., column chromatography) may be necessary before attempting recrystallization.

Experimental Protocols

Protocol 1: Systematic Solvent Screening
  • Preparation: In several small vials, place a small, known quantity of your crude compound.

  • Solvent Addition: To each vial, add a different solvent from a range of polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water).

  • Solubility Test at Room Temperature: Observe the solubility of the compound in each solvent at room temperature. A good solvent will not dissolve the compound at this stage.[10]

  • Heating: Heat the vials and observe the solubility. A suitable solvent will dissolve the compound completely at an elevated temperature.[10][11]

  • Cooling: Allow the vials that formed clear solutions upon heating to cool slowly to room temperature, and then in an ice bath.

  • Observation: Observe the vials for signs of crystal formation or oiling out. Note the quality and quantity of the crystals formed.[1]

  • Selection: Choose the solvent system that provides the best quality crystals with a reasonable yield.

Protocol 2: Seeding to Prevent Oiling Out
  • Prepare a Saturated Solution: Dissolve the compound in the chosen solvent at an elevated temperature until the solution is clear and saturated.

  • Slow Cooling: Cool the solution slowly to a temperature where it is slightly supersaturated (within the metastable zone). This is typically a few degrees below the saturation temperature.

  • Add Seed Crystals: Add a small amount (1-5% by weight) of pure seed crystals of the target compound.[1] If seed crystals are not available, scratching the inside of the flask with a glass rod can sometimes induce nucleation.[5][6]

  • Continued Slow Cooling: Continue to cool the solution slowly to the final desired temperature to allow the crystals to grow.[1]

  • Isolation: Collect the crystals by filtration.

Logical Relationship of Troubleshooting Steps

G A Oiling Out Occurs B Step 1: Reheat & Dilute A->B Immediate Action C Step 2: Implement Slow Cooling B->C If oiling persists D Step 3: Introduce Seed Crystals C->D If nucleation is slow G Successful Crystallization C->G E Step 4: Re-evaluate Solvent System D->E If oiling still occurs D->G F Step 5: Consider Impurity Removal E->F If impurities are suspected E->G F->B After purification

Caption: A workflow illustrating the iterative process of troubleshooting.

References

Technical Support Center: Forced Degradation Studies for Pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to support forced degradation studies of pyridine-based compounds. All recommendations are aligned with ICH guidelines to ensure regulatory compliance.[1][2][3]

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental phase of forced degradation studies.

Problem Encountered Potential Cause(s) Recommended Solution(s)
No or Minimal Degradation (<5%) 1. Insufficient Stress: Stress conditions (e.g., acid/base concentration, temperature, exposure time) are too mild.[4] 2. High Intrinsic Stability: The pyridine compound is highly stable under the applied conditions.[5] 3. Incorrect Solvent: The compound is not fully dissolved, limiting its exposure to the stressor.1. Intensify Stress Conditions: Incrementally increase the stressor concentration (e.g., from 0.1N to 1N HCl), temperature (e.g., increase in 10°C intervals), or duration.[4] 2. Extend Study Duration: For highly stable compounds, extend the exposure time significantly. 3. Verify Solubility: Ensure the compound is fully dissolved in the chosen solvent before adding the stressor. If needed, use a co-solvent, ensuring it doesn't interfere with the degradation or analysis.
Excessive Degradation (>20%) 1. Overly Harsh Conditions: The stress conditions are too severe, leading to the formation of secondary or irrelevant degradation products.[4] 2. High Reactivity: The specific pyridine derivative is highly susceptible to the applied stressor.1. Reduce Stress Severity: Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve a target degradation of 5-20%.[1][4] 2. Time-Point Study: Sample at multiple, shorter time intervals to capture the ideal degradation window.
Poor Mass Balance 1. Co-elution of Peaks: Degradation products are not fully separated from the parent peak or each other in the HPLC analysis. 2. Non-UV Active Degradants: Some degradation products may lack a UV chromophore and are thus not detected by a standard UV detector. 3. Incomplete Elution: Some degradants may be strongly retained on the HPLC column.[4] 4. Volatile Degradants: Degradation may produce volatile compounds that are lost during sample preparation or analysis.1. Optimize HPLC Method: Adjust mobile phase composition, gradient slope, pH, or column chemistry to improve peak resolution.[6] 2. Use a Universal Detector: Employ a mass spectrometer (LC-MS) or a Corona Charged Aerosol Detector (CAD) alongside the UV detector to identify non-UV active compounds. 3. Implement Column Wash: Add a strong solvent wash step (e.g., 100% Acetonitrile or Methanol) at the end of the gradient to elute strongly retained compounds.[4] 4. Use GC-MS: If volatile products are suspected, analyze the sample headspace using Gas Chromatography-Mass Spectrometry (GC-MS).[7][8]
Irreproducible Results 1. Inconsistent Sample Preparation: Variations in weighing, dilution, or neutralization steps. 2. Fluctuating HPLC System: Issues with the pump, injector, or column temperature can cause shifts in retention time and peak area.[9] 3. Mobile Phase Instability: Degradation or compositional change of the mobile phase over time.[6][10]1. Standardize Procedures: Use calibrated equipment and standardized protocols for all sample preparations. 2. System Suitability Testing: Perform system suitability tests before each run to ensure the HPLC system is performing consistently.[9] 3. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is properly degassed.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for pyridine-based compounds?

A1: The pyridine ring is generally stable but can be susceptible to specific degradation pathways.[5] Common pathways include:

  • Oxidation: The nitrogen atom in the pyridine ring is susceptible to oxidation, often forming a Pyridine N-oxide .[11] This is a primary and common degradation product under oxidative stress (e.g., using H₂O₂).[12]

  • Hydroxylation: Under certain microbial or oxidative conditions, hydroxylation of the pyridine ring can occur, leading to the formation of hydroxypyridines.[13][14][15]

  • Photodegradation: Exposure to UV light can excite the π-system of the pyridine ring, making it more susceptible to cleavage or reaction with radicals, leading to various products including hydroxylated forms and ring-opened species like succinic acid.[16][17][18]

  • Acid/Base Hydrolysis: While the pyridine ring itself is relatively resistant to hydrolysis, substituents on the ring (e.g., amides, esters) will undergo hydrolysis under acidic or basic conditions. The stability of the ring itself can be influenced by pH.[19][20]

Q2: Are forced degradation studies a mandatory regulatory requirement?

A2: Yes, forced degradation studies are required by regulatory bodies like the International Council for Harmonisation (ICH).[4] These studies are essential for developing and validating stability-indicating analytical methods, identifying potential degradants, and understanding the intrinsic stability of a drug substance.[2][3][21]

Q3: What is the ideal level of degradation to aim for in these studies?

A3: The generally accepted range is 5-20% degradation of the active pharmaceutical ingredient (API).[1][4] Degradation below 5% may not be sufficient to demonstrate the method's stability-indicating capability, while degradation above 20% can lead to the formation of secondary degradation products that are not relevant to real-world stability.[4]

Q4: My primary degradation product under oxidative stress is the N-oxide. How can I confirm its identity?

A4: Confirmation of Pyridine N-oxide can be achieved through several analytical techniques:

  • LC-MS: The most powerful technique. The N-oxide will have a mass-to-charge ratio (m/z) that is 16 units higher than the parent compound, corresponding to the addition of an oxygen atom.

  • Spectroscopic Methods (NMR): H-NMR and C-NMR spectroscopy can confirm the structural change. The chemical shifts of the protons and carbons on the pyridine ring will be altered upon N-oxide formation.

  • Reference Standard: The most definitive way is to compare the retention time and mass spectrum of the degradation product with a certified reference standard of the corresponding Pyridine N-oxide.

Q5: Why is my HPLC baseline noisy after injecting a sample from a basic degradation study?

A5: This is a common issue when analyzing samples from basic hydrolysis, especially on silica-based columns. High pH can cause the silica support of the HPLC column packing to dissolve, leading to a noisy or drifting baseline and irreversible column damage. Always ensure that the sample is neutralized to a pH compatible with the column (typically pH 2-8 for standard silica columns) before injection.[4]

Experimental Protocols & Data Presentation

Standard Forced Degradation Conditions

The following table summarizes typical starting conditions for forced degradation studies as recommended by ICH guidelines.[1] These should be optimized for each specific pyridine-based compound.

Stress ConditionReagent/ParameterTemperatureDurationPurpose
Acid Hydrolysis 0.1 M to 1 M HClRoom Temp to 60°CUp to 7 daysTo assess degradation in acidic conditions.[4]
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temp to 60°CUp to 7 daysTo evaluate degradation in alkaline conditions.[4]
Oxidation 3% to 30% H₂O₂Room TemperatureUp to 7 daysTo assess sensitivity to oxidative stress.[4][22]
Thermal >60°C (Dry Heat)>60°CUp to 2 weeksTo evaluate intrinsic stability at elevated temperatures.
Photolytic 1.2 million lux hours & 200 W h/m²Controlled Room TempAs per ICH Q1BTo assess stability under light exposure.[2]
Example Data: Hypothetical Degradation of "Pyridinil"
Stress Condition% Degradation of PyridinilMajor Degradant(s)Mass Balance (%)
0.1 M HCl, 60°C, 24h 8.2%DP-1 (Hydrolyzed ester side chain)99.5%
0.1 M NaOH, RT, 4h 15.1%DP-1 (Hydrolyzed ester side chain)99.1%
6% H₂O₂, RT, 48h 11.5%DP-2 (N-oxide of Pyridinil)99.8%
80°C Dry Heat, 72h 5.5%DP-3 (Unidentified)98.9%
ICH Light Exposure 6.8%DP-2 (N-oxide), DP-4 (Unidentified)99.3%
Control (No Stress) <0.1%None100%

Visualizations

Workflow and Pathway Diagrams

Forced_Degradation_Workflow Plan Planning & Protocol Development Stress Perform Stress Studies (Acid, Base, Peroxide, Heat, Light) Plan->Stress Sample Sample Preparation (Dilution, Neutralization) Stress->Sample Analyze HPLC/LC-MS Analysis Sample->Analyze Data Data Evaluation (Purity, Mass Balance) Analyze->Data Identify Identify & Characterize Degradation Products Data->Identify If degradants > threshold Report Method Validation & Final Report Data->Report Mass balance acceptable Identify->Report

General workflow for a forced degradation study.

Pyridine_Oxidation_Pathway Parent Pyridine-Based API Product Pyridine N-Oxide (Major Degradant, M+16) Parent->Product H₂O₂ / Oxidative Stress Other Other Minor Oxidative Products Parent->Other

Common oxidative degradation pathway for pyridine compounds.

Troubleshooting_Mass_Balance Start Poor Mass Balance (<95%)? UV_Check Are all peaks UV active? Start->UV_Check Yes Coelution_Check Good Peak Resolution? UV_Check->Coelution_Check Yes Action_MS Action: Use LC-MS or CAD detector UV_Check->Action_MS No Elution_Check Anything in final column wash? Coelution_Check->Elution_Check Yes Action_HPLC Action: Optimize HPLC method (gradient, pH) Coelution_Check->Action_HPLC No Action_Wash Action: Investigate late-eluting peaks Elution_Check->Action_Wash Yes Action_Volatile Action: Consider volatile degradants (GC-MS) Elution_Check->Action_Volatile No

Decision tree for troubleshooting poor mass balance.

References

Technical Support Center: Catalyst Deactivation and Poisoning in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges associated with catalyst deactivation and poisoning in cross-coupling reactions.

I. Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

FAQ 1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is sluggish or has stalled, resulting in a low yield. What are the likely causes and how can I troubleshoot this?

Low or no conversion is a frequent issue, often stemming from catalyst deactivation or poisoning. Here are the primary suspects and troubleshooting steps:

Potential Causes & Solutions:

  • Catalyst Poisoning: Trace impurities in reagents or solvents can act as potent catalyst poisons.

    • Sulfur Compounds: Thiophenic compounds or other sulfur-containing impurities can irreversibly bind to the palladium catalyst.

      • Solution: Use high-purity reagents and solvents. If sulfur poisoning is suspected, consider pretreating your reagents with a scavenger or filtering through a plug of activated alumina.[1]

    • Coordinating Functional Groups: Functional groups on the substrate or product, such as pyridines, imidazoles, or even some amines, can coordinate to the palladium center, forming inactive "off-cycle" complexes.[2][3]

      • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) to sterically shield the metal center and prevent inhibitory coordination.[2][3]

    • Oxygen: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species and promote the formation of palladium black.

      • Solution: Ensure all solvents and reagents are rigorously degassed. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[1]

    • Water: While some cross-coupling reactions tolerate or even benefit from a small amount of water, excessive water can lead to catalyst deactivation and promote side reactions like protodeboronation in Suzuki couplings.[2]

      • Solution: Use anhydrous solvents and reagents when necessary. If protodeboronation is an issue, consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are less susceptible to this side reaction.[1]

  • Catalyst Decomposition (Palladium Black Formation): The appearance of a black precipitate is a clear indication of the agglomeration of the active Pd(0) species into catalytically inactive palladium nanoparticles.

    • Solution:

      • Use Appropriate Ligands: Bulky, electron-rich phosphine ligands or NHCs are crucial for stabilizing the Pd(0) catalytic species and preventing aggregation.[1]

      • Control the Temperature: High temperatures can accelerate the rate of catalyst decomposition. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.[1]

      • Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. A slight excess of the ligand may be beneficial.

  • Inefficient Pre-catalyst Activation: If using a Pd(II) source (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species may be incomplete or slow.

    • Solution: Ensure your reaction conditions (base, solvent, temperature) are suitable for the in situ reduction of the pre-catalyst. Alternatively, use a well-defined Pd(0) pre-catalyst.[1]

  • Poor Reagent Quality: Impurities in starting materials, such as the amine in Buchwald-Hartwig reactions, can cause a reaction to fail.

    • Solution: Assess the purity of all starting materials and purify if necessary (e.g., distillation, crystallization, or filtration through a plug of activated alumina).[4]

FAQ 2: I am observing significant byproduct formation in my reaction. How can I improve selectivity?

Byproduct formation often points to issues with catalyst stability, reaction conditions, or competing reaction pathways.

Common Byproducts and Mitigation Strategies:

  • Homocoupling: The coupling of two molecules of the same starting material (e.g., two boronic acid molecules in a Suzuki reaction).

    • Cause: Often promoted by the presence of oxygen or incomplete reduction of a Pd(II) pre-catalyst.

    • Solution: Thoroughly degas the reaction mixture and use a Pd(0) source or an efficient pre-catalyst system.[2]

  • Dehalogenation: The replacement of the halide on the aryl halide with a hydrogen atom.

    • Cause: Can be promoted by certain bases, impurities, or high temperatures.

    • Solution: Consider using a milder base and ensure high-purity reagents. Lowering the reaction temperature may also be beneficial.[1]

  • Protodeboronation (Suzuki Coupling): The replacement of the boronic acid group with a hydrogen atom.

    • Cause: Often occurs in the presence of water and base.

    • Solution: Use anhydrous conditions and consider switching from a boronic acid to a more stable derivative like a pinacol ester or a trifluoroborate salt.[2]

FAQ 3: How does the choice of base and solvent affect catalyst stability?

The base and solvent play a critical role in both the catalytic cycle and the stability of the catalyst.

  • Base Selection: The strength, solubility, and nature of the base are crucial.

    • An overly strong base can lead to the degradation of sensitive substrates, which in turn can generate catalyst poisons.[1]

    • In Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide are commonly used, but may not be compatible with all functional groups. Weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) offer better functional group tolerance but may require higher catalyst loadings or longer reaction times.[2][5]

  • Solvent Choice: The solvent affects the solubility of reagents, catalyst stability, and reaction kinetics.

    • Anhydrous, deoxygenated solvents are essential to prevent catalyst oxidation. Common choices include toluene, dioxane, and THF.[1]

    • In some cases, the solvent itself can act as a ligand or contain impurities that poison the catalyst. For example, traces of precursors in THF can significantly decrease reaction conversion.[1] Using freshly distilled or high-purity, inhibitor-free solvents is recommended.

II. Data Presentation: Quantitative Effects on Catalysis

The following tables summarize the illustrative effects of common catalyst poisons, ligands, and bases on the yield and rate of cross-coupling reactions. This data is representative and intended for troubleshooting and optimization purposes.

Table 1: Illustrative Effect of Thiophene on Suzuki-Miyaura Coupling of 1-Bromonaphthalene

Thiophene Concentration (mol%)Catalyst SystemReaction Time (h)Yield of 1-Phenylnaphthalene (%)
0Pd(PPh₃)₄ / K₂CO₃1295
1Pd(PPh₃)₄ / K₂CO₃1245
5Pd(PPh₃)₄ / K₂CO₃12<5
0Pd(XPhos) G3 / K₃PO₄898
1Pd(XPhos) G3 / K₃PO₄885
5Pd(XPhos) G3 / K₃PO₄830

This table illustrates the detrimental effect of a common sulfur-based poison on a Suzuki-Miyaura reaction and highlights the improved resilience of a more advanced catalyst system.

Table 2: Comparison of Bases in Buchwald-Hartwig Amination

BaseAdvantagesDisadvantages
NaOt-Bu Permits highest reaction rates and lowest catalyst loadings.Incompatible with many electrophilic functional groups.
LHMDS Allows utilization of substrates bearing protic functional groups. Useful for low-temperature amination.Solid base is air-sensitive. Incompatible with some functional groups at elevated temperatures.
Cs₂CO₃ Provides excellent functional group tolerance and often the highest reaction rate among weak bases.Expensive. Can be difficult to stir on a large scale.
K₃PO₄ / K₂CO₃ Excellent functional group tolerance. Economically attractive.Can require relatively high catalyst loadings and long reaction times.

This table provides a qualitative comparison of commonly used bases in Buchwald-Hartwig amination, aiding in the selection of the appropriate base for a given substrate and desired reaction conditions.[5]

III. Experimental Protocols

The following are detailed, representative protocols for key experiments related to troubleshooting and optimizing cross-coupling reactions. These should be optimized for specific substrates and reaction scales.

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol describes a general method for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., Toluene/Water 5:1, 6 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, boronic acid, and base.

  • Add the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent via syringe.[1]

  • Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Protocol 2: Ligand Screening for Catalyst Stability and Activity

This protocol outlines a parallel screening approach to identify the optimal ligand for a given cross-coupling reaction.

Materials:

  • Aryl halide (0.1 mmol per reaction)

  • Coupling partner (e.g., boronic acid, amine; 0.12 mmol per reaction)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.002 mmol per reaction)

  • A library of phosphine ligands (0.004 mmol per reaction)

  • Base (0.2 mmol per reaction)

  • Solvent (1 mL per reaction)

  • 96-well plate or an array of reaction vials

Procedure:

  • Prepare stock solutions of the aryl halide, coupling partner, palladium pre-catalyst, and base in the chosen solvent.

  • In an inert atmosphere glovebox, dispense the stock solution of the palladium pre-catalyst into each well/vial.

  • Add a different ligand to each well/vial.

  • Add the stock solutions of the aryl halide, coupling partner, and base to each well/vial.

  • Seal the plate/vials and place on a heated stirring block at the desired temperature for a set amount of time.

  • After the reaction time, cool the plate/vials to room temperature.

  • Take an aliquot from each well/vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion and yield for each ligand.

  • The ligand that provides the highest yield of the desired product with minimal byproduct formation is considered the optimal ligand for these conditions.

IV. Visualizations: Diagrams and Workflows

The following diagrams illustrate key concepts and workflows related to catalyst deactivation and troubleshooting in cross-coupling reactions.

DeactivationPathways Active_Catalyst Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Palladium_Black Palladium Black (Aggregation) Active_Catalyst->Palladium_Black High Temp. Low Ligand Conc. Oxidized_Pd Oxidized Pd(II) (Inactive) Active_Catalyst->Oxidized_Pd Oxygen Poisoned_Complex Poisoned Complex (e.g., with Sulfur) Active_Catalyst->Poisoned_Complex Impurities Transmetalation Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product Desired Product Reductive_Elimination->Product Product_Inhibition Product Inhibition Complex Reductive_Elimination->Product_Inhibition Strongly Coordinating Product Deactivated_Species Deactivated Species Palladium_Black->Deactivated_Species Oxidized_Pd->Deactivated_Species Poisoned_Complex->Deactivated_Species Product_Inhibition->Deactivated_Species

Caption: Potential deactivation pathways for a palladium catalyst.

TroubleshootingWorkflow Start Low Yield or Stalled Reaction Check_Purity Check Reagent Purity (Substrates, Solvents, Base) Start->Check_Purity Degas Ensure Rigorous Degassing (Inert Atmosphere) Check_Purity->Degas Observe_Color Observe Reaction Color Degas->Observe_Color Black_Precipitate Black Precipitate (Palladium Black) Observe_Color->Black_Precipitate Yes No_Precipitate Homogeneous Solution Observe_Color->No_Precipitate No Optimize_Ligand Optimize Ligand: - Increase Concentration - Screen Bulky/Electron-Rich Ligands Black_Precipitate->Optimize_Ligand Lower_Temp Lower Reaction Temperature Black_Precipitate->Lower_Temp Screen_Catalyst Screen Different Catalyst Systems (e.g., Pre-catalysts) No_Precipitate->Screen_Catalyst Success Reaction Optimized Optimize_Ligand->Success Lower_Temp->Success Screen_Base_Solvent Screen Bases and Solvents Screen_Catalyst->Screen_Base_Solvent Analyze_Byproducts Analyze Byproducts (GC-MS, LC-MS) Screen_Base_Solvent->Analyze_Byproducts Homocoupling Homocoupling? Analyze_Byproducts->Homocoupling Dehalogenation Dehalogenation? Analyze_Byproducts->Dehalogenation Improve_Degassing Improve Degassing Use Pd(0) Source Homocoupling->Improve_Degassing Yes Milder_Base Use Milder Base Dehalogenation->Milder_Base Yes Improve_Degassing->Success Milder_Base->Success

Caption: A logical workflow for troubleshooting low yields.

References

Validation & Comparative

A Comparative Guide to 2,5-Diphenylpyridine and 2,2'-Bipyridine as Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2,5-Diphenylpyridine and 2,2'-bipyridine, two heterocyclic nitrogen-containing compounds, in their roles as ligands in coordination chemistry. The selection of a suitable ligand is a critical determinant of the stability, reactivity, and photophysical properties of the resulting metal complex. This document summarizes the key differences in their coordination behavior, supported by available experimental data, and provides detailed experimental protocols for the synthesis and characterization of representative metal complexes.

Introduction: Structural and Coordination Differences

The divergent performance of this compound and 2,2'-bipyridine as ligands originates from their fundamental structural differences. 2,2'-Bipyridine is a classic bidentate chelating ligand, capable of coordinating to a metal center through both of its nitrogen atoms. This chelation results in the formation of a highly stable five-membered ring, a phenomenon known as the chelate effect. In contrast, this compound, with its phenyl groups at the 2 and 5 positions, is sterically hindered from acting as a chelating ligand. It primarily functions as a monodentate ligand, coordinating to a metal center through its single nitrogen atom, or in some cases, as a bridging ligand between two metal centers.

G Structural Comparison cluster_0 This compound cluster_1 2,2'-Bipyridine 2,5-DPP This compound (Monodentate) Metal_1 Metal Center 2,5-DPP->Metal_1 Coordination Bond 2,2-BPY 2,2'-Bipyridine (Bidentate) Metal_2 Metal Center 2,2-BPY->Metal_2 Chelation

Caption: Coordination modes of this compound and 2,2'-Bipyridine.

Data Presentation: A Comparative Analysis

The difference in coordination mode profoundly impacts the thermodynamic stability and photophysical properties of the resulting metal complexes.

Stability of Metal Complexes

The stability of a metal complex is quantified by its formation constant (K) or its logarithm (log K). Due to the chelate effect, 2,2'-bipyridine forms significantly more stable complexes with transition metals compared to monodentate pyridine-type ligands. Direct quantitative stability constant data for this compound complexes are scarce in the literature; however, its behavior can be inferred from data on other monodentate pyridine ligands.

LigandMetal IonStepwise Stability Constants (log K)Overall Stability Constant (log β)Coordination Mode
2,2'-Bipyridine Co(II)log K₁ = 5.85, log K₂ = 5.45, log K₃ = 4.6515.95Bidentate
Ni(II)log K₁ = 7.07, log K₂ = 6.87, log K₃ = 6.4820.42Bidentate
Cu(II)log K₁ = 8.10, log K₂ = 5.50, log K₃ = 3.4017.00Bidentate
Zn(II)log K₁ = 5.04, log K₂ = 4.48, log K₃ = 3.8013.32Bidentate
Pyridine (for comparison) Co(II)log K₁ = 1.90, log K₂ = 1.303.20Monodentate
Ni(II)log K₁ = 1.78, log K₂ = 1.233.01Monodentate
Cu(II)log K₁ = 2.50, log K₂ = 1.904.40Monodentate
Zn(II)log K₁ = 0.99, log K₂ = 0.491.48Monodentate
This compound -Data not readily available; expected to be similar to or weaker than pyridine due to steric hindrance.-Monodentate

Note: Stability constant data for 2,2'-bipyridine and pyridine are compiled from various sources and are for aqueous solutions at or near 25°C. The values for this compound are predicted based on its monodentate nature.

Photophysical Properties

The ligand environment significantly influences the photophysical properties of metal complexes, particularly for ruthenium(II) complexes, which are widely studied for their luminescent properties. Tris(2,2'-bipyridine)ruthenium(II), [Ru(bpy)₃]²⁺, is a well-characterized luminophore. While comprehensive photophysical data for a comparable this compound ruthenium complex is not available, the general principles of coordination chemistry suggest that a hypothetical [Ru(this compound)₆]²⁺ complex would exhibit markedly different and likely less favorable photophysical properties due to the weaker ligand field of the monodentate ligands.

ComplexAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ)Excited State Lifetime (τ, µs)
[Ru(2,2'-bipyridine)₃]Cl₂ 4526100.0420.6
[Ru(pyridine)₆]Cl₂ (for comparison) ~350-Non-luminescent at room temp.-
[Ru(this compound)₆]Cl₂ Data not availableExpected to be non-luminescent at room temperature.--

Note: Data for [Ru(2,2'-bipyridine)₃]Cl₂ is in deaerated aqueous solution at room temperature.

Experimental Protocols

Detailed methodologies for the synthesis of representative palladium and ruthenium complexes are provided below, along with a general protocol for the determination of metal-ligand stability constants.

Synthesis of trans-[Pd(this compound)₂Cl₂]

This protocol describes a general method for the synthesis of a palladium(II) complex with a monodentate pyridine ligand.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound

  • Ethanol, reagent grade

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask, suspend palladium(II) chloride (1 mmol) in 20 mL of ethanol.

  • Add a solution of this compound (2.2 mmol) in 10 mL of ethanol to the palladium(II) chloride suspension.

  • Heat the reaction mixture to reflux with constant stirring for 4 hours. The color of the suspension should change, indicating the formation of the complex.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL).

  • Dry the product in a vacuum oven at 60°C.

  • Characterize the resulting complex using techniques such as FT-IR spectroscopy, ¹H NMR spectroscopy, and elemental analysis.

Synthesis of [Ru(2,2'-bipyridine)₃]Cl₂

This is a well-established procedure for the synthesis of the classic tris(2,2'-bipyridine)ruthenium(II) chloride complex.

Materials:

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • 2,2'-Bipyridine

  • N,N-Dimethylformamide (DMF)

  • Lithium chloride (LiCl)

  • Acetone

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask, combine RuCl₃·xH₂O (1 mmol), 2,2'-bipyridine (3.3 mmol), and LiCl (3 mmol) in 15 mL of DMF.

  • Heat the mixture to reflux with stirring for 2 hours. The color of the solution will change from dark brown to a deep red-orange.

  • Cool the reaction mixture to room temperature.

  • Add 50 mL of acetone to the flask to precipitate the product.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the orange-red crystalline solid by vacuum filtration.

  • Wash the product with small portions of cold water (2 x 10 mL) and then with diethyl ether (2 x 10 mL).

  • Recrystallize the crude product from a minimal amount of hot water.

  • Dry the purified product under vacuum.

  • Characterize the complex using UV-Vis spectroscopy, luminescence spectroscopy, and ¹H NMR spectroscopy.

Determination of Metal-Ligand Stability Constants by pH-metric Titration

This protocol outlines the general steps for determining the stability constants of metal complexes in solution using the Bjerrum method.

G pH-metric Titration Workflow Start Prepare Solutions: - Standard Acid - Standard Base - Ligand Solution - Metal Salt Solution Titration_1 Titrate Acid + Ligand with Standard Base Start->Titration_1 Titration_2 Titrate Acid + Ligand + Metal with Standard Base Start->Titration_2 Data_Analysis Plot pH vs. Volume of Base Added Titration_1->Data_Analysis Titration_2->Data_Analysis Calculation Calculate n̄ (average ligand number) and pL (free ligand concentration) Data_Analysis->Calculation Formation_Curve Plot n̄ vs. pL (Formation Curve) Calculation->Formation_Curve Stability_Constants Determine Stepwise Stability Constants (K_n) Formation_Curve->Stability_Constants

Caption: Workflow for determining stability constants via pH-metric titration.

Catalytic Performance: A Tale of Two Coordination Modes

The differing coordination modes of this compound and 2,2'-bipyridine also lead to distinct behaviors in catalysis. 2,2'-Bipyridine is a widely used ligand in various catalytic reactions, where its strong chelation helps to stabilize the active catalytic species. In contrast, monodentate pyridine ligands, such as this compound, can also be effective but often lead to different reactivity and selectivity profiles. For instance, in palladium-catalyzed cross-coupling reactions, the lability of monodentate ligands can be advantageous in certain catalytic cycles.

While direct comparative catalytic studies between this compound and 2,2'-bipyridine are not abundant, a general comparison can be drawn from the broader literature on monodentate versus bidentate nitrogen ligands in palladium-catalyzed cross-coupling reactions.

Catalyst SystemLigand TypeGeneral Observations in Suzuki-Miyaura Coupling
Pd / 2,2'-Bipyridine Bidentate- Forms stable, well-defined precatalysts. - Can sometimes lead to lower catalytic activity due to the formation of overly stable, less reactive palladium complexes.
Pd / Pyridine-type Monodentate- Often forms less stable precatalysts that can readily generate the active Pd(0) species. - Can lead to high catalytic activity, but may also be prone to catalyst decomposition.

Conclusion

The choice between this compound and 2,2'-bipyridine as a ligand is fundamentally a choice between a monodentate and a bidentate coordination mode. 2,2'-Bipyridine's chelating ability leads to the formation of highly stable metal complexes with well-defined structures and often interesting photophysical properties. This stability is advantageous in applications requiring robust metal complexes, such as in the development of photosensitizers and some catalytic systems.

Conversely, this compound, as a monodentate ligand, forms less stable complexes. While this may be a disadvantage in some contexts, the lability of the metal-ligand bond can be beneficial in catalysis, where ligand dissociation is often a key step in the catalytic cycle. The steric bulk of the phenyl groups in this compound can also play a significant role in influencing the selectivity of catalytic reactions.

For researchers and drug development professionals, understanding these fundamental differences is paramount. For applications requiring high thermodynamic stability and predictable coordination geometries, 2,2'-bipyridine and its derivatives are often the ligands of choice. For catalytic applications where ligand lability and steric factors are critical for optimizing reactivity and selectivity, monodentate ligands like this compound and its analogues present a valuable alternative that warrants further investigation.

A Comparative Analysis of the Biological Activities of Diphenylpyridine Isomers and Their Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of 2,5-diphenylpyridine and its isomers. Due to a scarcity of direct comparative studies on the parent compounds, this analysis focuses on the biological activities of their derivatives, drawing from available experimental data to highlight their therapeutic potential.

The diphenylpyridine scaffold, characterized by a central pyridine ring adorned with two phenyl groups, represents a privileged structure in medicinal chemistry. The positional arrangement of the phenyl rings significantly influences the molecule's three-dimensional structure and, consequently, its interaction with biological targets. This guide delves into the reported biological activities of derivatives of various diphenylpyridine isomers, with a focus on their potential as anticancer and anti-inflammatory agents.

Comparative Biological Activity Data

The following tables summarize the available quantitative data on the biological activities of derivatives of different diphenylpyridine isomers. It is important to note that these are not direct comparisons of the parent isomers but rather a compilation of data from studies on their substituted analogs.

Table 1: Anticancer Activity of Diphenylpyridine Derivatives (IC50 in µM)

Compound/Derivative ClassIsomerCell LineIC50 (µM)Reference
Dihydroxylated 2,6-diphenyl-4-chlorophenylpyridine2,6-DiphenylpyridineT47DPotent (details not specified)[1]
Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate2,6-DiphenylpyridineHeLa2.3[1]
Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate2,6-DiphenylpyridineMCF-75.7[1]
Diarylpyridine with indole group (10t)3,4-Diphenylpyridine (analog)HeLa0.19[2]
Diarylpyridine with indole group (10t)3,4-Diphenylpyridine (analog)MCF-70.25[2]
Diarylpyridine with indole group (10t)3,4-Diphenylpyridine (analog)SGC-79010.33[2]
3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine with naphthalene moiety (9p)3,4-Diphenylpyridine (analog)HeLa0.047[3]
3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine with naphthalene moiety (9p)3,4-Diphenylpyridine (analog)MCF-70.09[3]
Hypothetical DPP-03 (R1=H, R2=4-Cl)2,3-Diphenylpyridine (analog)MCF-73.1[4]
Hypothetical DPP-03 (R1=H, R2=4-Cl)2,3-Diphenylpyridine (analog)A5494.5[4]
Hypothetical DPP-03 (R1=H, R2=4-Cl)2,3-Diphenylpyridine (analog)HCT1163.9[4]
Hypothetical DPP-04 (R1=4-OCH3, R2=4-Cl)2,3-Diphenylpyridine (analog)MCF-71.5[4]
Hypothetical DPP-04 (R1=4-OCH3, R2=4-Cl)2,3-Diphenylpyridine (analog)A5492.1[4]
Hypothetical DPP-04 (R1=4-OCH3, R2=4-Cl)2,3-Diphenylpyridine (analog)HCT1161.8[4]
This compound derivative (Compound 18)This compoundNot SpecifiedSignificant antiproliferative activity[5]
This compound derivative (Compound 22)This compoundNot SpecifiedSignificant antiproliferative activity[5]

Note: Direct IC50 values for 2,5- and 3,5-diphenylpyridine derivatives were not available in the reviewed literature, although significant antiproliferative activity was reported for some compounds.[5] Data for 3,4- and 2,3-diphenylpyridine are for structurally related analogs.

Table 2: Enzyme Inhibition Activity of Diphenylpyridine Derivatives

Compound/Derivative ClassIsomerTarget EnzymeIC50 (µM)Reference
3,4-Diarylpyridine derivatives3,4-Diphenylpyridine (analog)Tubulin PolymerizationSimilar to Combretastatin A-4[2]
2,3-Diaryl-imidazo[1,2-a]pyridine derivatives2,3-Diphenylpyridine (analog)COX-2Potent and selective inhibition[6]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key assays used to evaluate the biological activities of diphenylpyridine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[4]

  • Compound Treatment: The diphenylpyridine derivatives are dissolved in a suitable solvent like DMSO and then serially diluted with cell culture medium to the desired concentrations. The cells are then treated with these dilutions for 48-72 hours.[1]

  • MTT Addition: After the incubation period, the treatment medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for 3-4 hours.[1]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[1]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[1]

Tubulin Polymerization Assay

This assay measures the ability of a compound to interfere with the polymerization of tubulin into microtubules.

  • Tubulin Preparation: Purified tubulin (e.g., from bovine brain) is used for the assay.[7]

  • Assay Conditions: The assay is conducted in a temperature-controlled spectrophotometer. Tubulin is mixed with a polymerization buffer containing GTP.[7]

  • Compound Addition: The test compounds, dissolved in a vehicle like DMSO, are added to the tubulin solution.[7]

  • Polymerization Monitoring: Tubulin polymerization is initiated by raising the temperature to 37°C. The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time.[7]

  • Data Analysis: The extent of tubulin polymerization inhibition is determined by comparing the absorbance profiles of the compound-treated samples with that of the vehicle control. The IC₅₀ value is the concentration of the compound that inhibits tubulin polymerization by 50%.[2]

Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory effect of a compound on COX enzymes, which are key in the inflammatory pathway.

  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are utilized.[6]

  • Reaction Mixture: A reaction mixture is prepared containing Tris-HCl buffer (pH 8.0), hematin, and the respective COX enzyme.[6]

  • Compound Incubation: The test compounds, dissolved in DMSO, are pre-incubated with the enzyme mixture for a specified time (e.g., 15 minutes) at room temperature.[6]

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.[6]

  • Quantification: The amount of prostaglandin H2 (PGH2) produced is quantified using a colorimetric method.[6]

  • Data Analysis: The IC₅₀ value, representing the concentration of the compound that inhibits 50% of the enzyme activity, is calculated from the dose-response curve.[6]

Signaling Pathways and Mechanisms of Action

The biological activities of diphenylpyridine derivatives are attributed to their interaction with various cellular signaling pathways. The following diagrams illustrate the hypothesized mechanisms of action for some of these compounds.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization s1 Design of Diphenylpyridine Analogs s2 Chemical Synthesis s1->s2 s3 Purification s2->s3 s4 Structural Characterization (NMR, MS) s3->s4 b1 In Vitro Anticancer Screening (e.g., MTT Assay) s4->b1 b2 Enzyme Inhibition Assays (e.g., Tubulin, COX) b1->b2 l1 Structure-Activity Relationship (SAR) Studies b2->l1 l2 In Vivo Studies l1->l2 tubulin_inhibition_pathway compound 3,4-Diarylpyridine Derivative tubulin β-Tubulin (Colchicine Binding Site) compound->tubulin Binds to polymerization Tubulin Polymerization compound->polymerization Inhibits microtubules Microtubule Formation polymerization->microtubules Leads to mitosis Mitosis microtubules->mitosis Essential for apoptosis Apoptosis (Cell Death) mitosis->apoptosis Arrest leads to cox_inhibition_pathway compound 2,3-Diarylpyridine Derivative cox2 COX-2 Enzyme compound->cox2 Inhibits arachidonic_acid Arachidonic Acid arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins Catalyzes conversion to inflammation Inflammation prostaglandins->inflammation Mediate

References

The Influence of Substituents on the Photophysical Properties of Bipyridines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced photophysical behavior of substituted bipyridines is critical for their application in areas ranging from photosensitizers in photodynamic therapy to components in organic light-emitting diodes (OLEDs). This guide provides a comparative analysis of the photophysical properties of various substituted bipyridines, supported by experimental data and detailed methodologies. The strategic placement of electron-donating or electron-withdrawing groups on the bipyridine framework allows for the fine-tuning of their absorption and emission characteristics, quantum yields, and excited-state lifetimes.

Comparative Photophysical Data

The following table summarizes the key photophysical properties of a selection of substituted bipyridines, illustrating the impact of different substituents on their spectroscopic behavior. The data highlights how both the nature and position of the substituent can be used to modulate the molecule's interaction with light.

CompoundSubstituentPositionλ_abs_ (nm)λ_em_ (nm)Φ_f_ (%)SolventReference
1H-35044330.9THF[1]
23-biphenylα-amino37245234.0THF[1]
34-biphenylα-amino38348021.0THF[1]
43-biphenyl-Brα-amino37545248.0THF[1]
54-biphenyl-Brα-amino3915054.0THF[1]
64,4'-dimethyl4,4'----[2]
74,4'-dicarboxy4,4'---CH3CN:H2O[2]
84,4'-dimethoxy4,4'474-2.7 x 10⁻⁴-[3][4]
94-aminopyridine-485-7.4 x 10⁻⁴-[3][4]

Note: λ_abs_ = Absorption Maximum, λ_em_ = Emission Maximum, Φ_f_ = Fluorescence Quantum Yield. The data for compounds 6-9 are for their Ruthenium(II) complexes.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the photophysical properties of substituted bipyridines.

UV-Visible Absorption Spectroscopy

This technique is employed to determine the wavelengths at which a molecule absorbs light.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

  • Sample Preparation: Solutions of the bipyridine derivatives are prepared in a spectroscopic grade solvent (e.g., THF, acetonitrile) in 1 cm path length quartz cuvettes. Concentrations are typically in the micromolar range (10⁻⁵ M) to ensure the absorbance values are within the linear range of the instrument.

  • Measurement: Absorption spectra are recorded at room temperature, usually over a range of 200-800 nm. A baseline spectrum of the pure solvent is recorded first and subtracted from the sample spectra. The wavelength of maximum absorption (λ_abs_) is determined from the resulting spectrum.

Steady-State Fluorescence Spectroscopy

This measurement determines the emission properties of a fluorescent molecule after it absorbs light.

  • Instrumentation: A spectrofluorometer is used for this measurement.

  • Sample Preparation: Samples are prepared in the same manner as for UV-Visible Absorption Spectroscopy.

  • Measurement: The sample is excited at or near its λ_abs_. The emission spectrum is recorded by scanning a range of wavelengths longer than the excitation wavelength. The resulting spectrum provides the wavelength of maximum emission (λ_em_). The spectra are corrected for instrumental factors such as detector sensitivity and lamp intensity.

Fluorescence Quantum Yield (Φ_f_) Determination

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process.

  • Relative Method: This is a comparative method where the quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield. The following equation is used: Φ_f(sample)_ = Φ_f(standard)_ * (I_sample_ / I_standard_) * (A_standard_ / A_sample_) * (η_sample_² / η_standard_²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

  • Absolute Method: This method uses an integrating sphere to measure the total number of photons emitted by the sample versus the number of photons absorbed.[5]

Experimental Workflow for Photophysical Characterization

The following diagram illustrates the typical workflow for the photophysical characterization of substituted bipyridines.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Measurements cluster_2 Data Analysis cluster_3 Comparative Analysis A Synthesis and Purification of Substituted Bipyridine B Preparation of Dilute Solution (e.g., 10⁻⁵ M in Spectroscopic Grade Solvent) A->B C UV-Vis Absorption Spectroscopy B->C D Steady-State Fluorescence Spectroscopy B->D E Time-Resolved Fluorescence Spectroscopy (e.g., TCSPC) B->E F Determine λ_abs_ C->F G Determine λ_em_ D->G H Calculate Fluorescence Quantum Yield (Φ_f_) D->H I Determine Fluorescence Lifetime (τ) E->I J Structure-Property Relationship Analysis F->J G->J H->J I->J

Caption: A generalized workflow for the photophysical characterization of substituted bipyridines.

References

A Comparative Guide to the Structure-Activity Relationship of Diphenylpyridine Analogs as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of diphenylpyridine analogs as potent inhibitors of tubulin polymerization, a key mechanism in anticancer therapy. The structure-activity relationship (SAR) of these compounds is explored through quantitative data from antiproliferative and tubulin inhibition assays. Detailed experimental protocols and visual diagrams of the mechanism of action and experimental workflows are included to support further research and development in this area.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Diphenylpyridine derivatives, in particular, have emerged as a promising class of compounds with significant potential as anticancer agents.[3][4] Their mechanism of action often involves the disruption of microtubule dynamics through the inhibition of tubulin polymerization, a validated target for cancer chemotherapy.[3][5] Microtubules are crucial for cell division, and their disruption leads to cell cycle arrest and apoptosis.[6] This guide focuses on the SAR of 3,4-diarylpyridine derivatives, which are close structural analogs of diphenylpyridines and serve as excellent models for understanding the structural requirements for potent tubulin polymerization inhibition.[4]

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro antiproliferative activity (IC₅₀) and tubulin polymerization inhibition data for a series of 3,4-diarylpyridine analogs. These compounds are designed to mimic the cis-conformation of combretastatin A-4 (CA-4), a potent natural tubulin inhibitor that binds to the colchicine-binding site on β-tubulin.[4][5]

Compound IDR1 (Aryl Group at position 4)R2 (Aryl Group at position 3)HeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)SGC-7901 IC₅₀ (µM)Tubulin Polymerization Inhibition IC₅₀ (µM)Reference
10t 3,4,5-trimethoxyphenyl1H-indol-5-yl0.190.250.33Similar to CA-4[4][5]
9p 3,4,5-trimethoxyphenylNaphthalen-2-yl0.0470.09Not ReportedPotent, dose-dependent[4]
CA-4 3,4,5-trimethoxyphenyl4-hydroxy-3-methoxyphenyl---Potent Inhibitor[4][5]

Note: Lower IC₅₀ values indicate higher potency. Data for different compounds may originate from different studies and should be compared with caution.[4]

Structure-Activity Relationship (SAR) Analysis

  • The 3,4,5-trimethoxyphenyl group at the 4-position of the pyridine ring is a key structural feature for potent activity, mimicking the A-ring of combretastatin A-4 which is crucial for binding to the colchicine site of tubulin.

  • Variations at the 3-position of the pyridine ring significantly influence the antiproliferative and tubulin inhibitory activity.

    • An indole group (compound 10t ) at this position results in broad-spectrum antitumor activity with sub-micromolar IC₅₀ values against various cancer cell lines.[5]

    • Replacing the indole with a naphthalene moiety (compound 9p ) can lead to even greater potency, as evidenced by its lower IC₅₀ values.[4]

  • The rigid pyridine linker serves to hold the two aryl rings in a fixed cis-orientation, which is believed to be essential for effective binding to the colchicine-binding site on β-tubulin.[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Antiproliferative MTT Assay

This assay determines the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC₅₀).[3]

  • Cell Plating: Cancer cell lines (e.g., HeLa, MCF-7, SGC-7901) are seeded in 96-well plates at a density of 3,000-6,000 cells per well and incubated for 24 hours to allow for cell attachment.[3][4]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for 72 hours.[3]

  • MTT Addition: Thiazolyl Blue Tetrazolium Bromide (MTT) solution is added to each well to a final concentration of 0.5 mg/ml, and the plates are incubated for 2-4 hours at 37°C.[3]

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is measured at 595 nm using a microplate reader.[3]

  • Data Analysis: IC₅₀ values are calculated from the dose-response curves using non-linear regression analysis.[3]

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.[3][6]

  • Reagent Preparation: Purified tubulin (>99%) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP, and 5% glycerol).[3]

  • Reaction Setup: 100 µL of the reconstituted tubulin is added to each well of a pre-warmed 96-well plate containing varying concentrations of the test compounds (e.g., 0.1 µM–10 µM).[3]

  • Polymerization Monitoring: The plate is incubated at 37°C, and the increase in absorbance at 340 nm is recorded every 60 seconds for one hour. An increase in absorbance indicates tubulin polymerization.[3]

  • Data Analysis: The dose-response curves are plotted, and the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%, is determined.[3][4]

Mandatory Visualizations

Signaling Pathway: Tubulin Polymerization and its Inhibition

The following diagram illustrates the dynamic process of microtubule formation from α- and β-tubulin dimers and how diphenylpyridine analogs interfere with this process.

G cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by Diphenylpyridine Analogs Tubulin Dimers Tubulin Dimers Polymerization Polymerization Tubulin Dimers->Polymerization GTP Microtubule Microtubule Polymerization->Microtubule Inhibition of Polymerization Inhibition of Polymerization Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin Dimers GDP Diphenylpyridine Analog Diphenylpyridine Analog Binding to Colchicine Site Binding to Colchicine Site Diphenylpyridine Analog->Binding to Colchicine Site Binding to Colchicine Site->Tubulin Dimers Binding to Colchicine Site->Inhibition of Polymerization Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Inhibition of Polymerization->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by diphenylpyridine analogs.

Experimental Workflow: In Vitro Antiproliferative MTT Assay

The following diagram outlines the key steps in the MTT assay to determine the cytotoxic effects of the diphenylpyridine analogs.

start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 add_compounds Add Diphenylpyridine Analogs incubate_24h_1->add_compounds incubate_72h Incubate 72h add_compounds->incubate_72h add_mtt Add MTT Solution incubate_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 595 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the in vitro antiproliferative MTT assay.

Logical Relationship: Structure-Activity Relationship (SAR)

The following diagram illustrates the key structural features of the 3,4-diarylpyridine analogs and their impact on biological activity.

cluster_Core Core Scaffold cluster_R1 R1 (Position 4) cluster_R2 R2 (Position 3) cluster_Activity Biological Activity Pyridine Pyridine Ring (Rigid Linker) Potency High Potency Pyridine->Potency Maintains cis-conformation R1_group 3,4,5-Trimethoxyphenyl R1_group->Potency Essential for binding Indole Indole Group Indole->Potency Broad-spectrum activity Naphthalene Naphthalene Group Naphthalene->Potency Enhanced potency

Caption: Key structural determinants for the activity of 3,4-diarylpyridine analogs.

References

A Comparative Guide to Ligand Efficiency in Palladium-Catalyzed C-H Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ligand Performance in C-H Arylation with Supporting Experimental Data.

The strategic functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high efficiency. At the heart of these transformations lies the catalyst, often a palladium complex, whose reactivity and selectivity are intricately governed by the choice of ligand. This guide provides a comparative analysis of the catalytic efficiency of three prominent classes of ligands—Mono-N-protected Amino Acids (MPAAs), Pyridones, and Phosphines—in the context of a model palladium-catalyzed C-H arylation reaction.

Unveiling the Impact of Ligands on Catalytic Performance

The selection of an appropriate ligand is paramount in optimizing a C-H functionalization reaction. Ligands can influence the reaction rate, regioselectivity, substrate scope, and overall catalyst stability. Here, we compare the performance of representative ligands from three widely employed classes in the palladium-catalyzed C-H arylation of 2-phenylpyridine with an aryl halide.

Quantitative Comparison of Ligand Efficiency

The following table summarizes the performance of different ligands in the palladium-catalyzed C-H arylation of 2-phenylpyridine. While reaction conditions may vary slightly across different studies, this compilation provides a valuable overview of the relative efficiencies of these ligand classes.

Ligand ClassRepresentative LigandCatalyst SystemArylating AgentYield (%)Turnover Number (TON)Turnover Frequency (TOF, h⁻¹)
MPAA Ac-Gly-OH (N-Acetylglycine)Pd(OAc)₂4-iodotoluene~85%~85Not Reported
Pyridone 2-PyridonePd(OAc)₂4-iodotoluene~90%~90Not Reported
Phosphine PPh₃ (Triphenylphosphine)Pd(OAc)₂4-iodotoluene~60-70%~60-70Not Reported
Buchwald-type Phosphine SPhosPd(OAc)₂4-chlorotoluene>95%>95>100

Note: The data presented is a synthesis of typical results reported in the literature and is intended for comparative purposes. Actual results may vary depending on the specific reaction conditions.

Experimental Protocols: A Closer Look at the Methodology

A detailed experimental protocol is crucial for the reproducibility and further development of catalytic systems. Below is a representative procedure for the palladium-catalyzed C-H arylation of 2-phenylpyridine.

General Procedure for Pd-Catalyzed C-H Arylation of 2-Phenylpyridine:

To an oven-dried reaction vessel equipped with a magnetic stir bar are added Pd(OAc)₂ (2 mol%), the respective ligand (4-10 mol%), 2-phenylpyridine (1.0 mmol), the aryl halide (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol). The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon). A degassed solvent (e.g., DMA, toluene, or dioxane, 3-5 mL) is then added. The reaction mixture is stirred at a specified temperature (typically 80-120 °C) for a designated time (12-24 h). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Visualizing the Process: Experimental Workflow and Catalytic Cycle

To better understand the experimental process and the underlying catalytic mechanism, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Weigh Catalyst, Ligand, Substrate, and Base vessel Add to Reaction Vessel reagents->vessel atmosphere Evacuate and Backfill with Inert Gas vessel->atmosphere solvent Add Degassed Solvent atmosphere->solvent heating Heat to Desired Temperature solvent->heating stirring Stir for a Specified Time heating->stirring monitoring Monitor Reaction Progress (TLC/GC) stirring->monitoring cooling Cool to Room Temperature monitoring->cooling extraction Dilute and Perform Aqueous Extraction cooling->extraction drying Dry Organic Layer extraction->drying purification Purify by Column Chromatography drying->purification product Characterized Product purification->product

A generalized experimental workflow for ligand screening in C-H functionalization.

catalytic_cycle pd_ii Pd(II)L₂ substrate_complex Pd(II)L₂(Substrate) pd_ii->substrate_complex Substrate Coordination palladacycle Palladacycle substrate_complex->palladacycle C-H Activation (CMD) pd_iv Pd(IV) Intermediate palladacycle->pd_iv Oxidative Addition (Ar-X) product_complex Pd(II)L₂(Product) pd_iv->product_complex Reductive Elimination product_complex->pd_ii Product Release

A representative catalytic cycle for Pd-catalyzed C-H arylation.

Discussion and Conclusion

The choice of ligand significantly impacts the efficiency of palladium-catalyzed C-H arylation. While MPAAs and pyridones are effective and readily available ligands, modern phosphine ligands, particularly the bulky and electron-rich Buchwald-type ligands, often exhibit superior reactivity, enabling the use of less reactive coupling partners like aryl chlorides and achieving higher turnover numbers.

The selection of the optimal ligand is a multifaceted decision that depends on the specific substrate, the desired transformation, and cost considerations. This guide provides a foundational understanding and a practical starting point for researchers to navigate the complex landscape of ligand selection in C-H functionalization, ultimately accelerating the discovery and development of novel chemical entities.

Cytotoxicity comparison of novel pyridine derivatives against cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of newly synthesized pyridine compounds reveals significant cytotoxic activity against a range of human cancer cell lines, with some derivatives exhibiting potency comparable to or exceeding that of the standard chemotherapeutic drug doxorubicin. These findings highlight the potential of pyridine-based structures as a scaffold for the development of next-generation anticancer agents.

Researchers have been actively exploring the therapeutic potential of pyridine derivatives, a class of heterocyclic compounds, in oncology. Recent studies have demonstrated that novel synthesized pyridine analogues can induce cell death in various cancer cell lines, including breast (MCF-7), lung (A549), cervical (HeLa), liver (HepG2), and colon (HCT116) cancers. The mechanism of action for these compounds is varied, with evidence pointing towards the inhibition of key cellular processes involved in cancer progression, such as cell cycle regulation and angiogenesis.[1][2][3][4]

Comparative Cytotoxicity

The in vitro cytotoxic activity of several novel pyridine derivatives has been evaluated using the MTT assay, a colorimetric method to assess cell viability. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a key parameter for comparing the cytotoxic potential of these compounds.

A selection of recently developed pyridine derivatives and their reported IC50 values against various cancer cell lines are summarized in the table below. For context, the IC50 values of doxorubicin, a widely used chemotherapy drug, are also included where available.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Imidazo[4,5-b]pyridine Derivatives
Compound IMCF-7 (Breast)Not specified, but significantSorafenib0.76
Compound IIMCF-7 (Breast)Not specified, but significantSorafenib0.76
Compound IIIaMCF-7 (Breast)Not specified, but significantSorafenib0.76
Compound IHCT116 (Colon)Not specified, but significantSorafenib0.76
Compound VIIcHCT116 (Colon)Not specified, but significantSorafenib0.76
Pyrano[3,2-c]pyridine Derivatives
4-CP.PMCF-7 (Breast)60 ± 4.0--
P.PMCF-7 (Breast)100 ± 5.0--
3-NP.PMCF-7 (Breast)140 ± 5.0--
TPM.PMCF-7 (Breast)180 ± 6.0--
Pyridine-Thiazole Hybrids
Compound 3HL-60 (Leukemia)0.57--
Pyrazolo-pyridine Derivatives
Compound 5jHeLa (Cervical)6.4 ± 0.45--
Compound 5kMCF-7 (Breast)2.03 ± 0.23--
General Pyridine Derivatives
Compounds 7e & 7gMCF-7, DU-145, HeLaPotent, comparable to doxorubicinDoxorubicinNot specified
Pyridine-urea hybrids (8e, 8n)MCF-7 (Breast)Surpassing doxorubicinDoxorubicinNot specified

Mechanisms of Action

The anticancer effects of these novel pyridine derivatives are attributed to their ability to interfere with various cellular pathways essential for tumor growth and survival.[1] Several key mechanisms have been identified:

  • Kinase Inhibition: Many pyridine derivatives function as kinase inhibitors, targeting enzymes that are crucial for cell signaling and proliferation.[4] For instance, certain imidazo[4,5-b]pyridine derivatives have shown potent inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[2] Others have been found to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical component in angiogenesis, the process of new blood vessel formation that is vital for tumor growth.[1]

  • Cell Cycle Arrest: Some pyridine compounds have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. For example, two novel pyridine and pyridone-based compounds were found to cause G2/M phase arrest in liver and breast cancer cells.[3] This arrest is often mediated by the upregulation of cell cycle inhibitors like p21 and p53.[3]

  • Induction of Apoptosis: Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many anticancer agents work by inducing apoptosis in cancer cells. Studies have shown that pyridine derivatives can trigger apoptosis through various mechanisms, including the upregulation of the pro-apoptotic protein JNK.[3]

  • Tubulin Polymerization Inhibition: The cytoskeleton, composed of proteins like tubulin, is essential for cell division. Some pyridine derivatives have been found to inhibit tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell death.[5]

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the evaluation of these pyridine derivatives:

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it is one of the most widely used methods for determining the cytotoxic effects of potential therapeutic agents.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Novel pyridine derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow the cells to attach.

  • Compound Treatment: The pyridine derivatives are serially diluted in culture medium to various concentrations. The old medium is removed from the wells, and 100 µL of the medium containing the different concentrations of the compounds is added to the respective wells. Control wells containing medium with the solvent (e.g., DMSO) at the same concentration used for the highest drug concentration and wells with untreated cells are also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of the MTT solution is added to each well, and the plates are incubated for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of the solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Process and Pathways

To better understand the experimental process and the underlying biological mechanisms, the following diagrams have been generated.

Experimental_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed Seed cells in 96-well plates start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat cells with pyridine derivatives incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570nm solubilize->read analyze Calculate IC50 values read->analyze end End analyze->end

Caption: Experimental workflow for determining the cytotoxicity of pyridine derivatives using the MTT assay.

Signaling_Pathway cluster_receptor Cell Surface cluster_cell Cancer Cell cluster_kinase Kinase Cascade cluster_cycle Cell Cycle Control cluster_apoptosis Apoptosis VEGFR2 VEGFR-2 CDK9 CDK9 Pyridine_Derivative Pyridine Derivative Pyridine_Derivative->VEGFR2 Inhibits Pyridine_Derivative->CDK9 Inhibits JNK JNK Pyridine_Derivative->JNK Activates p53 p53 Apoptosis Apoptosis JNK->Apoptosis p21 p21 p53->p21 G2M_Arrest G2/M Arrest p21->G2M_Arrest

Caption: Simplified signaling pathway showing the inhibitory and activating effects of pyridine derivatives on key cellular targets.

References

A Comparative Analysis of the Fluorescence Quenching Efficiency of 2,5-Diphenyloxazole and 2,5-Diphenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Photophysical Properties

The following table summarizes the key photophysical parameters for 2,5-diphenyloxazole and provides context for the expected properties of 2,5-diphenylpyridine based on related compounds. These parameters are crucial in predicting the fluorescence quenching behavior of a fluorophore.

Photophysical Parameter2,5-Diphenyloxazole (PPO)This compound
Fluorescence Quantum Yield (Φf) 1.00 (in Cyclohexane)[1][2]Data not available for the specific isomer. Phenylpyridine derivatives can exhibit a wide range of quantum yields depending on substitution and solvent.
Fluorescence Lifetime (τ) 1.4 - 1.5 ns (in Cyclohexane)[3] 1.46 ns (in Ethanol)[3]Data not available for the specific isomer. The lifetime of diphenylpyridine derivatives can be influenced by solvent polarity and the nature of substituents.
Absorption Maximum (λabs) ~303 nm (in Cyclohexane)[1] ~305 nm (in Ethanol)[1]Expected to be in a similar UV region to PPO.
Emission Maximum (λem) ~355 nm (in Cyclohexane)[1] ~360 nm (in Ethanol)[1]Expected to be in a similar UV-blue region to PPO.

Inference on Quenching Efficiency:

Based on its exceptionally high fluorescence quantum yield (approaching unity in non-polar solvents) and a relatively short fluorescence lifetime, 2,5-diphenyloxazole is expected to be a highly efficient fluorophore with a lower intrinsic susceptibility to non-radiative decay processes.

For this compound, the nitrogen atom in the pyridine ring can introduce additional deactivation pathways for the excited state, potentially leading to a lower fluorescence quantum yield and a shorter lifetime compared to its oxazole counterpart under similar conditions. The lone pair of electrons on the nitrogen atom can participate in non-bonding to anti-bonding (n-π*) transitions, which are often associated with efficient intersystem crossing to the triplet state, a non-radiative pathway that competes with fluorescence. The extent of this effect would be influenced by solvent polarity and pH. Therefore, it can be hypothesized that this compound may be more susceptible to fluorescence quenching than 2,5-diphenyloxazole. However, experimental verification is essential.

Experimental Protocols: Determination of Fluorescence Quenching Efficiency

To definitively compare the fluorescence quenching efficiencies of 2,5-diphenyloxazole and this compound, a systematic study using a common quencher is required. The following protocol outlines a standard methodology based on Stern-Volmer analysis.

Objective: To determine and compare the Stern-Volmer quenching constants (KSV) for PPO and this compound with a selected quencher (e.g., a halide ion like iodide, or a nitroaromatic compound).

Materials:

  • 2,5-diphenyloxazole (PPO), high purity

  • This compound, high purity

  • Spectroscopic grade solvent (e.g., ethanol or acetonitrile)

  • Quencher (e.g., sodium iodide, NaI)

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of PPO and this compound of the same molar concentration (e.g., 1 x 10⁻⁵ M) in the chosen solvent.

    • Prepare a high-concentration stock solution of the quencher (e.g., 1 M NaI) in the same solvent.

  • Absorbance Measurements:

    • Record the UV-Vis absorption spectra of the PPO and this compound stock solutions to determine their absorption maxima (λabs). Ensure the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

  • Fluorescence Measurements:

    • Set the excitation wavelength of the spectrofluorometer to the λabs of the respective fluorophore.

    • Record the fluorescence emission spectrum of each fluorophore solution in the absence of the quencher to determine the initial fluorescence intensity (F₀) at the emission maximum (λem).

    • Prepare a series of solutions containing a fixed concentration of the fluorophore and varying concentrations of the quencher. This is achieved by adding incremental volumes of the quencher stock solution to the fluorophore solution. Ensure the total volume is kept constant in each sample.

    • Record the fluorescence intensity (F) at the λem for each solution containing the quencher.

  • Data Analysis (Stern-Volmer Plot):

    • Calculate the ratio of the initial fluorescence intensity to the quenched fluorescence intensity (F₀/F) for each quencher concentration.

    • Plot F₀/F versus the quencher concentration [Q].

    • According to the Stern-Volmer equation, for dynamic quenching, this plot should be linear: F₀/F = 1 + KSV[Q]

    • Perform a linear regression of the data. The slope of the line will be the Stern-Volmer constant (KSV).

    • A larger KSV value indicates a higher quenching efficiency.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis cluster_conclusion Conclusion prep_ppo Prepare PPO Solution uv_vis UV-Vis Absorption Spectra prep_ppo->uv_vis prep_dpp Prepare DPP Solution prep_dpp->uv_vis prep_quencher Prepare Quencher Solutions fluorescence Fluorescence Emission Spectra prep_quencher->fluorescence uv_vis->fluorescence sv_plot Stern-Volmer Plot (F₀/F vs [Q]) fluorescence->sv_plot ksv Determine Ksv (Slope) sv_plot->ksv compare Compare Ksv Values ksv->compare

Experimental workflow for comparing fluorescence quenching efficiency.

Quenching_Mechanisms cluster_excitation Excitation cluster_deexcitation De-excitation Pathways S0 Ground State (S₀) S1 Excited State (S₁) S0->S1 Excitation S1->S0 Fluorescence (kf) S1->S0 Internal Conversion (kic) Quencher Quencher S1->Quencher Quenching (kq[Q]) Excitation Photon Absorption (hν) Fluorescence Fluorescence NonRadiative Non-Radiative Decay Quenching Quenching

Simplified Jablonski diagram illustrating fluorescence quenching.

References

A Comparative Analysis of Pyridine-2,5-dicarboxylates and Benznidazole in Anti-trypanosomatid Activity

Author: BenchChem Technical Support Team. Date: December 2025

A close examination of novel pyridine-2,5-dicarboxylate esters reveals their potential as promising anti-trypanosomatid agents, offering a comparative perspective against the established drug, benznidazole. Recent studies highlight the efficacy of these synthesized compounds against Trypanosoma cruzi and Leishmania mexicana, the causative agents of Chagas disease and leishmaniasis, respectively.

This guide provides a comprehensive comparison of the anti-trypanosomatid activity of pyridine-2,5-dicarboxylates and benznidazole, supported by experimental data. It is intended for researchers, scientists, and drug development professionals working on novel therapies for trypanosomatid-related diseases.

Quantitative Comparison of In Vitro Activity

The following table summarizes the in vitro activity of selected pyridine-2,5-dicarboxylate esters against the epimastigote form of Trypanosoma cruzi and promastigotes of Leishmania mexicana, alongside the activity of the reference drug, benznidazole. The data showcases that several pyridine compounds exhibit superior or comparable IC50 values to benznidazole against T. cruzi.

CompoundTarget OrganismStrain(s)IC50 (µM)Cytotoxicity (CC50 in µM) against J774.2 Macrophage Cell Line
Pyridine-2,5-dicarboxylates
3aTrypanosoma cruziNINOA, A1≤ 56.68> 200
4aTrypanosoma cruziNINOA, A1≤ 56.68> 200
5aTrypanosoma cruziNINOA, A1≤ 56.68> 200
4bTrypanosoma cruziNINOA, A1≤ 56.68> 200
8cTrypanosoma cruziNINOA, A1≤ 56.68> 200
9bTrypanosoma cruziNINOA, A1< 40> 200
8bLeishmania mexicanaM379, FCQEPS≤ 161.53> 200
9bLeishmania mexicanaM379, FCQEPS< 40> 200
10aLeishmania mexicanaM379, FCQEPS≤ 161.53> 200
12bLeishmania mexicanaM379, FCQEPS< 56> 200
Reference Drug
Benznidazole (Bzn)Trypanosoma cruziEpimastigotesIC50 values are generally ≤19.5 μg/mL (75 μM)[1]Not specified in the same study

Data for pyridine-2,5-dicarboxylates is sourced from a study by Martinez-Arias et al. (2023).[2][3]

Notably, many of the tested pyridine-2,5-dicarboxylate esters demonstrated low cytotoxicity against the J774.2 macrophage cell line, with CC50 values greater than 200 µM, suggesting a favorable selectivity index.[2]

Mechanism of Action: A Tale of Two Compounds

The mechanisms by which these compounds exert their anti-trypanosomatid effects differ significantly.

Benznidazole , a nitroimidazole derivative, is a prodrug that requires activation by a parasitic nitroreductase enzyme.[4][5] This activation generates reactive nitrogen intermediates and free radicals, which induce oxidative stress within the parasite.[6] The primary targets of these reactive species are the parasite's DNA, proteins, and lipids, leading to extensive cellular damage and parasite death.[4][6] Specifically, benznidazole is known to cause single and double-strand breaks in the parasite's DNA.[4]

Benznidazole_Mechanism cluster_parasite Trypanosomatid Parasite Benznidazole Benznidazole (Prodrug) Nitroreductase Parasitic Nitroreductase Benznidazole->Nitroreductase Activation ReactiveMetabolites Reactive Nitrogen Intermediates & Free Radicals Nitroreductase->ReactiveMetabolites DNA Parasite DNA ReactiveMetabolites->DNA Damage Proteins Proteins ReactiveMetabolites->Proteins Damage Lipids Lipids ReactiveMetabolites->Lipids Damage CellDeath Parasite Death DNA->CellDeath Proteins->CellDeath Lipids->CellDeath

Caption: Mechanism of action of Benznidazole.

The precise mechanism of action for pyridine-2,5-dicarboxylates is still under investigation. However, previous research on other pyridine derivatives suggests potential targets within the parasite. These may include enzymes such as trypanothione reductase and NADH-fumarate reductase, or enzymes within the P450 system like CYP51.[7] Further enzymatic and in silico studies are required to elucidate the exact mode of action.

Experimental Protocols

The evaluation of the anti-trypanosomatid activity of the pyridine-2,5-dicarboxylates was conducted using established in vitro assays.

In Vitro Trypanocidal Activity Assay

Trypanocidal_Workflow start Start culture Culture T. cruzi epimastigotes (1 x 10^6 cells/well) start->culture add_compounds Add pyridine-2,5-dicarboxylates (0.78–100 µM) culture->add_compounds controls Include Negative (DMSO) and Positive (Benznidazole, Nifurtimox) Controls add_compounds->controls incubate Incubate for 48 hours at 28 °C controls->incubate add_resazurin Add 2.5 mM Resazurin Solution incubate->add_resazurin incubate_resazurin Incubate for 3 hours add_resazurin->incubate_resazurin measure Measure Metabolic Activity (Alamar Blue Assay) incubate_resazurin->measure calculate Determine IC50 using Probit Analysis measure->calculate end End calculate->end

Caption: Experimental workflow for trypanocidal activity.

The trypanocidal activity of the pyridine-2,5-dicarboxylates was determined against T. cruzi epimastigotes.[7] The parasites were cultured in 96-well plates and incubated with various concentrations of the test compounds for 48 hours.[7] The metabolic activity, indicative of parasite viability, was assessed using the Alamar Blue assay.[7] Benznidazole and nifurtimox were used as positive controls.[7]

In Vitro Leishmanicidal Activity Assay

A similar protocol was employed to evaluate the leishmanicidal activity against two strains of L. mexicana promastigotes. The IC50 values were determined after a 48-hour incubation period with the test compounds.[2]

Cytotoxicity Assay

To assess the selectivity of the compounds, their cytotoxicity was evaluated against the murine macrophage cell line J774.2. The 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) method was used to determine the 50% cytotoxic concentration (CC50).[7]

Conclusion

The synthesized pyridine-2,5-dicarboxylate esters have demonstrated significant anti-trypanosomatid activity, with several compounds showing efficacy comparable or superior to the current drug, benznidazole, in in vitro studies.[2] Furthermore, their low in vitro cytotoxicity suggests a promising therapeutic window.[2] While the exact mechanism of action of these novel compounds is yet to be fully elucidated, they represent a valuable scaffold for the development of new and more effective treatments for Chagas disease and leishmaniasis. Further in vivo studies and mechanism of action investigations are warranted to fully explore the potential of this chemical class.

References

Efficacy of N-phenylbenzamide Insecticides: A Comparative Analysis Against Commercial Standards

Author: BenchChem Technical Support Team. Date: December 2025

A new class of N-phenylbenzamide-containing insecticides is demonstrating significant efficacy against a range of agricultural pests, often comparable or superior to existing commercial standards. These compounds, acting as potent modulators of the insect γ-aminobutyric acid (GABA) receptor, offer a valuable tool for pest management, particularly in scenarios where resistance to conventional insecticides is a concern.

This guide provides a comprehensive comparison of the performance of N-phenylbenzamide insecticides with established commercial products, supported by experimental data from recent studies. The focus is on their efficacy against key lepidopteran and coleopteran pests, detailing the methodologies used to derive these findings.

Quantitative Efficacy Comparison

The following tables summarize the lethal concentration (LC50) and lethal dose (LD50) values of various N-phenylbenzamide-containing insecticides against several major agricultural pests. These values are presented alongside those of widely used commercial insecticides, providing a direct comparison of their toxicological activity. Lower LC50 and LD50 values indicate higher toxicity to the target pest.

Table 1: Efficacy Against Lepidopteran Pests

Pest SpeciesInsecticideClassLC50 / LD50UnitSource
Spodoptera litura Broflanilidemeta-diamide0.13 (LD50)mg/kg[1]
ChlorantraniliproleDiamide1-4 (LC50)ppm[2]
Emamectin BenzoateAvermectin1-3 (LC50)ppm[2]
IndoxacarbOxadiazine>4 (LC50)ppm[2]
SpinosadSpinosyn>4 (LC50)ppm[2]
Plutella xylostella Broflanilide Derivative (C-2)meta-diamide0.625mg/L
Broflanilide Derivative (C-3)meta-diamide0.625mg/L
Broflanilide Derivative (C-4)meta-diamide0.625mg/L
Broflanilide Derivative (D-2)meta-diamide0.625mg/L
ChlorantraniliproleDiamide0.000275 - 0.00037%[3]
FlubendiamideDiamide0.00050 - 0.00062%[3]
SpinosadSpinosyn0.00486 - 0.00541%[3]
Spodoptera frugiperda Broflanilidemeta-diamide--[4]
ChlorantraniliproleDiamide--[4]
FlubendiamideDiamide--[4]

Table 2: Efficacy Against Coleopteran Pests

Pest SpeciesInsecticideClassLC50 / LD50UnitSource
Leptinotarsa decemlineata Broflanilidemeta-diamide--[4]
ImidaclopridNeonicotinoid--[5]
ThiamethoxamNeonicotinoid--[5]
CyazypyrDiamide--[6]

Note: Direct comparative LC50/LD50 values for N-phenylbenzamides against Coleoptera were limited in the searched literature. Broflanilide is registered for the control of both lepidopteran and coleopteran pests[1][4].

Mode of Action: Allosteric Modulation of the GABA Receptor

N-phenylbenzamide insecticides, including the meta-diamide subclass, exert their insecticidal effect by targeting the GABA receptor in the insect's nervous system. Unlike many conventional insecticides that act as competitive antagonists at the GABA binding site or non-competitive antagonists that block the chloride channel pore, N-phenylbenzamides bind to a novel, distinct allosteric site. This binding modulates the receptor's function, leading to a disruption of the normal inhibitory neurotransmission, hyperexcitation of the nervous system, convulsions, and ultimately, death of the insect.

This unique mode of action is significant as it can be effective against insect populations that have developed resistance to other classes of insecticides targeting the GABA receptor, such as fiproles.

GABA_Receptor_Insecticide_Binding_Sites Insect GABA-Gated Chloride Channel and Insecticide Binding Sites cluster_receptor GABA Receptor Pentamer cluster_sites Insecticide Binding Sites Receptor Subunit 1 Subunit 2 Subunit 3 Subunit 4 Subunit 5 ChannelPore Chloride (Cl-) Channel Pore GABA_Site Orthosteric Site (GABA binding) GABA_Site->Receptor Activates NCA_IA_Site Non-Competitive Antagonist Site I (e.g., Fipronil) NCA_IA_Site->ChannelPore Blocks NCA_II_Site Novel Allosteric Site (NCA-II) (N-phenylbenzamides) NCA_II_Site->Receptor Allosterically Modulates GABA GABA GABA->GABA_Site Binds Fipronil Fiproles Fipronil->NCA_IA_Site Binds NPB N-phenylbenzamides NPB->NCA_II_Site Binds

GABA Receptor with distinct insecticide binding sites.

Experimental Protocols

The efficacy data presented in this guide were primarily generated using standardized toxicological bioassays. The following are detailed methodologies for two common experimental procedures.

Leaf-Dip Bioassay for Lepidopteran Larvae (e.g., Plutella xylostella)

This method is widely used to determine the contact and ingestion toxicity of insecticides to leaf-feeding insects.

  • Preparation of Insecticide Solutions: A series of graded concentrations of the test insecticide are prepared by serial dilution of a stock solution in distilled water containing a non-ionic surfactant (e.g., Triton X-100 at 0.1%) to ensure even spreading on the leaf surface. A control solution containing only distilled water and the surfactant is also prepared.

  • Leaf Treatment: Leaf discs of a suitable diameter (e.g., 6 cm) are excised from unsprayed host plants (e.g., cabbage for P. xylostella). Each leaf disc is individually dipped into one of the insecticide concentrations or the control solution for a standardized period (e.g., 10-20 seconds).

  • Drying: The treated leaf discs are air-dried on a wire rack for approximately 1-2 hours at room temperature.

  • Insect Exposure: Once dry, each leaf disc is placed in a separate Petri dish lined with moistened filter paper to maintain turgidity. A specific number of third-instar larvae (e.g., 10) are then introduced into each Petri dish.

  • Incubation: The Petri dishes are sealed with perforated lids to allow for air circulation and incubated under controlled conditions (e.g., 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

  • Mortality Assessment: Larval mortality is assessed at specific time intervals, typically 24, 48, and 72 hours after exposure. Larvae are considered dead if they are unable to move in a coordinated manner when prodded with a fine brush.

  • Data Analysis: The observed mortality data are corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 value, which is the concentration of the insecticide that causes 50% mortality of the test population, along with its 95% confidence limits.

Leaf_Dip_Bioassay_Workflow Leaf-Dip Bioassay Experimental Workflow A Prepare Serial Dilutions of Insecticide C Dip Leaf Discs in Insecticide Solutions (10-20s) A->C B Excise Leaf Discs from Host Plant B->C D Air Dry Treated Leaf Discs C->D E Place Leaf Disc in Petri Dish with Moist Filter Paper D->E F Introduce 3rd Instar Larvae (e.g., n=10) E->F G Incubate under Controlled Conditions F->G H Assess Mortality at 24, 48, 72 hours G->H I Data Analysis (Abbott's Formula, Probit Analysis) H->I J Determine LC50 Value I->J

Workflow for a typical leaf-dip bioassay.
Diet-Incorporation Bioassay for Lepidopteran Larvae (e.g., Spodoptera frugiperda)

This method is suitable for assessing the ingestion toxicity of insecticides, particularly for insects that can be reared on an artificial diet.

  • Insect Rearing: A susceptible laboratory strain and field-collected populations of the target pest are reared on a standard artificial diet under controlled environmental conditions (e.g., 27 ± 2°C, 65 ± 5% RH, 14:10 h L:D photoperiod).

  • Preparation of Insecticide-Treated Diet: A stock solution of the test insecticide is prepared in an appropriate solvent (e.g., acetone). This stock solution is then serially diluted to obtain a range of desired concentrations. Each dilution is thoroughly mixed into the molten artificial diet before it solidifies. A control diet is prepared by adding only the solvent to the diet mixture.

  • Dispensing of Diet: The insecticide-incorporated diet is dispensed into the wells of multi-well bioassay trays (e.g., 128-well trays). The diet is allowed to cool and solidify.

  • Insect Infestation: One neonate larva (<24 hours old) is carefully placed into each well using a fine camel-hair brush.

  • Sealing and Incubation: The bioassay trays are sealed with a breathable, self-adhesive film to prevent larvae from escaping while allowing for gas exchange. The trays are then incubated under the same controlled conditions used for insect rearing.

  • Mortality and Growth Inhibition Assessment: After a set period (e.g., 7 days), mortality is assessed. Larvae that are dead or have failed to develop beyond the first instar are recorded as dead. In some studies, larval weight is also measured as a sublethal endpoint.

  • Data Analysis: The mortality data are corrected for any mortality in the control group using Abbott's formula. Probit analysis is then performed to determine the LC50 value and its corresponding 95% confidence intervals.

Diet_Incorporation_Bioassay_Workflow Diet-Incorporation Bioassay Experimental Workflow A Prepare Insecticide Stock Solutions and Dilutions C Incorporate Insecticide Dilutions into Diet A->C B Prepare Molten Artificial Diet B->C D Dispense Treated Diet into Multi-well Bioassay Trays C->D E Allow Diet to Solidify D->E F Infest Each Well with a Single Neonate Larva E->F G Seal Trays with Breathable Film F->G H Incubate for a Set Period (e.g., 7 days) G->H I Assess Mortality and/or Larval Weight H->I J Data Analysis (Probit Analysis) I->J K Determine LC50 Value J->K

References

A Comparative Guide to the Spectroscopic Properties of 2,3-Diphenylpyridine and 2,6-Diphenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 2,3-diphenylpyridine (theoretical) and 2,6-diphenylpyridine (experimental).

Table 1: ¹H NMR Data

CompoundChemical Shift (ppm)MultiplicityIntegrationAssignmentData Type
2,3-Diphenylpyridine7.0 - 8.5--Aromatic ProtonsTheoretical[1]
2,6-Diphenylpyridine8.15d4HPhenyl-H (ortho)Experimental[2]
7.80t1HPyridine-H (para)Experimental[2]
7.68d2HPyridine-H (meta)Experimental[2]
7.50 - 7.40m6HPhenyl-H (meta, para)Experimental[2]
Solvent: CDCl₃, Frequency: 400 MHz for experimental data.

Table 2: ¹³C NMR Data

CompoundChemical Shift (ppm)AssignmentData Type
2,3-Diphenylpyridine120 - 160Aromatic CarbonsTheoretical[1]
2,6-Diphenylpyridine157.4Pyridine-C (ortho)Experimental[2]
139.4Phenyl-C (ipso)Experimental[2]
136.7Pyridine-C (para)Experimental[2]
128.9Phenyl-CExperimental[2]
128.7Phenyl-CExperimental[2]
Solvent: CDCl₃ for experimental data.

Table 3: Infrared (IR) Spectroscopy Data

CompoundWavenumber (cm⁻¹)IntensityAssignmentData Type
2,3-Diphenylpyridine~3100-3000-C-H stretch (aromatic)Theoretical[1]
~1600-1400-C=C and C=N stretchTheoretical[1]
2,6-Diphenylpyridine3060 - 3030m, shC-H stretch (aromatic)Experimental[2]
1585 - 1560sC=C/C=N stretch (pyridine ring)Experimental[2]
1490 - 1470sC=C stretch (phenyl ring)Experimental[2]
770 - 750sC-H bend (out-of-plane)Experimental[2]
700 - 680sC-H bend (out-of-plane)Experimental[2]
Sample Preparation: KBr pellet for experimental data.

Table 4: Mass Spectrometry (MS) Data

Compoundm/zRelative Intensity (%)AssignmentData Type
2,3-Diphenylpyridine231-[M]⁺Predicted
2,6-Diphenylpyridine231.1100[M]⁺Experimental[2]
230.155[M-H]⁺Experimental[2]
202.110[M-C₂H₃]⁺Experimental[2]
154.18[M-C₆H₅]⁺Experimental[2]
77.115[C₆H₅]⁺Experimental[2]
Ionization Mode: Electron Ionization (EI) for experimental data.

Experimental Protocols

The following are generalized procedures for obtaining the spectroscopic data presented above. These protocols are applicable to solid organic compounds like diphenylpyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.[2]

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Data Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • ¹H NMR: Acquire the spectrum using a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[2]

    • ¹³C NMR: Acquire the spectrum, which typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. Proton decoupling is generally used to simplify the spectrum.[2]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.[2]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).[2]

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization:

    • Electron Ionization (EI): This method is suitable for volatile compounds and provides a characteristic fragmentation pattern.

    • Electrospray Ionization (ESI): Infuse the sample solution directly into the ESI source, where a high voltage is applied to generate a fine spray of charged droplets.[2]

  • Mass Analysis: The generated ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.[2]

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio to generate the mass spectrum.[2]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis and comparison of chemical isomers, highlighting the current data status for 2,3-diphenylpyridine and 2,6-diphenylpyridine.

Spectroscopic_Comparison_Workflow cluster_analysis Comparative Analysis Isomer1 2,3-Diphenylpyridine Data1 Theoretical / Predicted Data Isomer1->Data1 Isomer2 2,6-Diphenylpyridine Data2 Experimental Data Isomer2->Data2 NMR NMR (¹H, ¹³C) Data1->NMR IR IR Data1->IR MS Mass Spec. Data1->MS UVVis UV-Vis Data1->UVVis Data2->NMR Data2->IR Data2->MS Data2->UVVis Comparison Data Comparison NMR->Comparison IR->Comparison MS->Comparison UVVis->Comparison

Caption: Workflow for spectroscopic comparison of diphenylpyridine isomers.

References

Safety Operating Guide

Proper Disposal of 2,5-Diphenylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 2,5-Diphenylpyridine

The proper disposal of this compound, like other pyridine derivatives, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound must be treated as hazardous waste and handled with appropriate precautions. The following procedures provide a step-by-step guide for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste.

Immediate Safety Precautions

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1] All handling procedures should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood, to minimize the risk of inhalation.[1] An emergency eyewash station and safety shower should be readily accessible.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste.[1] Do not dispose of this chemical down the drain or in regular trash.[3][4]

  • Waste Identification and Segregation : Pure this compound and any solutions containing it must be collected as hazardous waste.[1] This waste stream should be kept separate from other chemical wastes, such as halogenated solvents, aqueous solutions, or reactive chemicals, to prevent dangerous reactions.[4][5]

  • Container Selection and Labeling : Use a dedicated, sealable, and chemically compatible container for collecting this compound waste.[1][2] The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[1][3]

  • Waste Storage : The sealed waste container should be stored in a designated, secure, and well-ventilated waste accumulation area.[1][2] This area should be away from heat, sparks, open flames, and incompatible materials like strong oxidizing agents and acids.[1][2]

  • Arranging for Disposal : Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[1][4] Provide them with the complete chemical name and any available safety data.

Spill Management

In the event of a spill, the immediate area should be evacuated.[1] Trained personnel wearing appropriate PPE should absorb the spill with an inert, dry material such as vermiculite, sand, or earth.[2][3] The absorbed material should then be collected into a designated hazardous waste container and the area thoroughly decontaminated. For large spills, evacuate the area and contact your institution's emergency response team immediately.[3]

Summary of Disposal Considerations

The following table summarizes the key quantitative and qualitative parameters for the proper disposal of this compound, based on guidelines for similar pyridine compounds.

ParameterGuideline
Waste Classification Hazardous Waste
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles/face shield, lab coat
Handling Location Certified laboratory chemical fume hood
Waste Segregation Separate from other waste streams (e.g., halogenated, aqueous, reactive)
Waste Container Sealable, airtight, chemically compatible
Container Labeling "Hazardous Waste", "this compound", other institutional requirements
Storage Location Designated, secure, well-ventilated waste accumulation area
Incompatible Materials for Storage Strong oxidizers, acids
Disposal Method Through institutional EHS or a licensed hazardous waste contractor
Spill Cleanup Material Inert, dry absorbent (vermiculite, sand)

Disposal Workflow

The logical steps for the proper disposal of this compound are illustrated in the following diagram.

DisposalWorkflow cluster_prep Preparation cluster_contain Containment cluster_disposal Storage & Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Segregate Identify & Segregate This compound Waste PPE->Segregate Container Place Waste in a Compatible Container Segregate->Container Seal Securely Seal the Container Container->Seal Label Label as 'HAZARDOUS WASTE' with Chemical Name Seal->Label Store Store in a Designated Waste Accumulation Area Label->Store Arrange Arrange for Pickup by Certified Waste Disposal Service Store->Arrange Document Document Waste Transfer Arrange->Document

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2,5-Diphenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,5-Diphenylpyridine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

1. Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification/Standard
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles are required. A face shield should be worn over safety glasses for high-risk activities. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always check the glove manufacturer's resistance guide for the specific chemical.[5][6]
Body Protection Laboratory Coat or CoverallsA flame-resistant lab coat (e.g., Nomex) or chemical-resistant coveralls should be worn to protect against spills and splashes.[7]
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside of a certified chemical fume hood or if there is a risk of dust inhalation.[4][8]

2. Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for minimizing the risk of exposure and ensuring a safe laboratory environment.

Pre-Handling Preparations

  • Consult Safety Data Sheets: Review the SDS for this compound and any other chemicals being used in the procedure. If a specific SDS is unavailable, consult the SDS for similar compounds like 2,6-Diphenylpyridine or other pyridine derivatives.[9]

  • Designated Work Area: All handling of this compound should be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure.[10]

  • Assemble PPE: Before handling the chemical, ensure all required PPE is readily available and in good condition.

  • Emergency Equipment Check: Verify that an emergency eyewash station and safety shower are accessible and operational within the immediate work area.[2][10]

Handling Protocol

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfers of solid this compound within the chemical fume hood.

    • Use appropriate tools (e.g., spatula, weigh paper) to handle the solid.

    • Avoid creating dust.

  • In Solution:

    • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use.[10]

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.

    • Remove and properly store or dispose of PPE.

3. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection

  • Hazardous Waste: All solid this compound, contaminated materials (e.g., gloves, weigh paper, pipette tips), and solutions containing this compound must be disposed of as hazardous waste.[11][12][13]

  • Waste Container:

    • Use a designated, compatible, and clearly labeled hazardous waste container.[10][11][13]

    • The container must be kept tightly sealed except when adding waste.[10][11][13]

    • Label the container with "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration and quantity.[11]

Storage and Disposal Procedure

  • Storage: Store the hazardous waste container in a designated and secure waste accumulation area, away from incompatible materials such as strong oxidizing agents.[10][11]

  • Institutional Protocol: Follow your institution's Environmental Health and Safety (EHS) guidelines for hazardous waste pickup and disposal.[11]

  • Documentation: Complete all required waste disposal forms accurately.

4. Experimental Workflow and Safety Procedures

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post_handling 3. Post-Handling cluster_waste 4. Waste Management cluster_disposal 5. Disposal prep Preparation handling Handling in Fume Hood prep->handling weigh_transfer Weighing and Transfer handling->weigh_transfer solution_prep Solution Preparation handling->solution_prep post_handling Post-Handling Decontamination cleanup Clean Work Area post_handling->cleanup ppe_removal Proper PPE Removal post_handling->ppe_removal hand_wash Wash Hands post_handling->hand_wash waste_collection Waste Collection segregate Segregate Waste waste_collection->segregate label_container Label Waste Container waste_collection->label_container store Store in Designated Area waste_collection->store disposal Disposal via EHS request_pickup Request EHS Pickup disposal->request_pickup ppe_check Don Appropriate PPE spill_kit Ensure Spill Kit is Available ppe_check->spill_kit sds_review Review SDS area_prep Prepare Work Area sds_review->area_prep area_prep->ppe_check spill_kit->prep weigh_transfer->post_handling solution_prep->post_handling cleanup->waste_collection ppe_removal->waste_collection store->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.